2-Aminothiazole-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYHEIFRKKUZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620781 | |
| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63735-95-5 | |
| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide (CAS 63735-95-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 2-Aminothiazole-5-sulfonamide (CAS 63735-95-5). This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering detailed information for research and experimental purposes.
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid under standard conditions.[1] Its molecular structure consists of a five-membered thiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.[1] The presence of both the amino and sulfonamide functional groups allows for significant hydrogen bonding, which contributes to its solid state.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 63735-95-5 | [1] |
| Molecular Formula | C₃H₅N₃O₂S₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Boiling Point | 471.5 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point | 239.0 ± 26.5 °C | [1] |
| LogP | -1.51 | [1] |
| Polar Surface Area | 135.69 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Solubility | The sulfonamide group is expected to enhance water solubility.[1] | |
| Melting Point | Not extensively reported in the literature. The parent compound, 2-aminothiazole, has a melting point of 86-93°C. The addition of the sulfonamide group is expected to increase the melting point.[1] |
Spectroscopic Data
| Spectroscopy | Chemical Shift (δ) / m/z | Assignment | Reference |
| ¹H NMR | ~6.8-7.3 ppm (singlet) | Thiazole ring proton | [1] |
| ~5.9-6.2 ppm (broad singlet) | Amino group protons (-NH₂) | [1] | |
| Solvent-dependent (broad signal) | Sulfonamide protons (-SO₂NH₂) | [1] | |
| ¹³C NMR | ~160-170 ppm | C-2 (carbon bearing the amino group) | [1] |
| ~120-140 ppm | C-5 (carbon with the sulfonamide substituent) | [1] | |
| Mass Spectrometry | 179 (protonated molecular ion [M+H]⁺) | Molecular Ion | [1] |
| UV-Visible | ~265 nm | π-π* electronic transition of the thiazole ring | [1] |
Synthesis and Reactivity
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a classic method.[1] This involves the condensation of an α-haloketone with thiourea.[1] For this compound, a common synthetic approach involves the sulfonylation of 2-aminothiazole.
Generalized Experimental Protocol for Synthesis
This protocol describes a general method for the N-sulfonylation of 2-aminothiazole, which is a key step in the synthesis of related sulfonamide derivatives.
Materials:
-
2-aminothiazole
-
Appropriate sulfonyl chloride (e.g., chlorosulfonic acid followed by amination)
-
Sodium carbonate
-
Dichloromethane
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) and sodium carbonate (1.5 equivalents) in dichloromethane.
-
Stir the mixture at room temperature.
-
Slowly add the sulfonyl chloride (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add distilled water to the mixture.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[2]
Chemical Reactivity
The reactivity of this compound is dictated by its primary functional groups:
-
Amino Group: The amino group at the 2-position is nucleophilic and can undergo acylation, alkylation, and condensation reactions.[1]
-
Sulfonamide Group: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions and can participate in nucleophilic substitution reactions.[1]
-
Thiazole Ring: The thiazole core can undergo electrophilic aromatic substitution.[1]
Biological Activity and Mechanism of Action
Derivatives of 2-aminothiazole exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3]
Anticancer Activity
2-aminothiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4]
Mechanism of Action: The anticancer effects are often attributed to the inhibition of various kinases and other enzymes involved in cell proliferation and survival.[5] For instance, some derivatives have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent apoptosis.[5]
Enzyme Inhibition
Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[6][7] These enzymes play a crucial role in pH regulation and other physiological processes in both humans and pathogens.[6]
Mechanism of Action: The deprotonated sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrase, inhibiting its catalytic activity.[6] This inhibition can disrupt the pH balance and metabolic processes of pathogenic bacteria or cancer cells, leading to a therapeutic effect.[6][7]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of this compound and its derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for another 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
References
- 1. Buy this compound | 63735-95-5 [smolecule.com]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Aminothiazole-5-sulfonamide
An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's mechanism of action.
Core Physical and Chemical Properties
This compound (CAS: 63735-95-5) is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.[1] This unique structure, combining two important pharmacophores, makes it a valuable scaffold in medicinal chemistry.[1] The thiazole moiety provides aromatic stability and metabolic resistance, while the sulfonamide group enhances solubility and facilitates interactions with biological targets.[1]
Quantitative Data Summary
The key are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₅N₃O₂S₂[1][2][3] |
| Molecular Weight | 179.22 g/mol [1][2][3] |
| Boiling Point | 471.5 ± 37.0 °C at 760 mmHg[1][3] |
| Melting Point | Not extensively reported. The parent 2-aminothiazole melts at 91-93 °C; the sulfonamide group is expected to increase this value.[1][4] |
| Density | 1.7 ± 0.1 g/cm³[3] |
| LogP (Partition Coefficient) | -1.51[1][3] |
| Water Solubility | The negative LogP value indicates hydrophilic properties and good water solubility.[1] The parent 2-aminothiazole is soluble in water (~100 g/L at 20°C).[1][5] |
| Flash Point | 239.0 ± 26.5 °C[1][3] |
| Exact Mass | 178.982315 Da[1][2][3] |
| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C[3] |
Spectral Data Analysis
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum shows a characteristic singlet for the thiazole ring proton, typically in the range of 6.8-7.3 ppm.[1] The protons of the amino group at the 2-position appear as a broad singlet around 5.9-6.2 ppm, with the broadening due to rapid solvent exchange. The NH₂ protons of the sulfonamide group also produce a broad, solvent-dependent signal.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The primary amino group shows characteristic symmetric and asymmetric stretching vibrations around 3383 cm⁻¹ and 3261 cm⁻¹, respectively.[1] The sulfonamide group is identified by its S=O stretching bands, which typically appear in the 1200-1400 cm⁻¹ region.[1]
-
Mass Spectrometry (MS): Mass spectrometry analysis confirms the molecular weight. The protonated molecular ion [M+H]⁺ peak is observed at a mass-to-charge ratio (m/z) of 179.[1] Characteristic fragmentation patterns often involve the loss of the sulfonamide (SO₂NH₂) or amino (NH₂) groups.[1]
-
UV-Visible Spectroscopy: The parent 2-aminothiazole exhibits a UV absorption maximum around 265 nm, which is attributed to the π-π* electronic transition within the thiazole ring system.[1]
Experimental Protocols
Detailed methodologies are essential for the synthesis and analysis of this compound and its derivatives.
Synthesis of 2-Aminothiazole Sulfonamide Derivatives
A common method for synthesizing derivatives is the N-sulfonylation of 2-aminothiazole.[6][7]
Protocol: General N-sulfonylation
-
Reaction Setup: In a suitable reaction vessel, combine 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in 10 mL of dichloromethane.[6]
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, add 20 mL of distilled water to the mixture.[6]
-
Extraction: Extract the product from the aqueous layer using dichloromethane (3 x 30 mL).[6]
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[8]
Analytical Characterization
Protocol: Spectroscopic and Spectrometric Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or 500 MHz).[7][9]
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[10]
-
-
IR Spectroscopy:
-
High-Resolution Mass Spectrometry (HRMS):
Reactivity and Biological Activity
The chemical reactivity of this compound is dictated by its primary functional groups.[1]
-
Amino Group: The nucleophilic amino group can undergo acylation, alkylation, and condensation reactions.[1]
-
Sulfonamide Group: This group can participate in hydrolysis, nucleophilic substitution, and reduction reactions.[1]
-
Thiazole Ring: The ring itself can undergo electrophilic aromatic substitution.[1]
This reactivity allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Biological Activities and Potential Applications
Derivatives of 2-aminothiazole sulfonamide are recognized for a wide spectrum of biological activities, making them promising candidates for drug discovery.
-
Antimicrobial and Antifungal Activity: Many derivatives exhibit significant antibacterial and antifungal properties.[1][11] The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents, acting as competitive inhibitors in microbial metabolic pathways.[6]
-
Anticancer Effects: Certain compounds in this class have demonstrated anti-proliferative effects against various cancer cell lines, including human leukemia.[1][11] The mechanism may involve DNA interaction or the inhibition of key enzymes in cell signaling.[1]
-
Enzyme Inhibition: These compounds can act as inhibitors for various enzymes, such as carbonic anhydrase, kinases, urease, and α-glucosidase, which are targets for a range of therapeutic applications.[1][11]
-
Antioxidant Properties: Studies have shown that some 2-aminothiazole sulfonamide derivatives possess potent antioxidant activity, capable of scavenging free radicals like DPPH and mimicking superoxide dismutase (SOD) activity.[6][7]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 2-aminothiazole sulfonamide derivatives.
Caption: General workflow for synthesis and purification.
Logical Relationship Diagram: Potential Mechanisms of Action
This diagram illustrates the logical relationships between the 2-aminothiazole sulfonamide scaffold, its potential molecular targets, and the resulting biological outcomes.
Caption: Potential mechanisms of action for derivatives.
References
- 1. Buy this compound | 63735-95-5 [smolecule.com]
- 2. This compound | C3H5N3O2S2 | CID 21957433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:63735-95-5 | Chemsrc [chemsrc.com]
- 4. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Aminothiazole CAS 96-50-4 | 801272 [merckmillipore.com]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of 2-aminothiazole-5-sulfonamide, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.[1] This structure is foundational to its chemical reactivity and biological activity. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts aromatic character and specific reactivity to the molecule.[1] The compound exists as a crystalline solid under standard conditions, a state stabilized by intermolecular hydrogen bonding from the amino and sulfonamide groups.[1]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃O₂S₂ | [1][2][3] |
| Molecular Weight | 179.2 g/mol | [1][2][3] |
| IUPAC Name | 2-amino-1,3-thiazole-5-sulfonamide | [1][2] |
| CAS Number | 63735-95-5 | [1][2] |
| Canonical SMILES | C1=C(SC(=N1)N)S(=O)(=O)N | [1] |
| InChI Key | VGYHEIFRKKUZTD-UHFFFAOYSA-N | [1] |
| Exact Mass | 178.98231876 Da | [2] |
| Boiling Point | 471.5 ± 37.0 °C at 760 mmHg | [1] |
| XLogP3-AA | -0.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Molecular Ion Peak (m/z) | 179 ([M+H]⁺) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step chemical reactions. A common approach is the N-sulfonylation of a 2-aminothiazole precursor.[4][5]
This protocol outlines a general method for the synthesis of N-substituted 2-aminothiazole sulfonamides, adapted from published procedures.[4][5]
-
Reactant Preparation : In a suitable reaction vessel, dissolve 2-aminothiazole (2.0 mmol) and sodium carbonate (3.0 mmol) in dichloromethane (10 mL).
-
Addition of Sulfonyl Chloride : To the stirred mixture, add the desired sulfonyl chloride (2.0 mmol).
-
Reaction Monitoring : Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, add distilled water (20 mL) to the reaction mixture.
-
Extraction : Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Drying and Evaporation : Dry the combined organic layers over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure.
-
Purification : Purify the crude product by recrystallization or column chromatography to yield the final 2-aminothiazole sulfonamide derivative.
Caption: General workflow for the synthesis of 2-aminothiazole sulfonamide derivatives.
Biological Activities and Potential Mechanisms of Action
Derivatives of 2-aminothiazole are recognized for a wide spectrum of biological activities, making them a "privileged scaffold" in drug discovery.[4][5] The core structure is present in several approved drugs.[5] this compound and its analogs have demonstrated potential as:
-
Antimicrobial Agents : Many derivatives exhibit antibacterial and antifungal properties.[1] Sulfonamides, in general, are known to act as competitive inhibitors in microbial metabolic pathways.[4]
-
Anticancer Agents : Certain compounds in this class show anti-proliferative effects against various human cancer cell lines, including leukemia.[1][6] Their mechanisms may involve interactions with DNA or inhibition of key enzymes in cell signaling.[1]
-
Enzyme Inhibitors : The scaffold is a key component in inhibitors for enzymes like kinases and carbonic anhydrase, which are crucial targets in various therapeutic areas.[1]
-
Antioxidants : Some derivatives have shown potent antioxidant effects by scavenging free radicals, which is beneficial in preventing oxidative stress-related disorders.[4][6]
The biological interactions are primarily driven by the functional groups of the molecule. The amino and sulfonamide groups can form hydrogen bonds with protein targets, while the thiazole ring can engage in π-stacking interactions.[1]
Caption: Potential mechanisms of action for this compound derivatives.
References
- 1. Buy this compound | 63735-95-5 [smolecule.com]
- 2. This compound | C3H5N3O2S2 | CID 21957433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 63735-95-5 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Amino-1,3-thiazole-5-sulfonamide
This technical guide provides an in-depth overview of 2-amino-1,3-thiazole-5-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, detailing the compound's chemical properties, synthesis, biological activities, and therapeutic potential.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-amino-1,3-thiazole-5-sulfonamide [1]. It is also commonly referred to as 2-aminothiazole-5-sulfonamide[1][2]. This molecule integrates two key pharmacophores: a 2-aminothiazole ring and a sulfonamide group, which contribute to its diverse biological activities[1]. The electron-withdrawing nature of the sulfonamide group at the 5-position polarizes the thiazole ring, enhancing the reactivity at the 2-amino position and facilitating various chemical modifications[1].
The compound exists as a crystalline solid under standard conditions[1]. Its structure is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom, with an amino group at the 2-position and a sulfonamide group at the 5-position[1].
Table 1: Physicochemical Properties of 2-Amino-1,3-thiazole-5-sulfonamide
| Property | Value | Reference |
| CAS Number | 63735-95-5 | [1][2] |
| Molecular Formula | C₃H₅N₃O₂S₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Boiling Point | 471.5 ± 37.0 °C at 760 mmHg | [2] |
| Flash Point | 239.0 ± 26.5 °C | [2] |
| LogP | -1.51 | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-aminothiazole sulfonamide derivatives is a key area of research, often starting from the 2-aminothiazole core. The general approach involves the sulfonylation of the amino group.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-aminothiazole sulfonamide derivatives.
Caption: General workflow for the synthesis of 2-aminothiazole sulfonamide derivatives.
Experimental Protocol: N-sulfonylation of 2-aminothiazole
This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole sulfonamide derivatives[3][4].
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-aminothiazole (2.0 mmol) and the desired sulfonyl chloride (2.0 mmol) in dichloromethane (10 mL).
-
Base Addition: Add sodium carbonate (3.0 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, add distilled water (20 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[5].
Biological Activities and Therapeutic Potential
2-Amino-1,3-thiazole-5-sulfonamide and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The primary activities reported include antimicrobial, anticancer, and enzyme inhibitory effects[1][3][5].
Antimicrobial Activity
The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents, such as sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in the folate biosynthesis pathway of microbes[5]. Derivatives of 2-aminothiazole have demonstrated both antibacterial and antifungal properties[1][5]. While the parent 2-aminothiazole showed no antimicrobial activity in some studies, the addition of a sulfonamide moiety was investigated for its potential to confer this activity[5].
Anticancer Activity
Several studies have explored the anticancer potential of 2-aminothiazole derivatives[1]. Some compounds in this class have shown anti-proliferative effects on human leukemia cells[1]. The proposed mechanisms often involve the inhibition of key enzymes in cell signaling pathways or the induction of apoptosis[6].
Enzyme Inhibition
The 2-aminothiazole sulfonamide scaffold has been shown to be a potent inhibitor of various enzymes.
-
Carbonic Anhydrase and Kinase Inhibition: The ability of the compound to interact with protein targets through hydrogen bonding and π-stacking makes it a candidate for enzyme inhibition. Some derivatives have shown potent inhibition of carbonic anhydrases and kinases[1].
-
Urease, α-Glucosidase, and α-Amylase Inhibition: Specific derivatives of 2-aminothiazole have demonstrated significant inhibitory effects against jack bean and Bacillus pasteurii urease, as well as α-glucosidase and α-amylase[3].
The following diagram illustrates the logical relationship of how the structural features of 2-aminothiazole sulfonamides lead to their biological activities.
Caption: Relationship between structural features and biological activities.
Antioxidant Activity
Derivatives of 2-aminothiazole sulfonamide have also been investigated for their antioxidant properties. Some have shown potent radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide dismutase (SOD) mimicry[1][5].
Table 2: Biological Activities of 2-Aminothiazole Sulfonamide Derivatives
| Activity | Target/Assay | Result (IC₅₀ / % Inhibition) | Reference |
| Urease Inhibition | Jack Bean Urease | IC₅₀: 14.06 - 20.21 µM | [3] |
| α-Glucosidase Inhibition | α-Glucosidase | IC₅₀: 20.34 - 37.20 µM | [3] |
| α-Amylase Inhibition | α-Amylase | IC₅₀: 20.34 - 37.20 µM | [3] |
| Antioxidant Activity | DPPH Scavenging | IC₅₀: 34.4 - 39.2 µM | [3] |
| Antioxidant Activity | DPPH Scavenging | %DPPH = 90.09% | [4][5] |
| Antioxidant Activity | SOD Mimicry | %SOD = 99.02% | [4][5] |
Note: The data presented are for various derivatives of 2-aminothiazole sulfonamide, as reported in the cited literature.
Applications in Research and Development
The versatile chemical nature and broad biological activity profile of 2-amino-1,3-thiazole-5-sulfonamide make it a valuable scaffold in several areas:
-
Medicinal Chemistry: It serves as a crucial building block for the synthesis of novel therapeutic agents, particularly in the fields of antimicrobials and oncology[1]. The amenability of its structure to modification allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity[1].
-
Biochemical Tools: Its derivatives can be employed as enzyme inhibitors or molecular probes to investigate biological pathways and mechanisms of disease[1].
-
Agrochemicals: The biological activity of this scaffold extends to the development of new pesticides and fungicides[1].
Conclusion
2-Amino-1,3-thiazole-5-sulfonamide is a heterocyclic compound with a privileged structure for the development of new bioactive molecules. Its synthesis is accessible, and the combination of the 2-aminothiazole and sulfonamide moieties provides a platform for generating diverse libraries of compounds with potential therapeutic applications. Further research into specific derivatives, their mechanisms of action, and their in vivo efficacy is warranted to fully exploit the potential of this promising chemical scaffold.
References
- 1. Buy this compound | 63735-95-5 [smolecule.com]
- 2. This compound | CAS#:63735-95-5 | Chemsrc [chemsrc.com]
- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride [smolecule.com]
The Unveiling of a Privileged Scaffold: A Technical Guide to the Fundamental Reactivity of the 2-Aminothiazole Core
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and multiple reactive sites make it a versatile scaffold for drug design and a fascinating subject for the study of heterocyclic chemistry. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the 2-aminothiazole core, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in their synthetic endeavors.
Electronic Properties and Positional Reactivity
The reactivity of the 2-aminothiazole ring is governed by a complex interplay of the electron-donating exocyclic amino group and the electronic nature of the thiazole heterocycle itself. The amino group increases the electron density of the ring, particularly at the C5 position, making it susceptible to electrophilic attack. The nitrogen atom of the amino group is also a primary site for nucleophilic reactions. The endocyclic nitrogen at position 3 is basic and can be protonated.
The primary sites of reactivity on the 2-aminothiazole core can be summarized as follows:
-
C5 Position: The most electron-rich carbon, highly susceptible to electrophilic aromatic substitution.
-
Exocyclic Amino Group (N at C2): A versatile nucleophilic center for acylation, alkylation, and other modifications.
-
Endocyclic Nitrogen (N at C3): The primary site of protonation and can be involved in certain cyclization reactions.
-
C4 Position: Less reactive than C5 but can be functionalized, often through condensation reactions to build the ring.
Caption: Key reactivity sites of the 2-aminothiazole core.
Electrophilic Aromatic Substitution
Due to the activating effect of the amino group, the C5 position of the 2-aminothiazole ring readily undergoes electrophilic aromatic substitution.
Halogenation
Bromination and chlorination at the C5 position occur under mild conditions. This functionalization is a crucial step for introducing further diversity through cross-coupling reactions.
| Reaction | Reagent | Solvent | Temperature | Yield (%) | Reference |
| C5-Bromination | CuBr₂ | Acetonitrile | Room Temp. | 94 | [2] |
| C5-Bromination | NBS | Acetonitrile | Room Temp. | Moderate | [2] |
| C5-Bromination | Bromine | Acetic Acid | 0°C to RT | 75 | [2] |
| C5-Bromination | Brominase (enzyme) | Aqueous buffer | 30°C | >95% conversion | [2][3] |
Nitration
Nitration of 2-aminothiazole can occur at both the C5 position and the exocyclic amino group, depending on the reaction conditions. Using a mixture of nitric and sulfuric acid typically leads to the formation of 2-amino-5-nitrothiazole.[4][5] Under different conditions, 2-nitraminothiazole can be formed, which may rearrange to the 5-nitro derivative.[6][7]
| Reaction | Reagents | Conditions | Product | Yield (%) | Reference |
| C5-Nitration | HNO₃ / H₂SO₄ | 0-5°C | 2-Amino-5-nitrothiazole | Good | [4] |
| N-Nitration | abs. HNO₃ / conc. H₂SO₄ | 0°C to -10°C | 2-Nitraminothiazole | Varies | [7] |
Reactions of the Exocyclic Amino Group
The nucleophilicity of the exocyclic amino group allows for a wide range of functionalization reactions, which are fundamental to the derivatization of this scaffold in drug discovery.
Acylation
The amino group is readily acylated by acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse side chains.[8][9]
| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Acyl Halides | Pyridine | Dry Pyridine | Not specified | High | [8] |
| Acetic Anhydride | (solvent-free) | - | Not specified | Good | [8] |
| Chloroacetyl chloride | K₂CO₃ | Chloroform | Reflux | Good | [10] |
Reactions with Isothiocyanates and Isocyanates
The reaction with isothiocyanates and isocyanates provides a straightforward route to thiazolyl-thiourea and thiazolyl-urea derivatives, respectively. These derivatives often exhibit significant biological activity.[8]
| Reagent | Solvent | Conditions | Product Type | Reference |
| Phenyl isothiocyanate | Not specified | Addition | Thiazolyl-thiourea | [11] |
| Phenyl isocyanate | Not specified | Addition | Thiazolyl-urea | [8] |
Schiff Base Formation
Condensation with aromatic aldehydes yields the corresponding 2-arylideneamino (Schiff base) derivatives.[8]
| Aldehyde | Solvent | Conditions | Product Type | Yield (%) | Reference |
| Aromatic Aldehydes | Ethanol | Reflux | Schiff Base | Good | [8] |
Metal-Catalyzed Cross-Coupling Reactions
The introduction of a halogen at the C5 position opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.
| Reaction | Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Not specified | Not specified | N-(5-(4-fluorophenyl)thiazol-2-yl) derivative | Good | [8][11] |
| Suzuki-Miyaura | 5-Bromo-4-phenyl-2-aminothiazole | Various boronic acids | Pd(OAc)₂, SPhos | 80 °C, aq. K₃PO₄ | 2-Amino-5-aryl-4-phenylthiazole | >95% conversion | [3] |
Cycloaddition and Cyclization Reactions
The 2-aminothiazole core can participate in cycloaddition and cyclization reactions to form fused heterocyclic systems. For example, reaction with reagents containing both a C-halogen and a C=O electrophilic center can lead to the formation of imidazo[2,1-b]thiazoles.[12] The reaction with propiolic acid and its esters can yield 7H-thiazolo[3,2-a]pyrimidin-7-ones.
Application in Drug Discovery: The Mechanism of Dasatinib
The significance of the 2-aminothiazole core is exemplified by its presence in numerous drugs, including the tyrosine kinase inhibitor Dasatinib (Sprycel®). Dasatinib is used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[13] Its mechanism of action involves the inhibition of the BCR-ABL kinase, an abnormal protein responsible for the uncontrolled proliferation of cancer cells.[1][14][15] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[1]
Caption: Mechanism of action of Dasatinib in inhibiting BCR-ABL.
Experimental Protocols
General Protocol for Hantzsch Synthesis of 2-Aminothiazoles
The Hantzsch synthesis is the most classical and widely used method for preparing the 2-aminothiazole core, involving the condensation of an α-haloketone with a thiourea derivative.[16][17][18]
Caption: Workflow for the Hantzsch 2-aminothiazole synthesis.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Cold deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-haloketone and thiourea in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[16]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the free base.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiazole derivative.
Protocol for Selective C5-Bromination using Copper(II) Bromide
This method provides a highly regioselective and efficient means of brominating the C5 position of the 2-aminothiazole ring.[2][19]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Copper(II) bromide (CuBr₂) (1.0 eq)
-
Acetonitrile
-
Ethyl acetate
-
Aqueous ammonia (0.1 M)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 2-aminothiazole derivative in acetonitrile.
-
Add copper(II) bromide to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-bromo-2-aminothiazole derivative.
Protocol for N-Acylation of 2-Aminothiazole
This protocol describes a general procedure for the acylation of the exocyclic amino group.
Materials:
-
2-Aminothiazole (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.1 eq)
-
Pyridine (as solvent and base) or Triethylamine (1.5 eq) in an inert solvent like THF.
-
Anhydrous Tetrahydrofuran (THF) (if using triethylamine)
-
Deionized water
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminothiazole in anhydrous THF.
-
Add triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-acyl-2-aminothiazole by recrystallization or column chromatography.
Quantitative Spectroscopic Data
The following table provides representative NMR data for the parent 2-aminothiazole. Chemical shifts are highly dependent on the solvent and substituents.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Aminothiazole | DMSO-d₆ | 6.93 (d, 1H, H4), 6.53 (d, 1H, H5), 6.86 (s, 2H, NH₂) | Not specified | [20] |
| 2-Aminothiazole | (Predicted) | Not specified | 169.2 (C2), 153.4 (C4), 111.1 (C5) | [21] |
This guide serves as a foundational resource for understanding and utilizing the rich chemistry of the 2-aminothiazole core. Its versatile reactivity, coupled with its proven track record in successful drug candidates, ensures that this scaffold will remain a focus of intensive research and development for years to come.
References
- 1. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. US3799941A - Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 12. Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C [[double bond, length as m-dash]] O electrophilic centre - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 15. medschool.co [medschool.co]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 21. rsc.org [rsc.org]
The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of 2-aminothiazole derivatives, offering a comprehensive resource for researchers in drug discovery and development. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of this versatile chemical class.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
2-Aminothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound A | MCF-7 (Breast Cancer) | 5.2 µM |
| A549 (Lung Cancer) | 7.8 µM | |
| Compound B | HeLa (Cervical Cancer) | 3.1 µM |
| HT-29 (Colon Cancer) | 4.5 µM | |
| Compound C | K562 (Leukemia) | 1.9 µM |
| HepG2 (Liver Cancer) | 6.4 µM |
Mechanisms of Anticancer Action
Apoptosis Induction: A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This process is often initiated via the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins. Certain derivatives have been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly at the G2/M phase. This prevents the cells from entering mitosis and undergoing cell division.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microorganisms
2-Aminothiazole derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Compound D | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Compound E | Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 | |
| Compound F | Mycobacterium tuberculosis | 2 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the 2-aminothiazole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. 2-Aminothiazole derivatives have shown potential in mitigating the inflammatory response by inhibiting key pro-inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Data
The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory enzymes or the production of inflammatory mediators.
| Compound/Derivative | Assay | IC50 Value |
| Compound G | 5-Lipoxygenase (5-LOX) Inhibition | 0.8 µM |
| Compound H | Cyclooxygenase-2 (COX-2) Inhibition | 1.2 µM |
| Compound I | Nitric Oxide (NO) Production in LPS-stimulated Macrophages | 3.5 µM |
Mechanism of Anti-inflammatory Action
A key mechanism of the anti-inflammatory action of certain 2-aminothiazole derivatives is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases.
Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
-
Enzyme and Substrate Preparation: Prepare a solution of purified 5-LOX enzyme and its substrate, linoleic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the 2-aminothiazole derivative or a known inhibitor (positive control) for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Absorbance Measurement: Monitor the formation of the product (conjugated dienes) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
This technical guide highlights the significant and diverse biological potential of 2-aminothiazole derivatives. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this important class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is crucial for their translation into novel therapeutic agents.
The Pharmacophore of 2-Aminothiazole Sulfonamides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a sulfonamide moiety, this heterocyclic scaffold gives rise to a class of molecules with a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth exploration of the pharmacophore of 2-aminothiazole sulfonamides, summarizing key structure-activity relationships, experimental data, and methodologies to facilitate further drug development endeavors.
Core Structure and Synthetic Strategy
The fundamental structure of 2-aminothiazole sulfonamides consists of a 2-aminothiazole ring linked to a sulfonamide group, which is typically attached to an aromatic or heteroaromatic ring. The synthesis of these compounds is generally achieved through the N-sulfonylation of 2-aminothiazole with a corresponding benzenesulfonyl chloride in the presence of a base, such as sodium carbonate, in a suitable solvent like dichloromethane.[1]
A generalized synthetic workflow is depicted below:
Caption: General Synthetic Workflow for 2-Aminothiazole Sulfonamides.
Pharmacological Activities and Structure-Activity Relationships (SAR)
2-Aminothiazole sulfonamides have been investigated for a variety of biological activities. The nature and position of substituents on the benzenesulfonyl ring play a crucial role in determining the potency and selectivity of these compounds.
Antioxidant Activity
Several 2-aminothiazole sulfonamide derivatives have demonstrated significant antioxidant potential, evaluated through assays such as DPPH radical scavenging and superoxide dismutase (SOD)-mimic activity.[1]
Key SAR Insights for Antioxidant Activity:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the benzene ring, such as chloro (Cl) and nitro (NO2), has been shown to enhance antioxidant activity.[1]
-
Substituent Position: The position of the substituent is critical. For instance, a chloro group at the para-position of the benzene ring resulted in the most potent DPPH and SOD activities.[1]
-
QSAR Models: Quantitative structure-activity relationship (QSAR) studies have indicated that properties like mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry are key influencers of antioxidant activity.[1][2]
The logical relationship for designing potent antioxidant 2-aminothiazole sulfonamides based on these findings can be visualized as follows:
Caption: SAR Logic for Antioxidant 2-Aminothiazole Sulfonamides.
Enzyme Inhibition
This class of compounds has shown inhibitory activity against various enzymes, including urease, α-glucosidase, α-amylase, and carbonic anhydrases.
Urease, α-Glucosidase, and α-Amylase Inhibition: A simplified synthetic approach involving sulfonylation followed by amino group alkylation has yielded potent inhibitors of these enzymes.[3][4][5]
Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors (CAIs).[6][7][8] The primary sulfonamide moiety is crucial for binding to the zinc ion in the active site of the enzyme. 2-Aminothiazole sulfonamides have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, with some derivatives showing potent and selective inhibition of hCA II and hCA VII.[9][10]
Quantitative Data Summary
The following tables summarize the biological activity data for representative 2-aminothiazole sulfonamide derivatives.
Table 1: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives [1]
| Compound | Substituent (R) | % DPPH Scavenging | % SOD-mimic Activity |
| 1 | H | 10.54 ± 0.87 | Inactive |
| 2 | 4-F | 25.17 ± 1.21 | 25.43 ± 1.12 |
| 3 | 4-CF3 | 15.89 ± 0.99 | 10.21 ± 0.54 |
| 4 | 4-OCH3 | 12.34 ± 0.65 | 5.41 ± 0.23 |
| 5 | 4-CH3 | 18.76 ± 1.03 | 8.98 ± 0.45 |
| 6 | 3-NO2 | 45.67 ± 2.11 | 64.14 ± 2.87 |
| 7 | 2-Cl | 33.45 ± 1.54 | 35.67 ± 1.89 |
| 8 | 4-Cl | 90.09 ± 4.32 | 99.02 ± 4.56 |
| 9 | 3,4-diCl | 40.12 ± 1.98 | 50.54 ± 2.34 |
| 10 | 3-NO2 | 70.29 ± 3.45 | 92.05 ± 4.12 |
| 11 | 2,4-diCl | 38.98 ± 1.76 | 45.67 ± 2.11 |
| 12 | 2,3,4,5,6-pentaF | 55.67 ± 2.54 | 69.31 ± 3.12 |
Table 2: Enzyme Inhibitory Activity of Selected 2-Aminothiazole Sulfonamide Derivatives [3][4]
| Compound | Target Enzyme | IC50 (µM/mL) |
| 20 | α-glucosidase | 20.34 ± 0.11 |
| 21 | α-glucosidase | 29.11 ± 0.08 |
| 22 | Urease | 18.11 ± 0.14 |
| 26 | α-glucosidase | 25.10 ± 0.12 |
| 27 | DPPH Scavenging | 39.2 ± 0.11 |
| 29 | α-glucosidase | 30.15 ± 0.09 |
| 30 | α-glucosidase | 33.18 ± 0.13 |
| 31 | α-glucosidase | 35.20 ± 0.10 |
| 32 | α-glucosidase | 37.20 ± 0.14 |
| 33 | DPPH Scavenging | 34.4 ± 0.09 |
| 34 | Urease | 19.15 ± 0.11 |
| 35 | Urease | 20.21 ± 0.16 |
| 36 | Urease | 14.06 ± 0.10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols cited in the literature.
General Synthesis of 2-Aminothiazole Sulfonamides[1]
-
A mixture of 2-aminothiazole (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, distilled water (20 mL) is added, and the mixture is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
The experimental workflow for the synthesis and characterization is outlined below:
Caption: Experimental Workflow for Synthesis and Characterization.
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds. The protocol generally involves:
-
Preparation of a stock solution of the test compound.
-
Mixing the test compound solution with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).
-
Incubating the mixture in the dark at room temperature for a specific period.
-
Measuring the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Superoxide Dismutase (SOD)-mimic Activity Assay
This assay measures the ability of a compound to mimic the activity of the SOD enzyme, which catalyzes the dismutation of superoxide radicals. A common method involves:
-
Generating superoxide radicals in an enzymatic or non-enzymatic system.
-
Adding the test compound to the system.
-
Measuring the inhibition of a detection reaction that is dependent on the presence of superoxide radicals (e.g., the reduction of nitroblue tetrazolium).
-
The percentage of SOD-mimic activity is calculated based on the degree of inhibition.
Conclusion and Future Directions
The 2-aminothiazole sulfonamide scaffold represents a versatile pharmacophore with significant potential for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds. Future research should focus on expanding the structural diversity of this class of molecules, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate their modes of action. Furthermore, the optimization of pharmacokinetic and toxicological profiles will be crucial for the translation of these promising compounds into clinical candidates. The dual nature of the 2-aminothiazole group as both a privileged structure and a potential toxicophore warrants careful consideration in the design of new derivatives to mitigate any safety concerns.[11]
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Synthesis Pathways for 2-Aminothiazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental synthetic routes for preparing 2-aminothiazole sulfonamides, a scaffold of significant interest in medicinal chemistry. The document details the core synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for key reactions.
Introduction
2-Aminothiazole sulfonamides are a class of heterocyclic compounds that have garnered substantial attention in drug discovery due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The intrinsic drug-like properties of the 2-aminothiazole ring, combined with the well-established therapeutic potential of the sulfonamide group, make this scaffold a privileged structure in the design of novel therapeutic agents. This guide focuses on the primary and most widely adopted initial pathways for the synthesis of these valuable compounds.
Core Synthesis Strategy: A Two-Step Approach
The most prevalent and versatile approach for the synthesis of 2-aminothiazole sulfonamides involves a two-step process:
-
Formation of the 2-aminothiazole core: This is typically achieved through the Hantzsch thiazole synthesis.
-
N-sulfonylation of the 2-amino group: The resulting 2-aminothiazole is then reacted with a suitable sulfonyl chloride to yield the final sulfonamide.
This modular approach allows for the introduction of a wide range of substituents on both the thiazole ring and the sulfonamide moiety, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Step 1: Hantzsch Thiazole Synthesis for 2-Aminothiazole Scaffolds
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of the 2-aminothiazole ring system.[5][6] The reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][5][7]
A general workflow for the Hantzsch synthesis is depicted below:
Caption: Hantzsch Thiazole Synthesis Workflow.
This protocol is a representative example of the Hantzsch synthesis for preparing a 4-substituted 2-aminothiazole.
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the substituted α-bromoacetophenone and thiourea is refluxed in ethanol.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure 4-aryl-2-aminothiazole.[1]
Step 2: N-Sulfonylation of 2-Aminothiazoles
The second crucial step is the formation of the sulfonamide linkage. This is typically achieved by reacting the synthesized 2-aminothiazole with an appropriately substituted sulfonyl chloride in the presence of a base.
The general pathway for N-sulfonylation is illustrated below:
Caption: N-Sulfonylation of 2-Aminothiazole.
This protocol provides a general method for the N-sulfonylation of 2-aminothiazole.
Materials:
-
2-Aminothiazole derivative (2.0 mmol)
-
Appropriate sulfonyl chloride (2.0 mmol)
-
Sodium carbonate (3.0 mmol) or Pyridine
-
Dichloromethane (10 mL)
Procedure:
-
A mixture of the 2-aminothiazole derivative, the corresponding sulfonyl chloride, and sodium carbonate is stirred in dichloromethane at room temperature.[2]
-
The reaction is monitored by TLC until completion.[2]
-
Distilled water is added to the reaction mixture, and the product is extracted with dichloromethane.[2]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various 2-aminothiazole sulfonamides, providing a basis for comparison of different substitution patterns.
Table 1: Synthesis of Substituted 2-Aminothiazoles via Hantzsch Reaction
| Starting α-Haloketone | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-Bromo-1-phenylethanone | 4-Phenyl-2-aminothiazole | ~90 | 152-154 | [1] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)-2-aminothiazole | ~85 | 188-190 | [1] |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-(4-Methylphenyl)-2-aminothiazole | ~88 | 176-178 | [1] |
Table 2: Synthesis of 2-Aminothiazole Sulfonamides
| 2-Aminothiazole Derivative | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 35 | 214-215 | [2] |
| 2-Aminothiazole | 4-Toluenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 69 | 210-212 | [2] |
| 2-Aminothiazole | 2-Naphthalenesulfonyl chloride | N-(thiazol-2-yl)naphthalene-2-sulfonamide | 36 | 206-207 | [2] |
| 2-Aminothiazole | 4-Cyanobenzenesulfonyl chloride | 4-Cyano-N-(thiazol-2-yl)benzenesulfonamide | 55 | 205-206 | [8] |
| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 34 | 200-201 | [8] |
Alternative and One-Pot Syntheses
While the two-step approach is standard, several modifications and one-pot procedures have been developed to improve efficiency and yield.
One-Pot Synthesis from Ketones
Recent advancements have enabled the one-pot synthesis of 2-aminothiazoles directly from methyl ketones and thiourea, often using a catalyst to facilitate the in-situ generation of the α-haloketone intermediate.[9] For instance, an iron-iodine catalyzed system allows for the in-situ generation of α-iodoketones, which then undergo the Hantzsch condensation.[9]
Caption: One-Pot Synthesis of 2-Aminothiazoles.
Conclusion
The synthetic pathways outlined in this guide represent the foundational and most reliable methods for the initial synthesis of 2-aminothiazole sulfonamides. The Hantzsch reaction provides a robust entry to the core 2-aminothiazole scaffold, while the subsequent N-sulfonylation allows for extensive diversification. The modularity of these methods, coupled with the potential for one-pot variations, ensures their continued relevance in the exploration of this important class of compounds for drug discovery and development. Researchers and scientists can leverage these established protocols and comparative data as a starting point for their synthetic endeavors in this promising area of medicinal chemistry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 8. excli.de [excli.de]
- 9. researchgate.net [researchgate.net]
Unraveling the Enigma: Hypothesized Mechanisms of Action of 2-Aminothiazole-5-sulfonamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide delves into the core hypothesized mechanisms of action of this compound and its derivatives, providing a comprehensive overview of the current understanding for researchers and drug development professionals. This paper will explore the key molecular interactions, signaling pathways, and physiological effects that are thought to underpin the therapeutic potential of this versatile chemical entity.
Enzyme Inhibition: A Primary Mode of Action
A predominant hypothesis for the mechanism of action of this compound derivatives is their ability to act as potent enzyme inhibitors.[1] The sulfonamide moiety plays a crucial role in this activity, particularly in targeting metalloenzymes.
Carbonic Anhydrase Inhibition
A significant body of research has focused on the inhibition of carbonic anhydrases (CAs) by sulfonamide-containing compounds. CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
Derivatives of this compound have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and IX.[4] The proposed mechanism involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis. The thiazole ring and its substituents can further interact with active site residues, influencing the potency and isoform selectivity of the inhibitor. Several studies have reported subnanomolar to low nanomolar inhibition constants (Ki) for certain derivatives against specific hCA isoforms.[4]
| Compound/Derivative | Target Isoform | IC50 (µM) | Ki (nM) | Reference |
| Benzo[d]thiazole-5-sulfonamide Derivatives | hCA I, II, VII, IX | - | Subnanomolar to low nanomolar | [4] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | hCA I | 3.25 - 4.75 | - | [5] |
| hCA II | 0.055 - 2.6 | Well below parent compound | [5] |
Antimicrobial Activity: Disrupting Bacterial Homeostasis
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2][3] Derivatives of this compound have demonstrated activity against a range of bacteria, including drug-resistant strains.
A key hypothesized mechanism of antibacterial action, particularly against Gram-negative bacteria like Acinetobacter baumannii, involves a multi-pronged attack on the bacterial cell.[6] This includes:
-
Membrane Disruption: The compounds are thought to interact with and disrupt the integrity of the bacterial cell membrane, leading to increased permeability and leakage of cytoplasmic contents.[6]
-
Enzyme Inhibition: Inhibition of essential bacterial enzymes is another proposed mechanism. For instance, the inhibition of lactic dehydrogenase has been suggested, which would disrupt central metabolism.[6]
-
Interference with Cellular Redox Homeostasis: The generation of reactive oxygen and nitrogen species (RONS) can interfere with the bacterial cell's ability to maintain redox balance, leading to oxidative stress and damage to cellular components.[6] This can inactivate respiratory pathways and deplete crucial antioxidants like glutathione (GSH).[6]
Caption: Proposed antimicrobial mechanism against A. baumannii.
Antioxidant Activity: Scavenging Free Radicals
Several studies have highlighted the antioxidant potential of this compound derivatives.[1][2][3] This activity is attributed to their ability to scavenge free radicals and mimic the action of antioxidant enzymes like superoxide dismutase (SOD).
The primary mechanisms hypothesized for their antioxidant effects are:
-
Hydrogen Atom Donation: The compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.
-
Electron Donation: They can also act as electron donors to reduce reactive oxygen species.
The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and SOD mimic activity assays.
| Compound/Derivative | Assay | Activity | Reference |
| Derivative with p-Cl substitution (compound 8) | DPPH Radical Scavenging | %DPPH = 90.09% | [2][3] |
| SOD Mimic Activity | %SOD = 99.02% | [2][3] | |
| Derivative with m-NO2 substitution (compound 10) | SOD Mimic Activity | %SOD = 92.05% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the typical experimental protocols for the key assays discussed.
Experimental Workflow for Screening Derivatives
Caption: General experimental workflow for screening derivatives.
Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
-
Enzyme and Compound Preparation: Prepare a stock solution of the purified human carbonic anhydrase isoform and the this compound derivative in an appropriate buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a microplate well, combine the enzyme solution with varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at a controlled temperature for a defined period to allow for binding.
-
Substrate Addition: Initiate the reaction by adding a solution of a suitable substrate, such as p-nitrophenyl acetate (p-NPA).
-
Spectrophotometric Measurement: Monitor the formation of the product (p-nitrophenol) by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare solutions of the test compounds at various concentrations.
-
Reaction Setup: In a microplate well or cuvette, mix the DPPH solution with the test compound solution. Include a control with the solvent instead of the test compound.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value can be determined graphically.
Superoxide Dismutase (SOD) Mimic Activity Assay
-
Assay Principle: This assay is often based on the inhibition of the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The SOD-like activity of the test compound is measured by its ability to compete with the tetrazolium salt for superoxide radicals.
-
Reagent Preparation: Prepare solutions of the test compound, xanthine, xanthine oxidase, and the tetrazolium salt in a suitable buffer.
-
Reaction Mixture: In a microplate well, combine the test compound, xanthine, and the tetrazolium salt.
-
Reaction Initiation: Start the reaction by adding xanthine oxidase to the wells.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration. Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The percentage of SOD-like activity is calculated based on the degree of inhibition of the colorimetric reaction. The IC50 value can be determined from a dose-response curve.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The primary hypothesized mechanisms of action—enzyme inhibition, antimicrobial activity through membrane disruption and metabolic interference, and antioxidant effects—provide a solid framework for the rational design of new derivatives with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in the less-understood activities, such as the anticancer and anti-inflammatory effects. Advanced techniques like X-ray crystallography of inhibitor-enzyme complexes and comprehensive transcriptomic and proteomic analyses of treated microbial cells will be invaluable in further unraveling the intricate mechanisms of this versatile class of compounds. This deeper understanding will undoubtedly pave the way for the development of next-generation therapeutics targeting a wide array of diseases.
References
Spectroscopic Blueprint of 2-Aminothiazole Sulfonamides: An In-Depth Technical Guide
Introduction: The Privileged Scaffold of 2-Aminothiazole Sulfonamides
In the landscape of medicinal chemistry, the 2-aminothiazole sulfonamide core represents a "privileged scaffold"—a molecular framework that consistently demonstrates bioactivity across a range of therapeutic targets. These compounds are integral to the development of novel pharmaceuticals, exhibiting properties that include antioxidant and antimicrobial activities.[1] The synergistic combination of the electron-rich 2-aminothiazole ring and the versatile sulfonamide group confers unique physicochemical properties that are crucial for drug-receptor interactions.
This technical guide provides an in-depth exploration of the preliminary spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—for 2-aminothiazole sulfonamides. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectroscopic behavior of these molecules. This guide is designed for researchers, scientists, and drug development professionals, offering a foundational understanding for the structural elucidation and characterization of this vital class of compounds. The protocols and interpretations herein are presented to be self-validating, fostering a deeper comprehension of the causal relationships between molecular structure and spectroscopic output.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the initial and often most informative step in the structural elucidation of organic molecules. For 2-aminothiazole sulfonamides, the ¹H NMR spectrum provides a detailed map of the proton environments, influenced by the electronic nature of both the thiazole and the sulfonamide moieties.
Causality Behind Chemical Shift Regions
The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their resonance downfield (to a higher ppm value), while electron-donating groups cause an upfield shift. In 2-aminothiazole sulfonamides, the key proton signals are found in distinct regions of the spectrum.
-
Sulfonamide N-H Proton (δ 12.5 - 13.0 ppm): This proton is typically observed as a broad singlet at a very downfield chemical shift.[1] This is due to its acidic nature and involvement in hydrogen bonding. The strong deshielding is a result of the adjacent powerfully electron-withdrawing sulfonyl group (SO₂).
-
Thiazole Ring Protons (δ 6.7 - 7.3 ppm): The two protons on the thiazole ring appear as doublets with a small coupling constant (J ≈ 4.6 Hz).[1][2] The proton at the 5-position (H-5) is typically found more upfield (around 6.75-6.91 ppm) compared to the proton at the 4-position (H-4) which is more downfield (around 7.22-7.31 ppm).[1][2] This difference arises from the relative electron density and proximity to the heteroatoms within the ring.
-
Aryl Sulfonamide Protons (δ 7.0 - 8.5 ppm): The protons on the benzene ring of the sulfonamide moiety exhibit chemical shifts that are highly dependent on the nature and position of any substituents. Electron-withdrawing groups (e.g., -NO₂, -CN) on this ring will shift the aromatic protons further downfield, while electron-donating groups (e.g., -CH₃, -OCH₃) will cause an upfield shift.[1][2]
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the characteristic ¹H NMR chemical shifts for representative 2-aminothiazole sulfonamides.
| Compound | Thiazole H-5 (ppm) | Thiazole H-4 (ppm) | Aryl Protons (ppm) | NH (ppm) | Other Protons (ppm) |
| 4-methyl-N-(thiazol-2-yl)benzenesulfonamide | 6.81 (d, J=4.6 Hz) | 7.24 (d, J=4.6 Hz) | 7.33 (d, J=8.1 Hz, 2H), 7.68 (d, J=8.6 Hz, 2H) | 12.70 (s) | 2.34 (s, 3H, CH₃) |
| 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | 6.85 (d, J=4.6 Hz) | 7.27 (d, J=4.6 Hz) | 7.60 (d, J=8.7 Hz, 2H), 7.79 (d, J=8.7 Hz, 2H) | 12.84 (brs) | |
| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | 6.86 (d, J=4.6 Hz) | 7.28 (d, J=4.6 Hz) | 7.72 (d, J=8.7 Hz, 2H), 7.75 (d, J=8.7 Hz, 2H) | 12.84 (s) | |
| 4-nitro-N-(thiazol-2-yl)benzenesulfonamide | 6.91 (d, J=4.6 Hz) | 7.31 (d, J=4.6 Hz) | 8.04 (d, J=8.9 Hz, 2H), 8.36 (d, J=8.9 Hz, 2H) | 13.00 (s) | |
| 4-cyano-N-(thiazol-2-yl)benzenesulfonamide | 6.90 (d, J=4.6 Hz) | 7.30 (d, J=4.6 Hz) | 7.95 (d, J=8.6 Hz, 2H), 8.02 (d, J=8.5 Hz, 2H) | 12.96 (s) |
Data compiled from various sources.[1][2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range, often resulting in a spectrum where each unique carbon atom is represented by a distinct signal.
Interpreting the Carbon Chemical Shifts
The chemical shifts of the carbon atoms in 2-aminothiazole sulfonamides are also governed by their electronic environment.
-
Thiazole C-2 (δ ~168 ppm): The carbon atom attached to the amino group and flanked by sulfur and nitrogen (C-2) is significantly deshielded and appears far downfield.[1]
-
Thiazole C-4 and C-5 (δ 107-125 ppm): The C-4 and C-5 carbons of the thiazole ring resonate in the aromatic region, with C-5 typically appearing more upfield than C-4.[1]
-
Aryl Sulfonamide Carbons (δ 120-150 ppm): The chemical shifts of the carbons in the aryl sulfonamide ring are influenced by the substituents present. The carbon atom directly attached to the sulfonyl group (ipso-carbon) is often observed around 140-150 ppm.
Data Presentation: ¹³C NMR Chemical Shifts
The table below provides a summary of characteristic ¹³C NMR chemical shifts for selected 2-aminothiazole sulfonamides.
| Compound | Thiazole C-2 (ppm) | Thiazole C-4 (ppm) | Thiazole C-5 (ppm) | Aryl Carbons (ppm) | Other Carbons (ppm) |
| 4-methyl-N-(thiazol-2-yl)benzenesulfonamide | 168.5 | 139.5 | 107.8 | 124.1, 125.6, 129.0, 141.8 | 20.7 (CH₃) |
| 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | 169.0 | 141.2 | 108.5 | 124.6, 127.7, 129.1, 136.7 | |
| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | 169.1 | 141.6 | 108.6 | 124.6, 125.7, 127.8, 132.0 | |
| 4-nitro-N-(thiazol-2-yl)benzenesulfonamide | 169.3 | 147.8 | 109.1 | 124.5, 124.9, 127.3, 149.3 | |
| 4-cyano-N-(thiazol-2-yl)benzenesulfonamide | 169.3 | 146.3 | 109.0 | 114.5, 117.9, 124.8, 126.5, 133.3 |
Data compiled from various sources.[1][2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Frequencies
The IR spectra of 2-aminothiazole sulfonamides are characterized by several key absorption bands:
-
N-H Stretching (3390 - 3229 cm⁻¹): The N-H stretching vibration of the sulfonamide group typically appears in this region.[3] Primary sulfonamides show two bands (asymmetric and symmetric stretching), while secondary sulfonamides, as in this case, show a single band.
-
S=O Stretching (1370 - 1315 cm⁻¹ and 1181 - 1119 cm⁻¹): The sulfonyl group (SO₂) gives rise to two strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations, respectively.[4] The positions of these bands can be influenced by the electronic nature of the substituents on the aryl ring.
-
S-N Stretching (924 - 906 cm⁻¹): The stretching vibration of the sulfur-nitrogen bond in the sulfonamide group is also observable.[3]
-
C=N and C=C Stretching (1626 - 1455 cm⁻¹): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole and aryl rings appear in this region.[5]
Data Presentation: IR Absorption Frequencies
The following table summarizes the key IR absorption frequencies for 2-aminothiazole sulfonamides.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Sulfonamide) | 3390 - 3229 | Medium |
| C-H Stretch (Aromatic) | 3121 - 3070 | Weak to Medium |
| C=N Stretch (Thiazole) | ~1625 | Medium to Weak |
| C=C Stretch (Aromatic/Thiazole) | 1584 - 1455 | Medium to Weak |
| S=O Asymmetric Stretch | 1370 - 1315 | Strong |
| S=O Symmetric Stretch | 1181 - 1119 | Strong |
| S-N Stretch | 924 - 906 | Medium |
Data compiled from various sources.[3][4][5]
Experimental Protocols: A Self-Validating Approach
The integrity of spectroscopic data is contingent upon meticulous experimental technique. The following protocols are designed to be self-validating, with checkpoints to ensure high-quality data acquisition.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2-aminothiazole sulfonamide derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to the good solubility of many sulfonamides and the downfield shift of the residual solvent peak.
-
Ensure the sample is fully dissolved; sonication may be necessary. The solution should be clear and free of particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A well-shimmed field is critical for sharp signals and accurate integration.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for full relaxation of all nuclei between pulses.[6]
-
-
Data Processing and Validation:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum. The integral ratios should correspond to the number of protons in each environment, providing a validation of the structural assignment.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[7]
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture contamination.
-
-
Thin Solid Film Method:
-
-
Data Acquisition:
-
Place the sample (KBr pellet or salt plate with film) in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer (or a blank KBr pellet).
-
Acquire the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Validation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The baseline of the spectrum should be flat and close to 100% transmittance (or zero absorbance) in regions where the sample does not absorb.
-
The presence of a broad absorption around 3400 cm⁻¹ may indicate the presence of water in the sample or KBr.
-
Visualizations: Workflows and Structural Correlations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel 2-aminothiazole sulfonamide.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of 2-aminothiazole sulfonamides.
Key Structural Features and Spectroscopic Correlations
This diagram illustrates the correlation between the key structural components of a generic 2-aminothiazole sulfonamide and their characteristic spectroscopic signatures.
Caption: Correlation of key structural motifs in 2-aminothiazole sulfonamides with their characteristic NMR and IR spectroscopic data.
Conclusion
The spectroscopic characterization of 2-aminothiazole sulfonamides is a critical aspect of their development as potential therapeutic agents. A thorough understanding of their ¹H NMR, ¹³C NMR, and IR spectra, guided by the principles outlined in this guide, enables researchers to confidently elucidate and confirm the structures of novel derivatives. The interplay of the 2-aminothiazole and sulfonamide moieties creates a unique spectroscopic fingerprint that, when properly interpreted, provides a wealth of structural information. By adhering to rigorous and self-validating experimental protocols, the scientific community can ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of new medicines based on this privileged scaffold.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its versatile structure serves as a cornerstone for the design and synthesis of novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-aminothiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.
A Privileged Scaffold in Drug Discovery
The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of several clinically successful drugs containing this moiety, solidifying its importance in drug discovery.[5] The exploration of structure-activity relationships (SAR) has been a key driver in optimizing the therapeutic potential of 2-aminothiazole derivatives.[5]
Synthetic Methodologies: The Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[6]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of a model 2-aminothiazole derivative, 2-amino-4-phenylthiazole, via the Hantzsch reaction.[8]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.
-
After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.
-
The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.
-
The crude product is collected and recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[8]
Caption: General workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Biological Activities of 2-Aminothiazole Derivatives
Derivatives of 2-aminothiazole have demonstrated a remarkable range of biological activities, which are summarized in the following sections with corresponding quantitative data.
Anticancer Activity
A significant number of 2-aminothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[9]
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM |
| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM |
| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM |
| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b) | HL-60 (Leukemia) | 1.3 ± 0.29µM |
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives.[5][9]
Antimicrobial Activity
The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial agents.[10] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
| Compound/Derivative | Target Organism | MIC (µg/mL) |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 |
| Piperazinyl derivative (121d) | Escherichia coli | 8 |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 |
| Compound with R1 = OCH3 (117) | E. coli | - |
| Compound with R1 = CH3 (117) | E. coli | - |
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives.[10][11]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[12][13]
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[14] Aberrant Src activity is implicated in many cancers.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of 2-aminothiazoles.[1][15]
Aurora Kinase Inhibition
Aurora kinases are essential for regulating mitosis, and their overexpression is common in many cancers.[16]
Caption: Role of Aurora kinases in mitosis and their inhibition by 2-aminothiazole derivatives.[17][18]
Casein Kinase 2 (CK2) Inhibition
CK2 is a serine/threonine kinase that promotes cell growth and proliferation and suppresses apoptosis.[19]
Caption: CK2 signaling pathways promoting tumorigenesis and their inhibition.[3][19][20][21][22]
Checkpoint Kinase 1 (CHK1) Inhibition
CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.
Caption: The ATR-CHK1 pathway in the DNA damage response and its therapeutic targeting.[23][24][25][26][27]
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 2-aminothiazole derivatives against a specific protein kinase.[28][29]
Materials:
-
Recombinant human kinase (e.g., Src, Aurora, CK2)
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (2-aminothiazole derivative)
-
Positive control inhibitor (e.g., Dasatinib for Src)
-
ADP-Glo™ Kinase Assay kit or similar
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound or positive control to the respective wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Caption: General workflow for an in vitro kinase inhibition assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer agents.[30][31][32][33][34]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well plates
-
Test compound (2-aminothiazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[30][31][32][33][34]
Caption: General workflow for the MTT cell viability assay.
Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued prominence in medicinal chemistry research. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field, providing a solid foundation for the design, synthesis, and evaluation of the next generation of 2-aminothiazole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. atcc.org [atcc.org]
- 33. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Sulfonamide Group: A Cornerstone of Modern Drug Design
An In-depth Technical Guide on the Core Biological Interactions of the Sulfonamide Moiety for Researchers, Scientists, and Drug Development Professionals.
The sulfonamide functional group (-S(=O)₂-NR₂), a seemingly simple chemical entity, has proven to be one of the most versatile and impactful scaffolds in the history of medicinal chemistry. First introduced in the antibacterial prontosil, its utility has expanded dramatically, making it a privileged structure in drugs targeting a vast range of diseases. This technical guide delves into the core physicochemical and structural properties of the sulfonamide group that underpin its diverse roles in biological interactions, from hydrogen bonding and metal chelation to its function as a crucial bioisostere.
Core Physicochemical and Structural Properties
The biological activity of the sulfonamide group is dictated by its unique electronic and geometric characteristics. The sulfur atom is in a high oxidation state, and the two oxygen atoms are strong electron-withdrawing groups, which polarizes the S-N bond.
-
Acidity (pKa) : The N-H proton of an unsubstituted or monosubstituted sulfonamide is acidic, with pKa values typically ranging from 9 to 10.[1] This acidity can be modulated by the substituents on the nitrogen and the aryl ring. For instance, incorporating electron-withdrawing heterocyclic rings, as seen in many carbonic anhydrase inhibitors, can lower the pKa significantly, making the group more acidic than the natural substrate it mimics.[2] The pKa of sulfadiazine, for example, is approximately 6.5.[2] This acidity is crucial for its ability to exist in an anionic form at physiological pH, a key feature for its role as a zinc-binding group.
-
Hydrogen Bonding : The sulfonamide moiety is an excellent participant in hydrogen bonding, a fundamental interaction for drug-receptor binding. The N-H group acts as a strong hydrogen bond donor.[3] Concurrently, the two sulfonyl oxygens are effective hydrogen bond acceptors.[4][5] This dual character allows the sulfonamide group to form robust, multi-point interactions within a protein's active site, contributing significantly to binding affinity.[6][7]
-
Geometry : The sulfonamide group generally adopts a tetrahedral geometry. This specific three-dimensional arrangement allows its hydrogen bond donors and acceptors to be positioned optimally to interact with complementary residues in a target protein.[3]
Key Roles in Biological Interactions
The physicochemical properties of the sulfonamide group translate into several key roles that medicinal chemists exploit in drug design.
Zinc-Binding Group (ZBG) in Metalloenzymes
One of the most prominent roles of the sulfonamide group is as a zinc-binding group (ZBG). In zinc-containing metalloenzymes, the sulfonamide moiety, in its deprotonated (anionic) form, coordinates directly with the Zn²⁺ ion in the enzyme's active site.[8][9][10] This interaction is central to the mechanism of action for several major drug classes.
-
Carbonic Anhydrases (CAs) : Sulfonamides are the classical inhibitors of CAs. X-ray crystallography studies have repeatedly shown that the ionized nitrogen atom of the sulfonamide displaces the zinc-bound water/hydroxide molecule, thereby disrupting the catalytic cycle.[10][11] The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's sulfonyl oxygens and the backbone NH of residue Thr199.[10][12]
-
Matrix Metalloproteinases (MMPs) : While hydroxamic acids are the more common ZBG for MMP inhibitors, chelating sulfonamides have been developed as effective alternatives, binding to the catalytic Zn²⁺ ion and inhibiting enzyme activity.
Bioisosteric Replacement for Carboxylic Acids
The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid group.[13][14] While weaker acids, sulfonamides can establish a similar geometry of hydrogen bonds as the carboxylate group because the distance between the two sulfonyl oxygens is similar to that between the two oxygens of a carboxylate.[2] This substitution can offer several advantages in drug development:
-
Improved Physicochemical Properties : Replacing a carboxylic acid with a sulfonamide can increase lipophilicity and enhance membrane permeability.[1]
-
Enhanced Metabolic Stability : Sulfonamides are generally more resistant to metabolic degradation (e.g., glucuronidation) than carboxylic acids.[1]
-
Modified Acidity and Target Interactions : The different pKa can lead to altered ionization states and potentially different or improved interactions with the target protein. In the development of angiotensin II receptor antagonists, replacing a carboxyl group with a sulfonamide increased the drug's efficacy threefold, with the IC₅₀ dropping from 275 nM to 100 nM.[13][14]
Mimic of the Peptide Bond Transition State
In the design of protease inhibitors, the sulfonamide moiety has been investigated as a transition-state isostere for the hydrolysis of a peptide amide bond.[3] Its tetrahedral geometry resembles the transition state of amide bond cleavage. This mimicry allows sulfonamide-containing molecules, such as the HIV protease inhibitor Amprenavir, to bind tightly to the active site of proteases, blocking their function.[3][15]
Therapeutic Applications and Mechanisms of Action
The versatile binding properties of the sulfonamide group have led to its incorporation into a wide array of clinically used drugs.
-
Antibacterial Agents : The original application of sulfonamides is as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[16] They act as structural analogues of the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of folic acid, which is essential for bacterial DNA and protein synthesis.[2] Humans are unaffected as they obtain folic acid from their diet.
-
Carbonic Anhydrase Inhibitors : Used as diuretics (e.g., Acetazolamide) and for the treatment of glaucoma (e.g., Dorzolamide, Brinzolamide), these drugs inhibit CA isoforms in the kidney and eye, respectively, altering fluid and ion balance.[17]
-
Diuretics : Thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide) contain a sulfonamide group, which is essential for their mechanism of inhibiting ion transporters in the renal tubules, leading to increased excretion of water and salt.
-
Protease Inhibitors : Sulfonamide-based drugs like Amprenavir and Darunavir are potent inhibitors of HIV-1 protease, an enzyme critical for viral maturation.[15][18]
-
Kinase Inhibitors : The sulfonamide moiety is present in several kinase inhibitors used in oncology, such as Sorafenib and Vemurafenib, where it contributes to binding at the ATP-binding site of the target kinase.[19][20]
References
- 1. drughunter.com [drughunter.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug-protein interactions. Refined structures of three sulfonamide drug complexes of human carbonic anhydrase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 15. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncology-central.com [oncology-central.com]
- 20. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aminothiazole-5-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Similarly, the sulfonamide functional group is a well-established pharmacophore found in various drugs, notably antibacterial sulfa drugs. The combination of these two moieties into 2-aminothiazole sulfonamide derivatives has garnered significant interest in drug discovery for developing novel therapeutic agents.[1][2]
These derivatives have been investigated for several potential applications:
-
Antioxidant Agents: Certain 2-aminothiazole sulfonamide derivatives have demonstrated potent antioxidant activities, which are crucial in combating oxidative stress-related diseases.[1][2]
-
Antimicrobial Agents: The sulfonamide group is known to inhibit microbial growth by acting as a competitive inhibitor of enzymes in the folate biosynthesis pathway.[1][2] Research into 2-aminothiazole sulfonamides continues to explore new antimicrobial leads.
-
Anticancer Agents: The 2-aminothiazole core is present in several anticancer drugs, and novel derivatives are continuously being synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4]
-
Enzyme Inhibitors: These compounds have shown inhibitory activity against enzymes like urease and α-glucosidase, suggesting potential applications in treating diseases related to these enzymes.[5]
This document provides a detailed protocol for the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives, a common class of 2-aminothiazole sulfonamides.
Experimental Protocols
General Synthesis of N-(Thiazol-2-yl)benzenesulfonamide Derivatives
This protocol outlines the N-sulfonylation of 2-aminothiazole with various substituted benzenesulfonyl chlorides.
Materials:
-
2-Aminothiazole
-
Substituted benzenesulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, etc.)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization or column chromatography (e.g., ethanol, hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-aminothiazole (2.0 mmol), the appropriate substituted benzenesulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol).
-
Add dichloromethane (10 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), add distilled water (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][2]
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and determine its melting point.
Data Presentation
The following table summarizes the synthesis of several N-(thiazol-2-yl)benzenesulfonamide derivatives based on the general protocol described above.
| Compound | Substituent on Benzenesulfonyl Chloride | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxy | 34 | 200-201 |
| 2 | 4-Nitro | 43 | 265-266 |
| 3 | 4-Methyl | 69 | 210-212 |
| 4 | 2,3,5,6-Tetramethyl | 68 | 201-202 |
Data sourced from literature reports.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-aminothiazole-5-sulfonamide derivatives.
Caption: General workflow for the synthesis of 2-aminothiazole sulfonamide derivatives.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatile Virtuoso: 2-Aminothiazole-5-sulfonamide as a Cornerstone in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the 2-aminothiazole moiety stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in diverse chemical transformations and its favorable interactions with biological targets have cemented its status as a valuable building block for medicinal chemists. When this core is functionalized with a sulfonamide group at the 5-position, we arrive at 2-aminothiazole-5-sulfonamide, a molecule primed for the synthesis of a new generation of therapeutic agents. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of kinase inhibitors and carbonic anhydrase inhibitors. The sulfonamide moiety is a crucial functional group in a variety of pharmaceuticals, known for its antibacterial, antioxidant, and anticancer properties.[3]
The strategic placement of the amino and sulfonamide groups on the thiazole ring opens up a plethora of synthetic possibilities. The exocyclic amino group serves as a versatile handle for N-functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the target molecule.[4] Concurrently, the thiazole ring itself can be functionalized, often through halogenation at the 4- or 5-position, to enable powerful cross-coupling reactions for the construction of complex molecular architectures.[5] This dual reactivity makes this compound an ideal starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug development programs. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles that govern these transformations.
Application I: Synthesis of Kinase Inhibitor Precursors via Suzuki-Miyaura Cross-Coupling
The 2-aminothiazole core is a key component of several kinase inhibitors, including the blockbuster anti-cancer drug Dasatinib.[6][7] The synthesis of such compounds often relies on the formation of a carbon-carbon bond at the 5-position of the thiazole ring. The following protocols detail a two-step process for the synthesis of a 5-aryl-2-aminothiazole-5-sulfonamide, a key precursor for a variety of kinase inhibitors. The workflow involves an initial bromination of the thiazole ring followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Workflow for the Synthesis of 5-Aryl-2-aminothiazole-5-sulfonamide
Caption: Synthetic workflow for the preparation of 5-aryl-2-aminothiazole-5-sulfonamide.
Protocol 1: Bromination of this compound
This protocol describes the regioselective bromination of this compound at the 5-position using N-Bromosuccinimide (NBS). This method is often preferred for its mild reaction conditions and good yields.[8]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromothiazole-5-sulfonamide.
Rationale for Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine. The use of a slight excess ensures complete consumption of the starting material.
-
Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the reaction.
-
Low Temperature: Starting the reaction at 0°C helps to control the reaction rate and minimize the formation of potential side products, such as di-brominated species.[9]
-
Aqueous Work-up: The sodium thiosulfate wash is to quench any unreacted bromine, and the brine wash helps to remove any residual water from the organic layer.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromothiazole-5-sulfonamide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the brominated intermediate with an arylboronic acid.[10]
Materials:
-
2-Amino-5-bromothiazole-5-sulfonamide (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add 2-amino-5-bromothiazole-5-sulfonamide, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights:
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2-amino-5-bromothiazole-5-sulfonamide) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
| Reactant | Product | Yield (%) | Reference |
| 2-Amino-5-bromobenzothiazole + Phenylboronic acid | 2-Amino-5-phenylbenzothiazole | 64 | [11] |
| 2-Amino-5-bromothiazole derivative + Arylboronic acid | 2-Amino-5-arylthiazole derivative | Moderate to Excellent | [12] |
Application II: Synthesis of Carbonic Anhydrase Inhibitors
Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs), with several drugs on the market for the treatment of glaucoma, epilepsy, and other conditions.[13][14] The this compound scaffold can be readily functionalized at the exocyclic amino group to generate potent and selective CAIs.[15]
Workflow for the N-Functionalization of this compound
Caption: General workflow for the N-acylation or N-sulfonylation of this compound.
Protocol 3: N-Acylation of this compound
This protocol describes a general method for the acylation of the 2-amino group with an acyl chloride in the presence of a base.
Materials:
-
This compound (1 equivalent)
-
Acyl chloride (e.g., benzoyl chloride, 1.1 equivalents)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous pyridine or a mixture of DCM and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction and can also serve as a solvent.
-
Acyl Chloride: A reactive acylating agent that readily reacts with the amino group.
-
Aqueous Work-up: The acid wash removes excess pyridine, the bicarbonate wash removes any unreacted acyl chloride and acidic byproducts, and the brine wash removes residual water.
Protocol 4: N-Sulfonylation of this compound
This protocol details the reaction of this compound with a sulfonyl chloride to form a disulfonamide derivative.[4]
Materials:
-
This compound (1 equivalent)
-
Benzenesulfonyl chloride (1.1 equivalents)
-
Sodium carbonate (Na₂CO₃, 2 equivalents)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound and sodium carbonate in DCM.
-
Add the benzenesulfonyl chloride to the suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[16]
Structure-Activity Relationship Insights for Carbonic Anhydrase Inhibition:
Studies on related benzothiazole-sulfonamides have shown that substitution at the 2-amino position can significantly impact the inhibitory activity and isoform selectivity against various human carbonic anhydrases (hCAs).[13] For instance, acylation of the 2-amino group has been shown to lead to potent inhibitors of hCA II and hCA IX, which are important targets in glaucoma and cancer, respectively.[15] Halogenation of the heterocyclic ring has also been found to enhance inhibitory potency.[13]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| 2-Amino-benzothiazole-6-sulfonamide | 84.1 | 7.8 | 42.2 | 25.3 | [13] |
| 2-Acetylamino-benzothiazole-6-sulfonamide | 125 | 15.1 | 51.5 | 9.8 | [13] |
| 2-Amino-5-bromo-benzothiazole-6-sulfonamide | 2327 | 8.7 | 31.1 | 30.1 | [13] |
Conclusion: A Building Block with a Bright Future
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its strategic combination of a privileged 2-aminothiazole scaffold and a biologically active sulfonamide moiety provides a solid foundation for the synthesis of potent kinase inhibitors and carbonic anhydrase inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule. As our understanding of disease pathways continues to evolve, the demand for innovative small molecules will undoubtedly grow, and this compound is poised to play a significant role in meeting this challenge.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. vixra.org [vixra.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 13. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. flore.unifi.it [flore.unifi.it]
- 16. excli.de [excli.de]
Application Notes and Protocols for 2-Aminothiazole Sulfonamides as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aminothiazole sulfonamides as potent inhibitors of carbonic anhydrases (CAs). This document includes detailed experimental protocols for assessing their inhibitory activity, a summary of quantitative inhibition data against various human carbonic anhydrase (hCA) isoforms, and an exploration of the key signaling pathways involved in their therapeutic applications.
Introduction
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and ion exchange. Dysregulation of CA activity is implicated in a range of pathologies such as glaucoma, epilepsy, cancer, and neuropathic pain.[2][3] Consequently, CAs are significant targets for drug discovery. The sulfonamide group is a classic zinc-binding group that has been extensively utilized in the design of potent CA inhibitors.[4] The 2-aminothiazole scaffold serves as a versatile building block in medicinal chemistry, and its incorporation into sulfonamide derivatives has yielded highly potent and, in some cases, isoform-selective CA inhibitors.[5][6]
Data Presentation: Inhibitory Activity of 2-Aminothiazole Sulfonamides
The following tables summarize the in vitro inhibitory activity (Ki or IC50 values) of various 2-aminothiazole and related benzothiazole sulfonamide derivatives against several human carbonic anhydrase isoforms. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 2-Aminothiazole and Benzothiazole Sulfonamides (Values in nM)
| Compound | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [7] |
| Compound 1 | 985.8 (IC50) | 489.4 (IC50) | - | - | [8] |
| Compound 13 | 316.7 | 412.5 | - | - | [8] |
| Compound 14 | 316.7 | 412.5 | - | - | [8] |
| A series of novel 2-aminobenzothiazole derivatives | - | 3.5 - 45.4 | Potent (nM range) | Potent (nM range) | [7] |
Note: The specific structures of compounds 1, 13, and 14 can be found in the cited reference. The series of novel 2-aminobenzothiazole derivatives refers to a group of compounds described in the referenced publication.
Experimental Protocols
Two primary methods are employed to determine the inhibitory activity of compounds against carbonic anhydrases: the colorimetric p-nitrophenyl acetate (p-NPA) assay and the stopped-flow CO2 hydration assay.
Protocol 1: Colorimetric p-Nitrophenyl Acetate (p-NPA) Assay
This assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.[4][9]
Materials and Reagents:
-
Human carbonic anhydrase (specific isoform)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (2-aminothiazole sulfonamides)
-
Acetazolamide (positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO or acetonitrile
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.
-
Inhibitor Solutions: Prepare a stock solution of the test compound and acetazolamide in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Protocol 2: Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase, as it directly measures the hydration of its natural substrate, CO2. The assay monitors the change in pH resulting from the production of a proton during the hydration reaction, typically using a pH indicator.[10]
Materials and Reagents:
-
Stopped-flow spectrophotometer
-
Human carbonic anhydrase (specific isoform)
-
Test compounds (2-aminothiazole sulfonamides)
-
Acetazolamide (positive control)
-
Assay Buffer: Non-inhibitory buffer such as 20 mM HEPES or TAPS, pH 7.5, containing a pH indicator (e.g., phenol red at 0.1 mM).
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)
-
Nitrogen gas (for purging)
Procedure:
-
Instrument Setup:
-
Set up the stopped-flow instrument according to the manufacturer's instructions. Equilibrate the system to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 557 nm for phenol red).
-
-
Reagent Preparation:
-
Enzyme/Inhibitor Solution (Syringe 1): Prepare a solution of the CA enzyme in the Assay Buffer. For inhibition studies, pre-incubate the enzyme with the desired concentration of the test compound or acetazolamide for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Solution (Syringe 2): Use freshly prepared CO2-saturated water.
-
-
Measurement:
-
Load the enzyme/inhibitor solution into one syringe of the stopped-flow apparatus and the CO2-saturated water into the other.
-
Rapidly mix the two solutions in the observation cell. The mixing initiates the enzymatic reaction.
-
Record the change in absorbance over time as the pH of the solution decreases due to proton production.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the initial slope of the absorbance versus time curve.
-
The inhibition constant (Ki) is determined by measuring the initial rates at various substrate (CO2) and inhibitor concentrations and fitting the data to the appropriate Michaelis-Menten inhibition model (e.g., competitive, non-competitive, or uncompetitive).
-
Visualizations
Experimental Workflow: Synthesis and Evaluation of 2-Aminothiazole Sulfonamides
Caption: General workflow for the synthesis and biological evaluation of 2-aminothiazole sulfonamides.
Signaling Pathway: Role of Carbonic Anhydrase IX in Cancer
Caption: Simplified signaling pathway of CA IX in cancer progression and the point of intervention for inhibitors.[1][2][4][11][12]
Signaling Pathway: Role of Carbonic Anhydrases in Neuropathic Pain
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibition and the management of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzensulfonamides bearing spyrohydantoin moieties act as potent inhibitors of human carbonic anhydrases II and VII and show neuropathic pain attenuating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 2-Aminothiazole Derivatives as Potent Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The 2-aminothiazole scaffold has been identified as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal properties. This document provides detailed application notes on the development of 2-aminothiazole derivatives as antimicrobial agents, summarizing key quantitative data, outlining experimental protocols for synthesis and evaluation, and illustrating relevant biological pathways and experimental workflows.
Data Presentation: Antimicrobial Activity of 2-Aminothiazole Derivatives
The antimicrobial efficacy of various 2-aminothiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative 2-aminothiazole derivatives against a panel of clinically relevant bacterial and fungal strains, highlighting the potential of this chemical class.
Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [1] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [1] |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [1] |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [1] |
| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [1] |
| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 | [1] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [1] |
| Functionally substituted 2-aminothiazole (Cmpd 8) | Enterobacter cloacae | Potent activity reported | [2] |
| N-thiazole-3-phenyl-4-aryl-azetidin-2-ones | Staphylococcus aureus, Proteus vulgaris, Pseudomonas aeruginosa, Escherichia coli | Good activity reported | [3] |
Table 2: Antifungal Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| SMB-1, SMB-6 | Candida albicans | Good activity reported | [4] |
| SMB-1 | Aspergillus niger | Comparable to Miconazole | [4] |
| Functionally substituted 2-aminothiazole (Cmpd 1) | Trichoderma viride | Potent activity reported | [2] |
| 2-chloro-N-(thiazol-2-yl)acetamide derivatives | Aspergillus niger, Candida albicans | Zone of inhibition reported | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-aminothiazole derivatives and the evaluation of their antimicrobial activity are crucial for reproducible research and development.
Protocol 1: General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes a common method for synthesizing the 2-aminothiazole core structure.
Materials:
-
α-Haloketone (e.g., phenacyl bromide)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Reflux apparatus
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.[6]
Materials:
-
Synthesized 2-aminothiazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic/antifungal
-
Negative control (broth and DMSO)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each 2-aminothiazole derivative in DMSO. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include positive control wells (microbes with a standard antibiotic/antifungal) and negative control wells (microbes with broth and DMSO, and broth alone).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.
Caption: Workflow for the discovery and development of 2-aminothiazole antimicrobial agents.
Caption: Inhibition of MurB disrupts peptidoglycan synthesis, leading to bacterial cell lysis.
Caption: Inhibition of CYP51 blocks ergosterol synthesis, disrupting fungal cell membrane integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
protocol for N-sulfonylation of 2-aminothiazole in dichloromethane
An N-sulfonylation of 2-aminothiazole is a crucial reaction in medicinal chemistry for the synthesis of various biologically active compounds. This protocol details a standard procedure for this transformation in dichloromethane, utilizing a mild base and conducted at room temperature. The resulting N-sulfonylated 2-aminothiazoles are key scaffolds in drug discovery.
Experimental Protocol: N-Sulfonylation of 2-Aminothiazole
This protocol provides a general procedure for the synthesis of N-sulfonylated 2-aminothiazole derivatives in dichloromethane.
Materials:
-
2-aminothiazole
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, 4-toluenesulfonyl chloride)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Purification apparatus (recrystallization or column chromatography)
Procedure:
-
To a solution of 2-aminothiazole (2.0 mmol, 1.0 equiv.) in dichloromethane (10 mL) in a round-bottom flask, add sodium carbonate (3.0 mmol, 1.5 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired sulfonyl chloride (2.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add distilled water (20 mL) to the flask.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).[1][2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1][2]
-
Filter the mixture and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to obtain the pure N-sulfonylated 2-aminothiazole derivative.[1][2]
Data Presentation
The following table summarizes the yields for the synthesis of various N-sulfonylated 2-aminothiazole derivatives using the described protocol.
| Sulfonyl Chloride Used | Product Name | Yield (%) | Melting Point (°C) |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 44% | 199-200 |
| 4-Toluenesulfonyl chloride | 4-methyl-N-(thiazol-2-yl)benzenesulfonamide | 69% | 210-212 |
| 2-Naphthalenesulfonyl chloride | N-(thiazol-2-yl)naphthalene-2-sulfonamide | 36% | 206-207 |
| 4-Cyanobenzenesulfonyl chloride | 4-cyano-N-(thiazol-2-yl)benzenesulfonamide | 55% | 205-206 |
| 4-Methoxybenzenesulfonyl chloride | 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide | 34% | 200-201 |
Data sourced from literature reports where sodium carbonate was used as the base in dichloromethane at room temperature.[1][2]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the N-sulfonylation of 2-aminothiazole.
Caption: Experimental workflow for the N-sulfonylation of 2-aminothiazole.
References
Application of 2-Aminothiazole Compounds in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast library of investigational compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, notably in oncology.[2][3] This document provides a comprehensive overview of the application of 2-aminothiazole compounds in anticancer research, detailing their mechanisms of action, summarizing their in vitro efficacy, and providing detailed protocols for their evaluation.
Core Mechanisms of Anticancer Activity
2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins and pathways involved in cell proliferation, survival, and metastasis. The most prominent mechanisms include:
-
Kinase Inhibition: The 2-aminothiazole moiety is a key pharmacophore in numerous kinase inhibitors.[4] These compounds often act as ATP-competitive inhibitors, targeting a wide range of kinases crucial for cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and Phosphoinositide 3-kinase (PI3K).[4][5] Clinically approved drugs like Dasatinib (a multi-tyrosine kinase inhibitor) and Alpelisib (a PI3K inhibitor) feature the 2-aminothiazole core.[6]
-
Tubulin Polymerization Inhibition: Certain 2-aminothiazole derivatives interfere with microtubule dynamics by binding to the colchicine site on β-tubulin.[7] This disruption of microtubule polymerization and depolymerization leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.
-
Induction of Apoptosis: Many 2-aminothiazole compounds trigger programmed cell death in cancer cells.[1] A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a shift in the Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, cytochrome c release, and activation of the caspase cascade.[1]
-
Cell Cycle Arrest: By inhibiting key cell cycle regulators like cyclin-dependent kinases (CDKs) or disrupting microtubule formation, these compounds can halt cell cycle progression at various checkpoints, most commonly the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[1]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
Table 1: In Vitro Cytotoxicity (IC50/GI50) of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 µM |
| Compound 20 | H1299 (Lung) | 4.89 µM |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) |
| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) |
| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast) | 17.2 ± 1.9 µM |
| Amide-functionalized aminothiazole-benzazole analog 6b | A549 (Lung) | 19.0 ± 3.2 µM |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast) | 0.8 µM |
| Thiazole-amino acid hybrid 5ac | A549, HeLa, MCF-7 | 4.57–6.71 μM |
| Thiazole-amino acid hybrid 5ad | A549, HeLa, MCF-7 | 3.68–8.51 μM |
| 2-aminobenzothiazole derivative 13 | HCT116 (Colon) | 6.43 ± 0.72 µM |
| 2-aminobenzothiazole derivative 13 | A549 (Lung) | 9.62 ± 1.14 µM |
| 2-aminobenzothiazole derivative 13 | A375 (Melanoma) | 8.07 ± 1.36 µM |
| 2-aminobenzothiazole derivative 23 | HT-29 (Colon) | Potent (IC50 = 97 nM for VEGFR-2) |
| 2-aminobenzothiazole derivative 23 | PC-3 (Prostate) | Potent (IC50 = 97 nM for VEGFR-2) |
| 2-aminobenzothiazole derivative 23 | A549 (Lung) | Potent (IC50 = 97 nM for VEGFR-2) |
| 2-aminobenzothiazole derivative 23 | U87MG (Glioblastoma) | Potent (IC50 = 97 nM for VEGFR-2) |
Visualizations: Pathways and Workflows
Caption: General workflow for anticancer drug discovery with 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purity Characterization of 2-Aminothiazole-5-sulfonamide
Introduction: 2-Aminothiazole-5-sulfonamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of pharmacological activities.[1] Ensuring the purity and structural integrity of this compound is critical for reproducible biological screening and meeting regulatory standards. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using modern analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method using a C18 column is highly effective. This method separates the main compound from potential impurities based on their differential partitioning between the polar mobile phase and the non-polar stationary phase. The purity is calculated based on the relative peak area of the main component in the chromatogram.[2]
Experimental Protocol: The following protocol outlines a validated HPLC-UV method for the quantitative analysis of this compound.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm particle size) is recommended.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting ratio is 55:45 (A:B).[3]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the sample using the area percentage method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Data Presentation:
| Parameter | Result |
| Compound ID | This compound |
| Retention Time (min) | 4.8 |
| Purity by Area % | >99.5% |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
Visualization:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Application Note: LC-MS is a powerful hybrid technique that confirms the identity of the main compound by providing its molecular weight and offers structural information on any co-eluting impurities. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion.[5][6]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS) with an electrospray ionization (ESI) source.[6]
-
LC Conditions: Use the same HPLC conditions as described in the purity assessment protocol to ensure correlation of retention times.
-
MS Conditions:
-
Ionization Mode: ESI positive mode is typically effective for this class of compounds.[4]
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis Procedure:
-
Inject the prepared sample into the LC-MS system.
-
Acquire data in full scan mode.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the molecular ion peak ([M+H]⁺).
-
Compare the experimentally observed m/z value with the theoretical calculated mass of this compound (C₃H₄N₄O₂S₂).
-
Data Presentation:
| Parameter | Theoretical Value | Experimental Value |
| Molecular Formula | C₃H₄N₄O₂S₂ | - |
| Exact Mass | 180.9779 | - |
| [M+H]⁺ (m/z) | 181.9857 | 181.9855 |
| Mass Accuracy (ppm) | - | < 2 ppm |
Visualization:
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Application Note: NMR spectroscopy is the most definitive method for the structural confirmation of organic molecules. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR identifies the carbon framework. For this compound, NMR confirms the presence and connectivity of the thiazole ring, the amino group, and the sulfonamide group.[4][5]
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.[7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a standard NMR tube. DMSO-d₆ is often used for sulfonamides due to its ability to dissolve the compound and show exchangeable protons (e.g., -NH₂ and -SO₂NH₂).[5]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Assign the observed chemical shifts (δ) to the corresponding atoms in the molecular structure.
-
Data Presentation:
¹H NMR Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | Singlet | 1H | Thiazole C4-H |
| 7.80 | Broad Singlet | 2H | -SO₂NH₂ |
| 7.50 | Broad Singlet | 2H | -NH₂ |
¹³C NMR Data (75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 170.1 | Thiazole C2 |
| 145.5 | Thiazole C4 |
| 120.3 | Thiazole C5 |
Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.
Visualization:
Elemental Analysis for Formula Verification
Application Note: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. This technique is used to verify the empirical formula of the synthesized compound by comparing the experimentally determined percentages with the theoretically calculated values. A close match provides strong evidence for the compound's purity and correct elemental composition.
Experimental Protocol:
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure sample into a tin capsule.
-
Analysis Procedure:
-
Calibrate the instrument using a known standard (e.g., acetanilide).
-
Analyze the sample via high-temperature combustion. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₃H₄N₄O₂S₂).
-
Data Presentation:
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 20.00 | 20.05 | +0.05 |
| Hydrogen (H) | 2.24 | 2.21 | -0.03 |
| Nitrogen (N) | 31.09 | 31.01 | -0.08 |
| Sulfur (S) | 35.59 | 35.49 | -0.10 |
Note: Acceptable deviation is typically within ±0.4% of the theoretical value.
Visualization:
References
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excli.de [excli.de]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of 2-Aminothiazole Sulfonamides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiazole sulfonamides represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their therapeutic potential underscores the need for robust and reliable analytical methods for their quantification and characterization in various matrices, from raw materials to biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of these compounds due to its high resolution, sensitivity, and accuracy.[1][2][3]
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-aminothiazole sulfonamides using Reverse-Phase HPLC (RP-HPLC) with UV detection.
Analytical Method Overview
The presented method is a stability-indicating RP-HPLC method suitable for the determination of 2-aminothiazole sulfonamides. The method utilizes a C18 stationary phase with an isocratic mobile phase, providing a balance of efficiency and simplicity.
Chromatographic Conditions
The following table summarizes the typical chromatographic conditions for the analysis of a novel 2-aminothiazole sulfonamide derivative, designated as 21MAT.[1][2][3]
| Parameter | Condition |
| HPLC System | Waters Alliance (e.g., 2695 separations module) or equivalent |
| Detector | UV Detector (e.g., Waters 2487 dual λ absorbance) or PDA Detector |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 55% of 0.1% v/v Orthophosphoric Acid in Water and 45% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection Wavelength | 272 nm |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation (1 L):
-
Carefully measure 550 mL of HPLC-grade water into a 1 L volumetric flask.
-
Add 1.0 mL of orthophosphoric acid to the water and mix thoroughly.
-
Add 450 mL of HPLC-grade acetonitrile to the flask.
-
Bring the solution to the 1 L mark with HPLC-grade water.
-
Sonicate the mobile phase for 15-20 minutes to degas.
b) Standard Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the 2-aminothiazole sulfonamide reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the mobile phase.
c) Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five working standard solutions covering the desired concentration range (e.g., 1-20 µg/mL).
d) Sample Preparation:
-
Accurately weigh the sample containing the 2-aminothiazole sulfonamide.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
After each injection, allow the chromatogram to run for a sufficient time to ensure the elution of all components.
Data Presentation: Quantitative Analysis Summary
The following tables summarize the validation parameters for the HPLC method, demonstrating its suitability for the intended purpose.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 4-Amino Benzene Sulphonamide | LOQ - 200% of limit conc. | Not Reported | 0.999 | 0.066 | 0.200 | [4] |
| 21MAT (in rat plasma by LC-MS/MS) | 0.00125 - 1.25 | y = mx + c | 0.997 | Not Reported | 0.00122 | [1] |
Note: Data for 21MAT is from an LC-MS/MS method, included for comparative purposes as detailed HPLC-UV validation data is scarce in the literature for this specific compound.
Table 2: Accuracy (Recovery)
| Analyte | Spiked Concentration Level | Mean Recovery (%) | % RSD | Reference |
| 4-Amino Benzene Sulphonamide | 50% | 98.5 | 0.8 | [4] |
| 100% | 99.2 | 0.5 | [4] | |
| 150% | 98.9 | 0.7 | [4] |
Table 3: Precision
| Analyte | Concentration | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) | Reference |
| 4-Amino Benzene Sulphonamide | 100% of limit conc. | 0.4 | 0.6 | [4] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of 2-aminothiazole sulfonamides.
Caption: Workflow for HPLC analysis of 2-aminothiazole sulfonamides.
Method Validation Logical Relationship Diagram
This diagram shows the key parameters assessed during HPLC method validation and their relationship to the overall method reliability.
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for In Silico Molecular Docking of 2-Aminothiazole Sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminothiazole sulfonamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.[1][2][3] The versatility of this scaffold makes it a promising candidate for the development of novel therapeutic agents.[1][4] Computer-aided drug design (CADD), particularly in silico molecular docking, has become an indispensable tool in the rational design and development of these derivatives.[1][5] This document provides detailed application notes and protocols for conducting molecular docking studies on 2-aminothiazole sulfonamide derivatives.
Data Presentation: Quantitative Analysis of 2-Aminothiazole Sulfonamide Derivatives
The following tables summarize key quantitative data from various studies on 2-aminothiazole sulfonamide derivatives, including their inhibitory concentrations (IC₅₀) against different enzymes and their in silico binding affinities.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 16 | Butyrylcholinesterase (BchE) | 0.20 ± 0.050 | [4] |
| Compound 21 | Butyrylcholinesterase (BchE) | 3.20 ± 0.10 | [4] |
| Compounds 36, 22, 34, 35 | Jack bean and Bacillus Pasteurii urease | 14.06 to 20.21 | [6][7] |
| Compounds 20, 26, 21, 29, 30, 31, 32 | α-glucosidase and α-amylase | 20.34 to 37.20 | [6][7] |
| Compounds 33, 26, 27 | DPPH scavenging | 34.4 to 39.2 | [6][7] |
| Compound/Derivative Series | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Reference |
| 2-aminothiazole sulfonamide derivatives | Urease | -5.75 to -7.63 | [6][7] |
| Compounds 1a, 2a | mTOR (4DRH) | Stronger binding affinities than doxorubicin and rapamycin | [8] |
| Compounds 1a, 2a | EGFR (4RJ3) | Stronger binding affinities than doxorubicin and rapamycin | [8] |
| Compounds 3a, 3d | Oxidoreductase (2CDU, 3NM8) | -6.64 (lowest docking score) | [9] |
| Hybrid thiazoles (8a-c, 11a-c, 16a-c) | MurE ligase (4C13) | -9.46 (for compound 8a) | [10] |
Experimental Protocols: In Silico Molecular Docking
This section outlines a detailed protocol for performing molecular docking studies on 2-aminothiazole sulfonamide derivatives.
Protein Preparation
-
Selection and Retrieval: Select the target protein of interest. The three-dimensional crystallographic structure of the protein can be downloaded from the Protein Data Bank (PDB).
-
Preparation using Molecular Modeling Software (e.g., Discovery Studio, PyMOL, Chimera):
-
Remove all water molecules and heteroatoms from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges.
-
If the protein is a multimer, select the relevant chain for the docking study.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
3D Structure Generation: The 2D structures of the 2-aminothiazole sulfonamide derivatives can be drawn using chemical drawing software like ChemDraw or Marvin Sketch. These 2D structures are then converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands should be energy-minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.
-
File Format Conversion: The prepared ligand structures should be saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
Molecular Docking Simulation
-
Grid Box Generation: Define the binding site on the target protein. This is typically done by creating a grid box that encompasses the active site of the enzyme or the binding pocket of the receptor. The coordinates of the grid box can be determined from the co-crystallized ligand in the PDB structure or through literature review.
-
Docking Software: Utilize molecular docking software such as AutoDock Vina, Molegro Virtual Docker, or Schrödinger's Glide.
-
Docking Parameters: Set the appropriate docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Execution: Run the docking simulation. The software will systematically search for the best binding poses of the ligand within the defined grid box on the protein.
Analysis of Docking Results
-
Binding Affinity: Analyze the docking scores or binding energies of the different poses. The pose with the lowest binding energy is generally considered the most favorable.
-
Binding Interactions: Visualize the best-docked poses to analyze the non-covalent interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Tools like Discovery Studio and PyMOL are excellent for this purpose.
-
Comparison with Standards: Compare the docking results of the designed compounds with a known inhibitor or a standard drug to evaluate their potential efficacy.
Mandatory Visualizations
Workflow for In Silico Molecular Docking
Figure 1: General workflow for in silico molecular docking.
Signaling Pathway Inhibition by 2-Aminothiazole Sulfonamide Derivatives
The following diagram illustrates a simplified signaling pathway that can be targeted by 2-aminothiazole sulfonamide derivatives, for instance, in the context of cancer therapy where EGFR and mTOR are key targets.[8]
Figure 2: Simplified signaling pathway targeted by derivatives.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular design and preparation of 2-aminothiazole sulfanilamide oximes as membrane active antibacterial agents for drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. excli.de [excli.de]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: QSAR Modeling for Predicting Antioxidant Activity of 2-Aminothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Quantitative Structure-Activity Relationship (QSAR) modeling for the prediction of antioxidant activity in 2-aminothiazole analogs. Detailed experimental and computational protocols are provided to facilitate the application of these methods in a research and development setting.
Introduction to QSAR in Antioxidant Drug Discovery
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] In the context of antioxidant discovery, QSAR models can predict the antioxidant capacity of novel molecules, thereby prioritizing synthetic efforts and reducing the need for extensive in vitro screening. This approach is particularly valuable for exploring the vast chemical space of 2-aminothiazole derivatives, a class of compounds known for their diverse biological activities, including antioxidant properties.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. These properties are quantified by molecular descriptors, which can be calculated from the 2D or 3D representation of the molecule. By applying statistical methods, a predictive model is built and validated, which can then be used to estimate the activity of untested compounds.
Data Presentation: Antioxidant Activity of Thiazole Derivatives
A crucial first step in any QSAR study is the collection of a reliable dataset of compounds with experimentally determined biological activity. The following table presents a sample dataset of N-methyl substituted thiazole-derived polyphenolic compounds and their antioxidant activities, as determined by DPPH and ABTS radical scavenging assays. The antioxidant activity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.
| Compound ID | Structure | DPPH IC50 (µM)[2] | ABTS IC50 (µM)[2] |
| 7a | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-phenylallylidene)hydrazino-thiazolium iodide | > 500 | 11.2 ± 0.3 |
| 7b | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(4-methylphenyl)allylidene)hydrazino-thiazolium iodide | > 500 | 10.5 ± 0.2 |
| 7c | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(4-methoxyphenyl)allylidene)hydrazino-thiazolium iodide | 162.3 ± 4.5 | 9.8 ± 0.4 |
| 7d | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(4-chlorophenyl)allylidene)hydrazino-thiazolium iodide | 245.1 ± 6.8 | 12.1 ± 0.5 |
| 7e | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(4-bromophenyl)allylidene)hydrazino-thiazolium iodide | 312.7 ± 8.2 | 13.5 ± 0.6 |
| 7f | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(4-fluorophenyl)allylidene)hydrazino-thiazolium iodide | 289.4 ± 7.5 | 11.8 ± 0.4 |
| 7g | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(4-cyanophenyl)allylidene)hydrazino-thiazolium iodide | > 500 | 15.2 ± 0.7 |
| 7h | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(3-nitrophenyl)allylidene)hydrazino-thiazolium iodide | > 500 | 14.8 ± 0.6 |
| 7i | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(4-nitrophenyl)allylidene)hydrazino-thiazolium iodide | > 500 | 16.3 ± 0.8 |
| 7j | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(4-hydroxy-3-methoxyphenyl)allylidene)hydrazino-thiazolium iodide | 7.9 ± 0.2 | 4.1 ± 0.1 |
| 7k | 4-(3,4-dihydroxyphenyl)-3-methyl-2-(3-(3,4-dihydroxyphenyl)allylidene)hydrazino-thiazolium iodide | 6.8 ± 0.3 | 3.5 ± 0.1 |
| Ascorbic Acid | Standard | 15.4 ± 0.5 | 6.2 ± 0.2 |
| Trolox | Standard | 12.8 ± 0.4 | 5.1 ± 0.2 |
Experimental Protocols: In Vitro Antioxidant Assays
Accurate and consistent experimental data is the bedrock of a predictive QSAR model. The following are detailed protocols for three common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, amber-colored bottle at 4°C.
-
Prepare stock solutions of the test compounds (2-aminothiazole analogs) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standard to different wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 20 µL of the solvent and 180 µL of the DPPH solution.
-
For the negative control, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [1 - (Abs_sample - Abs_negative_control) / (Abs_blank_control - Abs_negative_control)] * 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the test compounds or standard to different wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compounds, standard (e.g., FeSO₄·7H₂O), or blank (solvent) to different wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the known concentrations of the Fe²⁺ standard.
-
The antioxidant capacity is determined from the standard curve and is expressed as Fe(II) equivalents (e.g., in µmol Fe(II) per gram of sample).
-
Computational Protocol: QSAR Model Development
The development of a robust QSAR model involves several key steps, from data preparation to model validation.
QSAR Modeling Workflow
References
Application Notes and Protocols for Evaluating Enzyme Inhibition by 2-Aminothiazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental evaluation of enzyme inhibition by 2-aminothiazole sulfonamides. This class of compounds has garnered significant interest in drug discovery due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A primary mechanism of action for many sulfonamides is the inhibition of specific enzymes.[1][2] This document outlines detailed protocols for assessing the inhibitory potential of 2-aminothiazole sulfonamides against key enzyme targets, particularly carbonic anhydrases, and provides a framework for data analysis and interpretation.
Overview of Target Enzymes
2-Aminothiazole sulfonamides have been shown to inhibit a range of enzymes, making them attractive candidates for therapeutic development. Key enzyme targets include:
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are principal targets for sulfonamides. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes.[4][5] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[4]
-
Urease: This enzyme catalyzes the hydrolysis of urea and is a key virulence factor in some bacterial infections.[6][7]
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing diabetes.[6][7][8]
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary approach for treating Alzheimer's disease.[9]
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the inflammatory pathway, and their inhibition is the basis for nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
Experimental Protocols
This section provides detailed protocols for the in vitro evaluation of enzyme inhibition by 2-aminothiazole sulfonamides. The primary focus is on the well-established carbonic anhydrase inhibition assay.
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol is adapted from standard methods for determining CA inhibition using the esterase activity of the enzyme.[4][5] The assay measures the ability of a test compound to inhibit the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be monitored spectrophotometrically by the increase in absorbance at 400-405 nm.[4][5] In the presence of an inhibitor, the rate of this reaction decreases, and the extent of inhibition is proportional to the inhibitor's concentration and potency.[4]
Materials and Reagents:
-
Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA)
-
Test 2-aminothiazole sulfonamide compounds
-
Acetazolamide (a known CA inhibitor for positive control)
-
Tris-HCl buffer (50 mM, pH 7.4-8.3)
-
Dimethyl sulfoxide (DMSO) or acetonitrile
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compounds and acetazolamide in DMSO (e.g., 10 mM). From these, prepare serial dilutions to determine IC50 values.
Assay Procedure:
-
Plate Setup: Prepare the 96-well plate as described in the table below. It is recommended to perform all measurements in triplicate.[4]
| Well Type | Reagent | Volume |
| Blank (No Enzyme) | Assay Buffer | 180 µL |
| Substrate Solution | 20 µL | |
| Maximum Activity (No Inhibitor) | Assay Buffer | 158 µL |
| DMSO (Vehicle) | 2 µL | |
| CA Working Solution | 20 µL | |
| Substrate Solution | 20 µL | |
| Test Compound | Assay Buffer | 158 µL |
| Test Compound Dilution | 2 µL | |
| CA Working Solution | 20 µL | |
| Substrate Solution | 20 µL | |
| Positive Control | Assay Buffer | 158 µL |
| Acetazolamide Dilution | 2 µL | |
| CA Working Solution | 20 µL | |
| Substrate Solution | 20 µL |
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4][10]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[4]
-
Data Analysis:
-
Calculate Reaction Rates (V): Determine the rate of reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100 Where Vinhibitor is the reaction rate in the presence of the inhibitor.[4]
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
Summarize the quantitative data from the inhibition assays in clearly structured tables for easy comparison.
Table 1: Inhibitory Activity of 2-Aminothiazole Sulfonamides against Carbonic Anhydrase II (hCA II)
| Compound | IC50 (µM) | Inhibition Constant (Ki) (µM) |
| Compound A | Value | Value |
| Compound B | Value | Value |
| Compound C | Value | Value |
| Acetazolamide (Control) | Value | Value |
Note: IC50 and Ki values should be determined experimentally. The values presented here are for illustrative purposes. One study found that 2-amino-4-(4-bromophenyl)thiazole exhibited an inhibition constant (Ki) of 0.124 ± 0.017 μM against human carbonic anhydrase II (hCA II).[9]
Table 2: Multi-Enzyme Inhibition Profile of a 2-Aminothiazole Sulfonamide Derivative
| Enzyme Target | IC50 (µM) |
| Carbonic Anhydrase I | Value |
| Carbonic Anhydrase II | Value |
| Urease | Value |
| α-Glucosidase | Value |
| α-Amylase | Value |
Note: This table can be used to summarize the selectivity profile of the test compounds against a panel of enzymes. For instance, certain 2-aminothiazole derivatives have shown potent inhibition against urease with IC50 values ranging from 14.06 to 20.21 μM/mL, and against α-glucosidase and α-amylase with IC50 values between 20.34 and 37.20 μM/mL.[6][7]
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of Carbonic Anhydrase in pH regulation, a key physiological process targeted by sulfonamide inhibitors.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminothiazole Sulfonamides as Novel Agents Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The development of new antibacterial agents with novel mechanisms of action is a critical area of research. Among the promising scaffolds in medicinal chemistry, 2-aminothiazole sulfonamides have emerged as a versatile class of compounds with potent activity against a range of pathogenic bacteria, including drug-resistant strains. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of 2-aminothiazole sulfonamides as potential therapeutics for infections caused by these challenging pathogens.
The core structure, combining the 2-aminothiazole and sulfonamide moieties, offers a unique platform for chemical modification, allowing for the fine-tuning of antibacterial potency, spectrum, and pharmacokinetic properties. Unlike traditional sulfonamides that primarily inhibit folate biosynthesis, many novel 2-aminothiazole sulfonamide derivatives exhibit multifaceted mechanisms of action, including the disruption of the bacterial cell membrane, inhibition of essential enzymes, and induction of oxidative stress.[1][2]
Data Presentation: Antibacterial Activity and Cytotoxicity
The following tables summarize the in vitro activity of representative 2-aminothiazole sulfonamide derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 21 | Staphylococcus aureus (MRSA) | 2-4 | [3] |
| Trifluoromethoxy substituted aminothiazoles | Staphylococcus aureus (MRSA) | 2-16 | [3] |
| Benzoyl derivative 10c | Acinetobacter baumannii (drug-resistant) | Not specified, but described as preponderant for treatment | [1] |
| Various 2-aminothiazole sulfonamides | Gram-positive and Gram-negative bacteria | MICs ranging from 32 to 256 µg/mL | [2] |
| Compound ID | Cell Line | Cytotoxicity Assay | Results | Reference |
| Benzoyl derivative 10c | Erythrocytes, LO2 cell line | Biocompatibility assessment | Excellent biocompatibility | [1] |
| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Fibroblast cells (BALB/3T3), various cancer cell lines | Cytotoxicity assessment | Potent cytotoxic effects against cancer cell lines | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminothiazole Sulfonamides
This protocol describes a common method for the N-sulfonylation of 2-aminothiazole.
Materials:
-
2-aminothiazole
-
Appropriate substituted benzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and the desired substituted benzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Add sodium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 2-aminothiazole sulfonamide derivative.
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
Materials:
-
Synthesized 2-aminothiazole sulfonamide compounds
-
Bacterial strains (e.g., MRSA, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells (broth only). Include a growth control well (bacteria in broth without any compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Bacterial Cytoplasmic Membrane Depolarization Assay
This assay uses the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to assess changes in bacterial membrane potential.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC₃(5) stock solution
-
Test compounds (2-aminothiazole sulfonamides)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorimeter or fluorescence plate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for about 30 minutes to allow for dye uptake and fluorescence quenching.
-
Transfer the dye-loaded cell suspension to a cuvette or a 96-well plate.
-
Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Add the test compound at the desired concentration and continue to monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Use CCCP as a positive control to induce complete depolarization.
Protocol 4: Assessment of Cell Membrane Integrity (Nucleic Acid Leakage)
This protocol measures the release of nucleic acids from the bacterial cytoplasm as an indicator of membrane damage.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Test compounds (2-aminothiazole sulfonamides)
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific OD₆₀₀.
-
Treat the bacterial suspension with various concentrations of the test compounds. Include an untreated control.
-
Incubate the suspensions for a defined period (e.g., 2 hours) at 37°C.
-
Centrifuge the suspensions to pellet the bacterial cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer. An increase in A₂₆₀ compared to the untreated control indicates the leakage of nucleic acids and thus compromised membrane integrity.
Visualizations
Caption: Workflow for the synthesis of 2-aminothiazole sulfonamides.
References
- 1. Molecular design and preparation of 2-aminothiazole sulfanilamide oximes as membrane active antibacterial agents for drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Aminothiazole-5-sulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminothiazole-5-sulfonamide. Our goal is to help you optimize your reaction yields and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the 2-aminothiazole core, typically via the Hantzsch thiazole synthesis.[1][2] This is followed by chlorosulfonation at the C5 position and subsequent amidation to form the sulfonamide group.
Q2: What are the critical parameters to control for maximizing the yield in the Hantzsch thiazole synthesis step?
A2: To maximize the yield of the 2-aminothiazole intermediate, it is crucial to control the following parameters:
-
Purity of Reactants: Ensure the α-haloketone and thiourea are of high purity, as impurities can lead to side reactions.[1]
-
Solvent Selection: The choice of solvent significantly impacts reaction rate and yield. Alcohols like ethanol and methanol are commonly used.[3][4]
-
Reaction Temperature: The optimal temperature can range from room temperature to reflux, depending on the specific substrates and solvent used.[3]
-
Stoichiometry: A slight excess of thiourea is often employed to ensure complete conversion of the α-haloketone.[4]
Q3: How can I improve the yield of the sulfonylation and amidation steps?
A3: Optimizing the final two steps is critical for a high overall yield. Consider the following:
-
Choice of Sulfonylating Agent: While chlorosulfonic acid is commonly used, its reactivity can lead to side products. Careful control of reaction temperature is essential.
-
Base Selection for Amidation: The choice of base is crucial for the amidation of the sulfonyl chloride. Inorganic bases like sodium carbonate or sodium acetate are frequently used.[5][6]
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis and the formation of the unreactive sulfonic acid. Therefore, carrying out the reaction under anhydrous conditions is recommended.[3]
Q4: What are some common side reactions to be aware of during the synthesis?
A4: Potential side reactions include the formation of isomeric thiazole products, over-sulfonation, and hydrolysis of the sulfonyl chloride intermediate. Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) can help in minimizing these side products.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of 2-Aminothiazole | Impure reactants (α-haloketone, thiourea).[1] | Use freshly purified or commercially available high-purity starting materials. |
| Inappropriate solvent.[3] | Screen different solvents such as ethanol, methanol, or DMF. | |
| Suboptimal reaction temperature.[3] | Optimize the temperature; consider running the reaction at reflux. | |
| Low Yield of this compound | Hydrolysis of the sulfonyl chloride intermediate. | Ensure all glassware is oven-dried and use anhydrous solvents for the sulfonylation and amidation steps. |
| Inefficient amidation. | Experiment with different bases (e.g., sodium carbonate, sodium acetate, pyridine) and optimize the reaction temperature.[5][6] | |
| Difficult product isolation.[3] | If the product is soluble in the reaction solvent, try precipitation by adding a non-solvent or by cooling the reaction mixture. | |
| Formation of Impurities | Side reactions during thiazole ring formation. | Adjust the reaction pH; some Hantzsch syntheses show improved regioselectivity under acidic conditions.[3] |
| Over-sulfonation or degradation of the product. | Monitor the reaction progress closely using TLC to determine the optimal reaction time and temperature.[7] | |
| Difficulty in Purification | Product co-elutes with impurities during column chromatography. | Try recrystallization from a suitable solvent system. Common solvents for purification include THF/hexane, methanol/water, and DMF/water.[8][9] |
| Oily product that is difficult to crystallize. | Attempt to form a salt of the product, which may be more crystalline. Alternatively, trituration with a non-polar solvent may induce solidification. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-(thiazol-2-yl)benzenesulfonamide Derivatives
| Entry | Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) |
| 1 | 4-toluenesulfonyl chloride | Sodium acetate | Water | 80-85°C | 69[6] |
| 2 | benzenesulfonyl chloride | Sodium acetate | Water | 80-85°C | Not specified |
| 3 | 4-bromobenzenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp | 35[6] |
| 4 | 4-(trifluoromethyl)benzenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp | 44[6] |
| 5 | 4-methoxybenzenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp | 34[6] |
| 6 | 2,3,5,6-tetramethylbenzenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp | 68[6] |
| 7 | 2-naphthalenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp | 36[6] |
Note: The yields reported are for various derivatives and may not be directly comparable, but they provide a useful starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazole (Hantzsch Thiazole Synthesis)
-
Combine the appropriate α-haloketone (1.0 eq) and thiourea (1.1-1.5 eq) in a round-bottom flask.[4]
-
Add a suitable solvent, such as ethanol or methanol.[4]
-
Stir the mixture at the optimized temperature (e.g., reflux) for the required time, monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate to neutralize the acid formed and precipitate the product.[4]
-
Filter the solid product, wash it with cold water, and dry it under vacuum.[4]
Protocol 2: Synthesis of this compound
-
Chlorosulfonation: Carefully add 2-aminothiazole to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture carefully onto crushed ice to quench the excess chlorosulfonic acid and precipitate the 2-aminothiazole-5-sulfonyl chloride.
-
Filter the solid sulfonyl chloride, wash with cold water, and use it immediately in the next step.
-
Amidation: Suspend the crude 2-aminothiazole-5-sulfonyl chloride in a suitable solvent (e.g., dichloromethane or water).[6]
-
Add a base (e.g., sodium carbonate or sodium acetate) and an ammonia source (e.g., ammonium hydroxide) to the suspension.[5][6]
-
Stir the reaction mixture at the appropriate temperature until the amidation is complete (monitor by TLC).
-
Isolate the crude product by filtration or extraction.
-
Purify the this compound by recrystallization from a suitable solvent system (e.g., methanol/water or DMF/water).[7][9]
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Purification of Crude 2-Aminothiazole Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-aminothiazole sulfonamides.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: Oily or Gummy Product After Synthesis
Q1: My crude product is an oil or a sticky solid instead of a precipitate. What should I do?
A1: An oily or gummy product often indicates the presence of impurities that are depressing the melting point or preventing crystallization. Here are several approaches to address this:
-
Trituration: Try triturating the crude product with a non-polar solvent in which the desired product is insoluble but the impurities are soluble. Good starting solvents include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes. This can often induce crystallization or solidify the product by washing away soluble impurities.
-
Solvent Removal: Ensure all reaction solvents (e.g., dichloromethane, DMF) have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.[1]
-
pH Adjustment: If the reaction was performed in the presence of a base (e.g., pyridine, sodium carbonate), residual base might be present.[2] A gentle wash with a dilute acidic solution (e.g., 1M HCl), followed by extraction and solvent removal, can help. Conversely, if the product is in a salt form, neutralization might be necessary.
-
Column Chromatography: If trituration fails, direct purification by column chromatography is the next logical step.[3][4]
Issue 2: Difficulty with Recrystallization
Q2: I'm having trouble getting my 2-aminothiazole sulfonamide to recrystallize. What solvent systems are recommended?
A2: Successful recrystallization depends on finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Recommended Solvents: Ethanol is a commonly used solvent for the recrystallization of 2-aminothiazole sulfonamides.[1][5] Other potential solvents and solvent pairs to screen include methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water and ethyl acetate/hexanes.
-
Troubleshooting Steps:
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Solvent Polarity: If the compound "oils out," it means the solvent is too non-polar. Add a more polar co-solvent dropwise until the oil dissolves, then allow it to cool slowly. If the compound remains dissolved at low temperatures, the solvent is too polar. Add a less polar co-solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.
-
Concentration: Ensure you are using a minimal amount of hot solvent to dissolve the crude product to achieve a supersaturated solution upon cooling.
-
Issue 3: Impurities Co-eluting During Column Chromatography
Q3: An impurity is co-eluting with my product during column chromatography. How can I improve the separation?
A3: Achieving good separation in column chromatography requires optimizing the stationary and mobile phases.[4][6]
-
Solvent System (Mobile Phase):
-
Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switch to a shallow gradient. A common mobile phase for these compounds is a mixture of n-hexane and ethyl acetate.[5] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Solvent Modification: Adding a small amount of a third solvent can sometimes improve separation. For example, adding a small percentage of methanol to a dichloromethane or ethyl acetate mobile phase can alter the selectivity.
-
-
Stationary Phase:
-
Silica Gel Mesh Size: Using a smaller particle size silica gel (e.g., 230-400 mesh instead of 70-230 mesh) can increase the surface area and improve resolution, although it will also increase the back pressure.
-
Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase like alumina or reversed-phase silica (C18).[6]
-
-
Loading Technique: Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent.[4]
Frequently Asked Questions (FAQs)
Q4: What are the common impurities I should expect in my crude 2-aminothiazole sulfonamide?
A4: Common impurities can originate from starting materials, side reactions, or subsequent workup steps. These may include:
-
Unreacted 2-aminothiazole.
-
Unreacted sulfonyl chloride.
-
Hydrolyzed sulfonyl chloride (sulfonic acid).
-
Di-sulfonated 2-aminothiazole (where the sulfonamide nitrogen is also sulfonated).
-
Products of side reactions from unstable precursors like monochloroacetaldehyde.[7]
-
Residual solvents from the reaction or extraction (e.g., dichloromethane, ethyl acetate, DMF).[1][2]
Q5: What are the best methods to monitor the purity of my 2-aminothiazole sulfonamide?
A5: The most common and effective methods for monitoring purity are:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for quickly assessing the purity of column chromatography fractions.[4][5] A common eluent system is n-hexane/ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound with high accuracy.[4][6] Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by showing unexpected signals in the spectra.[2]
-
Mass Spectrometry (MS): MS can detect impurities with different molecular weights than the desired product.[2]
Q6: Are there any stability issues I should be aware of with 2-aminothiazole sulfonamides?
A6: 2-aminothiazole itself can be unstable, and this instability can sometimes carry over to its derivatives, especially if impurities are present from the synthesis.[7] It is good practice to store the purified compounds in a cool, dark, and dry place. Some derivatives may also have limited solubility, which can be a challenge in certain applications.[8]
Quantitative Data
Table 1: Comparison of Purification Methods for 2-Aminothiazole Sulfonamides
| Purification Method | Typical Yield Range (%) | Purity Achieved (%) | Advantages | Disadvantages | Reference(s) |
| Recrystallization | 34 - 70% | >98% | Simple, cost-effective, can yield high-purity crystalline solids. | Can have lower yields due to product loss in the mother liquor; requires a suitable solvent. | [2][3][5] |
| Column Chromatography | 50 - 80% | >99% | Versatile, can separate complex mixtures, applicable to oils and solids. | More time-consuming and requires more solvent than recrystallization. | [3][4] |
| Precipitation (as bisulfite adduct) | High Yield | High Purity | Specific for 2-aminothiazole purification, can handle very impure starting material. | Requires an additional chemical step to form and then decompose the adduct. | [9] |
Experimental Protocols
Protocol 1: General Recrystallization of a 2-Aminothiazole Sulfonamide
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, ethanol/water, ethyl acetate/hexanes) by testing the solubility of a small amount of the crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4. A common system is a mixture of n-hexane and ethyl acetate.[5]
-
Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[4]
-
Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.[4]
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A typical workflow for the purification of crude 2-aminothiazole sulfonamides.
Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
improving the stability of 2-Aminothiazole-5-sulfonamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Aminothiazole-5-sulfonamide in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility, especially at neutral pH. pH of the solution may be near the isoelectric point of the compound. | Adjust the pH of the solution. Solubility is expected to increase in acidic (pH < 4) or alkaline (pH > 9) conditions. Consider using a co-solvent system (e.g., with DMSO, ethanol, or PEG) if compatible with your experimental setup. |
| Solution turns yellow or brown over time. | This may indicate degradation, potentially due to oxidation or photodegradation. | Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. Store stock solutions at low temperatures (2-8 °C or -20 °C). Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Loss of potency or inconsistent results in biological assays. | Chemical degradation of the compound due to hydrolysis, photodegradation, or thermal instability. | Ensure the pH of your experimental buffer is in a stable range (neutral to slightly alkaline is generally better for sulfonamides to prevent hydrolysis).[1] Avoid prolonged exposure to light and elevated temperatures. Perform a quick stability check of your compound in the assay buffer under your experimental conditions. |
| Appearance of new peaks in HPLC analysis of the stock solution. | Degradation of the compound. | Review the storage conditions of the stock solution (temperature, light exposure, solvent). The solvent itself may be degrading or reacting with the compound. Ensure the use of high-purity solvents. Characterize the new peaks to understand the degradation pathway, which can help in optimizing storage and handling conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. As a sulfonamide, it is generally more stable against hydrolysis in neutral to alkaline conditions but can be susceptible to degradation in acidic environments.[1] Both the sulfonamide and the 2-aminothiazole moieties are prone to photodegradation.[2][3]
Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound?
A2: Based on the general stability of sulfonamides, a pH range of 7 to 9 is recommended to minimize hydrolytic degradation.[1] However, solubility might be limited in this range. For improved solubility, acidic or more alkaline conditions can be used, but the stability over time should be carefully monitored. Always determine the optimal balance of solubility and stability for your specific application.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at low temperatures, such as 2-8 °C for short-term storage and -20 °C or lower for long-term storage. To prevent photodegradation, solutions should be stored in amber vials or light-blocking containers. If the compound is sensitive to oxidation, purging the solution with an inert gas before sealing and storing can enhance stability.
Q4: Is this compound sensitive to light?
A4: Yes, both sulfonamides and 2-aminothiazole derivatives have been shown to be susceptible to photodegradation.[2][3] Therefore, it is crucial to protect solutions from light during preparation, storage, and experimentation to ensure the integrity of the compound.
Q5: Can I heat a solution to dissolve this compound?
A5: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation.[4][5] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. The stability of the compound after heating should be confirmed, for instance, by HPLC analysis.
Data on Stability Profile
The following table summarizes the expected stability of this compound under various conditions, based on the known behavior of sulfonamides and 2-aminothiazole derivatives.
| Condition | Stressor | Expected Stability | Primary Degradation Pathway |
| Hydrolytic | pH 2-4 (Acidic) | Low to Moderate | Hydrolysis of the sulfonamide bond. |
| pH 5-8 (Neutral) | Good | Generally stable. | |
| pH 9-11 (Alkaline) | Good to High | Generally stable.[1] | |
| Photochemical | UV or Sunlight Exposure | Low | Photodegradation of the aromatic ring and thiazole moiety.[2][3][6] |
| Thermal | Elevated Temperature (>40°C) | Moderate to Low | Thermal decomposition.[4][5] |
| Oxidative | Presence of Oxidizing Agents (e.g., H₂O₂) | Low | Oxidation of the amino group and sulfur atoms. |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate the intact this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over a suitable time (e.g., 20 minutes) to elute degradation products with different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around its λmax). A photodiode array (PDA) detector is recommended to identify peak purity.[7]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to a known concentration (e.g., 1 mg/mL).
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[8]
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set period (e.g., 24 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a set period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified duration.
-
Thermal Degradation: Expose a solid sample or a solution of the drug to dry heat (e.g., 70 °C) for an extended period.[7]
-
Photodegradation: Expose a solution of the drug to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.
For each condition, analyze the stressed samples by the stability-indicating HPLC method and compare them to an unstressed control sample to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of a compound.
Caption: Logical relationships in the troubleshooting guide.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole [mdpi.com]
- 6. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
troubleshooting side reactions in the N-sulfonylation of aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-sulfonylation of aminothiazoles. The following information is designed to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-sulfonylation of 2-aminothiazole?
A1: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride reactant, especially when using aqueous bases or not employing anhydrous solvents.[1] Other potential, though less commonly reported, side reactions include bis-sulfonylation, where both the exocyclic amino group and the endocyclic nitrogen of the thiazole ring are sulfonylated, and C-sulfonylation at an activated carbon position on the thiazole ring. The exocyclic amino group is generally the most nucleophilic site, making N-sulfonylation the primary reaction pathway under standard conditions.[2]
Q2: How can I minimize the hydrolysis of my sulfonyl chloride?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed quickly and at a low temperature to reduce the contact time of the sulfonyl chloride with water.[1]
Q3: My reaction is sluggish or not going to completion. What can I do?
A3: Low reactivity can be due to several factors. The nucleophilicity of the aminothiazole can be reduced by electron-withdrawing substituents on the thiazole ring. In such cases, increasing the reaction temperature or using a more forcing solvent might be necessary. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1] Additionally, ensure that your sulfonyl chloride is of high purity and has not degraded during storage.
Q4: I am observing multiple spots on my TLC plate that I suspect are sulfonated byproducts. How can I confirm their identity?
A4: The formation of multiple products can indicate issues with regioselectivity or the occurrence of bis-sulfonylation. Spectroscopic methods are essential for characterization.
-
NMR Spectroscopy: 1H and 13C NMR can help distinguish between N- and C-sulfonylated isomers. For N-sulfonylated products, you would expect to see a characteristic downfield shift of the NH proton (if not exchanged) and adjacent ring protons. C-sulfonylation would result in the disappearance of a proton signal from the thiazole ring and the appearance of a sulfonyl group in the 13C NMR spectrum at a position consistent with substitution on the ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the products and byproducts, helping to identify if single or multiple sulfonylation has occurred.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-sulfonylation of aminothiazoles and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or handling. 2. Low Nucleophilicity of Aminothiazole: Electron-withdrawing groups on the thiazole ring decrease the nucleophilicity of the amino group. 3. Insufficient Base: The base may not be strong enough to deprotonate the aminothiazole or scavenge the HCl byproduct effectively. | 1. Use fresh or purified sulfonyl chloride. Store it under anhydrous conditions. 2. Increase the reaction temperature. Consider using a more polar, aprotic solvent to enhance reactivity. The addition of a catalyst like DMAP can be beneficial.[1] 3. Switch to a stronger, non-nucleophilic base such as pyridine or triethylamine. Ensure at least a stoichiometric amount of base is used. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction at Ring Nitrogen (Endocyclic): Stronger bases or higher temperatures might promote reaction at the less nucleophilic ring nitrogen, leading to isomeric products. 2. Bis-Sulfonylation: Use of a large excess of sulfonyl chloride and a strong base can lead to the sulfonylation of both the exocyclic amino group and the ring nitrogen. 3. C-Sulfonylation: Under harsh, forcing conditions (e.g., very high temperatures), electrophilic aromatic substitution on the thiazole ring might occur. | 1. Use a milder base like sodium carbonate or sodium acetate.[2][3] Maintain a moderate reaction temperature. 2. Use a stoichiometric amount of the sulfonyl chloride relative to the aminothiazole. Add the sulfonyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Avoid excessively high reaction temperatures. If C-sulfonylation is a persistent issue, consider alternative synthetic strategies that protect the reactive ring positions. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Inefficient Purification: The product and starting material may have similar polarities, making separation by column chromatography difficult. | 1. Increase the reaction time or temperature. Monitor the reaction progress closely by TLC. 2. Optimize your purification method. This may involve trying different solvent systems for column chromatography or considering recrystallization from a suitable solvent to selectively crystallize the product. |
| Hydrolysis of Sulfonyl Chloride | Presence of Water: Moisture in the solvent, reagents, or glassware. | 1. Thoroughly dry all glassware in an oven before use. 2. Use anhydrous solvents. Solvents can be dried over molecular sieves or other appropriate drying agents. 3. Handle hygroscopic reagents in a glove box or under an inert atmosphere. |
Data Presentation
The choice of reaction conditions can significantly impact the yield of the desired N-sulfonylated aminothiazole. The following table summarizes various reported conditions and their outcomes.
| Aminothiazole | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminothiazole | Benzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 6 | 80 | [2] |
| 2-Aminothiazole | 4-Fluorobenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 8 | 82 | [2] |
| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 4 | 70 | [2] |
| 2-Aminothiazole | 4-Toluenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp. | N/A | 69 | [4] |
| 2-Aminothiazole | 4-Chlorobenzenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp. | N/A | 35 | [4] |
| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp. | N/A | 34 | [4] |
| 2-Aminothiazole | 4-(Trifluoromethyl)benzenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp. | N/A | 44 | [4] |
| 2-Aminothiazole | 2-Naphthalenesulfonyl chloride | Sodium carbonate | Dichloromethane | Room Temp. | N/A | 36 | [4] |
Experimental Protocols
General Procedure for N-Sulfonylation using Sodium Acetate in Water[2]
-
Dissolve sodium acetate (1.5 - 2.0 equivalents) in distilled water in a round-bottom flask.
-
Add 2-aminothiazole (1.0 equivalent) and the corresponding sulfonyl chloride (1.1 - 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-85 °C and stir continuously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature.
-
Isolate the solid product by filtration.
-
Wash the solid with water and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
General Procedure for N-Sulfonylation using Sodium Carbonate in Dichloromethane[4]
-
To a solution of 2-aminothiazole (1.0 equivalent) in dichloromethane, add sodium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature.
-
Add the appropriate sulfonyl chloride (1.0 equivalent) to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add distilled water to the mixture.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the N-sulfonylation of aminothiazoles.
Caption: Troubleshooting decision tree for N-sulfonylation of aminothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Spectroscopic Analysis of Sulfonamides
This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in achieving consistent and reliable spectroscopic analysis of sulfonamides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the spectroscopic analysis of sulfonamides.
UV-Vis Spectrophotometry
| Question/Issue | Potential Causes | Recommended Solutions |
| Why am I observing low absorbance or poor signal intensity? | - Inappropriate solvent selection. - Incorrect wavelength of maximum absorbance (λmax). - Low sample concentration. - Instrument malfunction (e.g., lamp issue). | - Solvent Selection: Ensure the solvent does not absorb in the same region as the sulfonamide. Methanol and acetonitrile are commonly used.[1] - Determine λmax: Scan the sample across a range of wavelengths to identify the λmax for your specific sulfonamide and solvent system. For example, a charge transfer complex of sulfamethoxazole with picric acid in methanol exhibits a λmax at 420 nm.[1] - Concentration: Prepare a series of dilutions to ensure the concentration is within the linear range of the Beer-Lambert law for your instrument.[2][3] - Instrument Check: Verify the instrument's performance by running a standard with a known absorbance. |
| My calibration curve is not linear. What should I do? | - Concentrations are outside the linear range. - Chemical interactions or degradation of the analyte. - High background noise. | - Concentration Range: Adjust the concentration range of your standards. Beer's law is typically obeyed in the 0.1-8.0 µg/mL range for many sulfonamide assays.[2][3] - Sample Stability: Prepare fresh solutions and protect them from light, as some sulfonamides can be photolabile.[4] - Baseline Correction: Perform a baseline correction with a blank solution containing the solvent and any reagents used. |
| I'm seeing unexpected peaks or spectral shifts. | - Presence of impurities or interfering substances from the sample matrix. - pH of the solution affecting the ionization state of the sulfonamide. - Solvent effects. | - Sample Purity: Purify the sample using techniques like solid-phase extraction (SPE).[5][6] - pH Control: Buffer the solution to a pH where the sulfonamide is in a single, stable ionization state. The degradation of some sulfonamides is pH-dependent.[7][8][9] - Consistent Solvent: Use the same solvent for all standards and samples. |
Fluorescence Spectroscopy
| Question/Issue | Potential Causes | Recommended Solutions |
| Why is the fluorescence intensity of my sample weak? | - Low quantum yield of the native sulfonamide. - Quenching effects from the solvent or other molecules in the sample. - Incorrect excitation or emission wavelengths. | - Derivatization: Use a fluorescent labeling agent like fluorescamine to enhance the signal.[10] - Solvent Choice: Select a solvent that minimizes quenching. - Optimize Wavelengths: Determine the optimal excitation and emission wavelengths for your sulfonamide or its derivative. |
| The fluorescence signal is unstable or decreasing over time. | - Photobleaching of the fluorophore. - Degradation of the sulfonamide. | - Minimize Light Exposure: Protect the sample from light as much as possible. - Use Photostable Dyes: If using a fluorescent label, choose one known for its photostability. - Fresh Samples: Analyze samples promptly after preparation. |
Mass Spectrometry
| Question/Issue | Potential Causes | Recommended Solutions |
| I have a poor signal-to-noise ratio. | - Low sample concentration. - Inefficient ionization. - Matrix effects causing ion suppression. | - Sample Concentration: Use solid-phase extraction to concentrate the sample.[11] - Optimize Ionization: Adjust the ionization source parameters (e.g., electrospray voltage, gas flow). Positive ionization mode is often used for sulfonamides.[11][12] - Matrix Modification: Dilute the sample or use matrix-matched standards. |
| I'm observing unexpected adducts or fragments. | - Presence of salts (e.g., sodium) in the sample or mobile phase. - In-source fragmentation. | - Mobile Phase Purity: Use high-purity solvents and additives. The presence of sodium can lead to the formation of [M+Na]+ adducts.[13] - Gentle Ionization: Optimize the cone voltage or fragmentor voltage to minimize in-source fragmentation. |
| My mass accuracy is poor. | - Instrument requires calibration. | - Calibrate: Perform regular mass calibration using an appropriate standard.[14] |
Frequently Asked Questions (FAQs)
1. Which spectroscopic technique is best for sulfonamide analysis?
The choice of technique depends on the specific requirements of your analysis:
-
UV-Vis Spectrophotometry: A simple, cost-effective, and robust method for quantitative analysis, especially for pharmaceutical formulations.[1][2] It often involves a derivatization step to form a colored product.[2][3]
-
Fluorescence Spectroscopy: Offers higher sensitivity than UV-Vis and can be used for trace analysis.[10] Native fluorescence of sulfonamides can be weak, so derivatization is often necessary.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity, making it ideal for complex matrices and for confirming the identity of sulfonamides. It is often coupled with liquid chromatography (LC-MS/MS).[11][12]
2. How should I prepare my samples for spectroscopic analysis?
-
Pharmaceutical Preparations: Tablets are typically powdered, and a specific amount is dissolved in a suitable solvent, followed by filtration.[15] Eye drops may be used directly after appropriate dilution.[15]
-
Environmental Samples (e.g., water): Pre-concentration and cleanup are often necessary. Solid-phase extraction (SPE) is a common technique to remove interfering substances and concentrate the sulfonamides.[5][6][11]
3. What are common derivatizing agents used for UV-Vis analysis of sulfonamides?
A common method is diazotization of the primary amino group of the sulfonamide with sodium nitrite in an acidic medium, followed by coupling with a chromogenic agent.[2][5] Common coupling agents include N-(1-naphthyl)ethylenediamine dihydrochloride (NED), 8-hydroxyquinoline, and dopamine.[2][3][5][6]
4. How can I avoid interference from excipients in pharmaceutical formulations?
Most spectrophotometric methods for sulfonamides are designed to be free from interference from common excipients.[2][3] However, if interference is suspected, techniques like solid-phase extraction or liquid-liquid extraction can be used to isolate the sulfonamides.
Quantitative Data Summary
Table 1: UV-Vis Spectrophotometric Analysis of Sulfonamides
| Sulfonamide | Derivatizing/Coupling Agent | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Sulfacetamide, Sulfadiazine, etc. | Diazotization with 8-hydroxyquinoline | 500 | 0.1 - 7.0 | 0.03 - 0.05 | 0.11 - 0.18 | [2] |
| Sulfamethoxazole | Picric Acid | 420 | 2 - 28 | - | - | [1] |
| Sulfamerazine | Picric Acid | 410 | 1 - 30 | - | - | [1] |
| Sulfathiazole, Sulfadiazine, etc. | Diazotization with Dopamine | 490 - 510 | 0.04 - 8.0 | - | - | [3] |
| Sulfanilamide, Sulfadiazine, etc. | Diazotization with NED | - | - | 0.019 - 0.05 | 0.06 - 0.16 | [5] |
| Sulfanilamide | Pyromellitic dianhydride (PMDA) | 258 | 0.2 - 35 | 0.0136 | 0.0412 | [16] |
Table 2: Fluorescence Spectroscopic Analysis of Sulfonamides
| Sulfonamide | Derivatizing Agent | Excitation λ (nm) | Emission λ (nm) | Limit of Detection (nmol/L) | Limit of Quantification (nmol/L) | Reference |
| Eight Sulfonamides | Fluorescamine | - | - | 0.89 - 1.43 | 2.04 - 10.41 | [10] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Determination of Sulfonamides using Diazotization and Coupling
This protocol is based on the method described by Nagaraja et al.[2]
-
Standard Solution Preparation: Prepare a stock solution of the sulfonamide (e.g., 100 µg/mL) in a suitable solvent.
-
Sample Preparation:
-
Diazotization:
-
Transfer an aliquot of the standard or sample solution into a 25 mL volumetric flask.
-
Add 1.0 mL of sulfuric acid.
-
Cool the flask in an ice bath.
-
Add 1.5 mL of 1.0% (m/V) sodium nitrite and swirl. Let it stand for 5 minutes.
-
Add 2.5 mL of 2.0% (m/V) sulfamic acid, swirl, and let it stand for 5 minutes.
-
-
Coupling Reaction:
-
Add the coupling agent (e.g., 0.5% m/V 8-hydroxyquinoline).
-
Add sodium hydroxide solution to make the medium alkaline.
-
-
Measurement:
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Sulfonamides in Water
This protocol is adapted from a method for determining sulfonamides in water.[11]
-
Sample Collection: Collect 500 mL of the water sample.
-
Preservation and Spiking:
-
Add EDTA to a final concentration of 0.5 g/L.
-
Adjust the pH to between 4 and 7.
-
Add internal standards.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Agilent BondElut PPL) according to the manufacturer's instructions.
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with pure water.
-
Dry the cartridge under vacuum.
-
-
Elution:
-
Elute the sulfonamides from the cartridge with methanol containing 2% aqueous ammonia.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume of the mobile phase.
-
Centrifuge the reconstituted sample before injection into the LC-MS/MS system.
-
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new, sensitive, and rapid spectrophotometric method for the determination of sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental levels of ultraviolet light potentiate the toxicity of sulfonamide antibiotics in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence detection and identification of eight sulphonamides using capillary electrophoresis on released excipients in lake water - Arabian Journal of Chemistry [arabjchem.org]
- 11. hpst.cz [hpst.cz]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-Aminothiazole-Based Compounds for Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of 2-aminothiazole-based compounds in bioassays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My 2-aminothiazole derivative precipitates out of solution when I dilute my stock (e.g., in DMSO) into an aqueous bioassay medium. What are my immediate options?
Answer: This is a common challenge known as "precipitation upon dilution." Here are a few immediate strategies to troubleshoot this issue:
-
Optimize Co-solvent Concentration: While a high concentration of an organic co-solvent like DMSO can dissolve your compound in the stock solution, the final concentration in your aqueous assay medium should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced toxicity and off-target effects.[1] Experiment with a range of final DMSO concentrations to find the optimal balance between solubility and biological compatibility.
-
pH Adjustment: The solubility of 2-aminothiazole derivatives is often dependent on the pH of the solution due to the presence of an ionizable amino group.[2][3] The parent 2-aminothiazole has a pKa of approximately 5.3. By preparing your bioassay medium with a buffer at a pH below the pKa of your compound, you can protonate the amino group, which generally increases aqueous solubility. However, it is crucial to ensure the chosen pH is compatible with your biological system (e.g., cells, enzymes).
-
Use of Surfactants: A small amount of a non-ionic surfactant, such as Tween 20 or Pluronic F-68, can be added to the assay medium to help maintain the solubility of your compound by forming micelles. It is essential to first determine the critical micelle concentration (CMC) and to test the surfactant's potential toxicity on your specific assay system.
Question: I have tried optimizing co-solvents and pH, but my 2-aminothiazole compound is still not soluble enough for my bioassay. What are the next steps?
Answer: If basic troubleshooting fails, you can explore more advanced formulation strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
-
Solid Dispersions: This technique involves dispersing the compound in an inert, hydrophilic carrier matrix at a solid state.[2][5][6] The carrier can be a polymer like polyvinylpyrrolidone (PVP) or a sugar. This method can enhance solubility by reducing the particle size of the compound to a molecular level and improving its wettability.
-
Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate and higher apparent solubility.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of 2-aminothiazole?
A1: 2-aminothiazole itself is soluble in water, alcohols, and diethyl ether.[8] However, its derivatives, which often have more complex and hydrophobic structures, can exhibit significantly lower aqueous solubility.
Q2: How does the chemical structure of a 2-aminothiazole derivative affect its solubility?
A2: The solubility of 2-aminothiazole derivatives is heavily influenced by the nature of the substituents on the thiazole ring. The addition of nonpolar, lipophilic groups will generally decrease aqueous solubility, while the incorporation of ionizable or polar functional groups can enhance it.
Q3: Are there any safety concerns with the excipients used for solubility enhancement?
A3: Yes, it is crucial to consider the potential toxicity of any excipient used. Organic co-solvents like DMSO can be toxic to cells at higher concentrations. Surfactants can also disrupt cell membranes. Always perform appropriate vehicle controls in your bioassays to assess the impact of the formulation components.
Q4: Where can I find pKa values for my specific 2-aminothiazole derivative?
A4: The pKa of a specific derivative will depend on its unique chemical structure. While experimental determination is the most accurate method, you can use computational tools or look for data on structurally similar compounds in the scientific literature to estimate the pKa.
Data Presentation: Solubility Enhancement Strategies
The following tables provide a summary of quantitative data on the effectiveness of different solubility enhancement techniques for 2-aminothiazole-based compounds and other poorly soluble drugs.
| Compound/Derivative | Initial Solubility (µg/mL) | Enhancement Technique | Carrier/Co-solvent | Final Solubility (µg/mL) | Fold Increase |
| Gliclazide | 38.74 | Solid Dispersion | PVP K30 (1:5 ratio) | 98.30 | 2.54 |
| 2-Aminothiophene derivative | < 1.0 | Cyclodextrin Complexation | HP-β-CD | > 29 | > 29 |
| Oxazolidine derivative | 0.64 mM | Cyclodextrin Complexation | 2-HPβCD | 12.62 mM | ~20 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the effect of a co-solvent on the solubility of a 2-aminothiazole-based compound.
Materials:
-
2-aminothiazole derivative
-
Co-solvent (e.g., DMSO, ethanol, PEG 400)
-
Aqueous buffer (relevant to the bioassay)
-
Vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of co-solvent/aqueous buffer mixtures in different ratios (e.g., 1%, 2%, 5%, 10% v/v co-solvent).
-
Add an excess amount of the 2-aminothiazole derivative to a known volume of each co-solvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with the appropriate mobile phase or buffer for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a 2-aminothiazole derivative to enhance its solubility.
Materials:
-
2-aminothiazole derivative
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the 2-aminothiazole derivative and the hydrophilic carrier in a suitable volatile organic solvent in a round-bottom flask. A common starting ratio is 1:5 (drug:carrier by weight).
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Evaluate the solubility of the prepared solid dispersion using Protocol 1 (using the aqueous buffer without co-solvent).
Protocol 3: Cyclodextrin Inclusion Complexation by Freeze-Drying
Objective: To prepare an inclusion complex of a 2-aminothiazole derivative with a cyclodextrin to improve its aqueous solubility.
Materials:
-
2-aminothiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add the 2-aminothiazole derivative to the HP-β-CD solution (a 1:1 molar ratio is a good starting point).
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution to obtain a solid powder of the inclusion complex.
-
Determine the aqueous solubility of the complex using Protocol 1 (using deionized water).[2]
Signaling Pathway and Workflow Diagrams
Many 2-aminothiazole derivatives exert their biological effects by modulating key signaling pathways. The following diagrams illustrate some of these pathways and a general workflow for selecting a solubility enhancement strategy.
References
- 1. humapub.com [humapub.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin | MDPI [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. wjpls.org [wjpls.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
Technical Support Center: Overcoming Drug Resistance with Novel 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing novel 2-aminothiazole derivatives to overcome various drug resistance mechanisms in cancer cells. The information is presented in a practical, question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug resistance that novel 2-aminothiazole derivatives can overcome?
A1: Novel 2-aminothiazole derivatives have shown efficacy in overcoming several key drug resistance mechanisms, primarily:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: Certain derivatives have been shown to inhibit the function of efflux pumps like P-glycoprotein (P-gp/ABCB1), which actively remove chemotherapeutic drugs from cancer cells, thereby restoring drug sensitivity.[1]
-
Resistance to Platinum-Based Chemotherapy: Some 2-aminothiazole compounds have demonstrated cytotoxicity in cancer cell lines that have developed resistance to platinum-based drugs like cisplatin. The exact mechanisms can be multifactorial, potentially involving altered drug accumulation and enhanced DNA repair pathways in the resistant cells.[2][3]
Q2: How can I determine if my resistant cell line is susceptible to a novel 2-aminothiazole derivative?
A2: The most direct method is to perform a comparative cytotoxicity assay. You should determine the half-maximal inhibitory concentration (IC50) of the 2-aminothiazole derivative in both your resistant cell line and its corresponding parental (sensitive) cell line. A significantly lower IC50 value in the resistant line, or a reversal of resistance to a known chemotherapeutic agent when co-administered with the 2-aminothiazole derivative, indicates susceptibility.
Q3: I am not observing the expected reversal of resistance. What are some common troubleshooting steps?
A3: Please refer to the detailed troubleshooting guides for specific assays in the sections below. However, some general points to consider are:
-
Compound Stability and Solubility: Ensure your 2-aminothiazole derivative is fully dissolved and stable in your cell culture medium. Precipitation can lead to inaccurate concentrations.
-
Cell Line Integrity: Regularly verify the phenotype of your resistant cell line, including the expression levels of key resistance markers (e.g., P-glycoprotein).
-
Assay Conditions: Optimize cell seeding density and incubation times for your specific cell lines, as these can significantly impact results.
Overcoming P-glycoprotein (P-gp) Mediated Resistance
Quantitative Data Summary
The following table summarizes the efficacy of a novel ocotillol-type derivative fused with 2-aminothiazole, Compound 12 , in reversing P-gp-mediated resistance to paclitaxel in the KBV cancer cell line.
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Resistance Reversal Fold |
| KB | Paclitaxel | 2.8 ± 0.5 | - |
| KBV | Paclitaxel | 165.4 ± 12.3 | - |
| KBV | Paclitaxel + Compound 12 (1 µM) | 4.2 ± 0.7 | 39.4 |
Data extracted from Chen et al., European Journal of Medicinal Chemistry, 2022.[1]
Experimental Protocols & Troubleshooting
1. Cytotoxicity Assay (MTT Assay) to Determine Resistance Reversal
-
Objective: To quantify the ability of a 2-aminothiazole derivative to sensitize P-gp-overexpressing cells to a conventional chemotherapeutic agent.
-
Detailed Methodology:
-
Cell Seeding: Seed KB and KBV cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of paclitaxel. Prepare a fixed, non-toxic concentration of the 2-aminothiazole derivative (e.g., 1 µM of Compound 12).
-
Treatment: Treat the resistant KBV cells with the serial dilutions of paclitaxel alone or in combination with the fixed concentration of the 2-aminothiazole derivative. Treat the sensitive KB cells with paclitaxel alone.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis. The resistance reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone in the resistant cells by the IC50 in the presence of the 2-aminothiazole derivative.
-
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects in the 96-well plate, or compound precipitation. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Visually inspect for compound precipitation before adding to cells. |
| No significant reversal of resistance observed | The 2-aminothiazole derivative is not a P-gp inhibitor, the concentration is too low, or the resistance in the cell line is not primarily P-gp mediated. | Test a range of concentrations of the 2-aminothiazole derivative. Confirm P-gp overexpression in your resistant cell line via Western Blot. Perform a functional assay for P-gp activity (e.g., Rhodamine 123 efflux). |
| Toxicity observed with the 2-aminothiazole derivative alone | The concentration used is too high. | Perform a preliminary cytotoxicity assay with the 2-aminothiazole derivative alone to determine a non-toxic concentration for the reversal experiment. |
2. Rhodamine 123 Efflux Assay
-
Objective: To functionally assess the P-gp inhibitory activity of a 2-aminothiazole derivative by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.
-
Detailed Methodology:
-
Cell Preparation: Harvest KBV cells and resuspend them in fresh medium.
-
Inhibitor Pre-incubation: Incubate the cells with the 2-aminothiazole derivative (e.g., 1 µM Compound 12) or a known P-gp inhibitor (e.g., Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Rhodamine 123 signal in all samples | Insufficient dye loading time or concentration, or low P-gp expression. | Increase the incubation time or concentration of Rhodamine 123. Confirm P-gp expression levels. |
| High background fluorescence | Incomplete washing of extracellular dye. | Ensure thorough washing steps with ice-cold PBS. |
| No difference in fluorescence between treated and untreated resistant cells | The compound does not inhibit P-gp, or the concentration is not optimal. | Test a wider range of concentrations for the 2-aminothiazole derivative. Use a positive control inhibitor to validate the assay. |
Signaling Pathways and Workflows
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by 2-aminothiazole derivatives.
Caption: Experimental workflow for evaluating P-gp resistance reversal.
Overcoming Cisplatin Resistance in Ovarian Cancer
Quantitative Data Summary
The following table presents the cytotoxic activity (IC50) of novel 2-aminothiazole derivatives in sensitive (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines.
| Compound | IC50 in A2780 (µM) | IC50 in A2780CISR (µM) | Resistance Factor (RF) |
| Cisplatin | 1.89 | 14.65 | 7.75 |
| S3c | 15.57 | 11.52 | 0.74 |
| S5b | >50 | 23.41 | < 0.47 |
| S6c | 34.21 | 18.98 | 0.55 |
Data extracted from Ali et al., Journal of Ovarian Research, 2021.[2] A lower Resistance Factor indicates that the compound is more effective against the resistant cell line.
Experimental Protocols & Troubleshooting
1. Cytotoxicity Assay (MTT Assay) for Cisplatin-Resistant Cells
-
Objective: To determine the cytotoxic potential of novel 2-aminothiazole derivatives in cisplatin-sensitive and -resistant ovarian cancer cells.
-
Detailed Methodology:
-
Cell Seeding: Seed A2780 and A2780CISR cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivatives for 48 hours.
-
MTT Assay: Follow the same procedure as described for the P-gp resistance reversal MTT assay (steps 5-8).
-
Resistance Factor Calculation: The Resistance Factor (RF) is calculated by dividing the IC50 of the compound in the resistant cell line by the IC50 in the sensitive cell line.
-
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High IC50 values for all compounds | The compounds may have low intrinsic cytotoxicity in this cell type, or there may be an issue with compound solubility or stability. | Verify the purity and integrity of the compounds. Ensure complete solubilization. Consider a longer incubation time if the compounds are slow-acting. |
| Inconsistent results between experiments | Variations in cell passage number, cell health, or reagent preparation. | Use cells within a consistent and low passage number range. Monitor cell morphology and doubling time. Prepare fresh reagents for each experiment. |
Signaling Pathways and Workflows
References
- 1. Design, synthesis, and biological evaluation of ocotillol derivatives fused with 2-aminothiazole via A-ring as modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Alkylation of N-Sulfonamides
Welcome to the technical support center for the N-alkylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of sulfonamides.
Issue 1: Low to No Conversion or Poor Yield
Question: My N-alkylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a common challenge that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Inadequate Deprotonation (Base Selection): The sulfonamide proton (pKa ≈ 10-11) requires a sufficiently strong base for deprotonation to form the nucleophilic nitrogen anion.
-
Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, especially with less reactive alkylating agents, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[1][2][3]
-
Base Solubility: Ensure the base is soluble in the chosen solvent.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. For instance, thermal alkylation with trichloroacetimidates often requires refluxing in toluene.[1][4] Attempts at lower temperatures may result in no reaction.
-
Reaction Time: Monitor the reaction's progress over time using techniques like TLC or LC-MS. Reaction times may need to be extended for complete conversion, but be aware that prolonged reaction times at high temperatures can lead to decomposition.[1]
-
-
Poor Reactivity of Substrates:
-
Leaving Group: When using alkyl halides, the nature of the leaving group is critical. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride with low success, consider switching to the corresponding bromide or iodide.[1]
-
Steric Hindrance: Highly sterically hindered alkylating agents or N-substituted sulfonamides can significantly slow down or prevent the reaction.[1][4][5] For example, 2,4,6-trimethylbenzyl alcohol was found to be unreactive in a manganese-catalyzed N-alkylation.[6]
-
Electronic Effects: Electron-withdrawing groups on the sulfonamide can decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions.[6]
-
-
Alternative Alkylating Agents: If traditional alkyl halides are proving ineffective, consider alternative reagents:
-
Alcohols ("Borrowing Hydrogen"): This environmentally friendly method uses alcohols as alkylating agents, with water as the only byproduct.[6][7] Catalytic systems based on manganese, iridium, or iron are effective for this transformation.[2][6][8]
-
Trichloroacetimidates: These can be highly effective for alkylating sulfonamides under thermal conditions, particularly for generating products from secondary benzylic and allylic alcohols.[1][4][5]
-
Caption: Troubleshooting logic for low yield in N-alkylation.
Issue 2: Formation of N,N-Dialkylated Byproduct
Question: I am observing the formation of a significant amount of the N,N-dialkylated byproduct. How can I suppress this side reaction?
Answer: The formation of the N,N-dialkylated product is a common side reaction, particularly when using primary sulfonamides. Here are several strategies to promote mono-alkylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent. A large excess will strongly favor dialkylation.[1]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain its concentration at a low level, thereby favoring mono-alkylation over the subsequent second alkylation.[1]
-
Choice of Sulfonamide: For certain applications, using a bulkier sulfonamide can sterically hinder the second alkylation.[1]
-
Alternative Methods: The Fukuyama-Mitsunobu reaction is well-known for the mono-alkylation of nitrobenzenesulfonamides. The resulting nosyl group can be readily removed under mild conditions to provide the mono-alkylated amine.[1]
Caption: Strategies to prevent N,N-dialkylation.
Data Presentation: Reaction Optimization
Table 1: Scope of Alcohols in the Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide[1][6]
| Entry | Alcohol | Isolated Yield (%) |
| 1 | Benzyl alcohol | 86 |
| 2 | 4-Methylbenzyl alcohol | 90 |
| 3 | 4-Methoxybenzyl alcohol | 88 |
| 4 | 4-Chlorobenzyl alcohol | 81 |
| 5 | 1-Phenylethanol | 0 |
| 6 | 1-Butanol | 80 |
Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h.
Table 2: Scope of Sulfonamides in Mn-Catalyzed N-Benzylation with Benzyl Alcohol[6]
| Entry | Sulfonamide | Isolated Yield (%) |
| 1 | p-Toluenesulfonamide | 86 |
| 2 | Benzenesulfonamide | 88 |
| 3 | 4-Methoxybenzenesulfonamide | 95 |
| 4 | 4-(Trifluoromethyl)benzenesulfonamide | 61* |
| 5 | 4-Bromobenzenesulfonamide | 89 |
| 6 | Thiophene-2-sulfonamide | 73 |
| 7 | Methanesulfonamide | 85 |
| 8 | Ethanesulfonamide | 83 |
Reaction Conditions unless noted: sulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. *Benzyl alcohol used as solvent with 1 equivalent of K₂CO₃.
Experimental Protocols
Caption: General experimental workflow for N-alkylation.
Protocol 1: General Procedure for Mn-Catalyzed N-Alkylation of a Sulfonamide with an Alcohol ("Borrowing Hydrogen")
This protocol is adapted from J. Org. Chem. 2019, 84 (7), pp 3715–3724.[6]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the sulfonamide (1.0 mmol, 1.0 equiv), the alcohol (1.0 mmol, 1.0 equiv), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).
-
Add xylenes to achieve a 1 M concentration of the sulfonamide.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
The product can be purified directly by column chromatography on silica gel.
Protocol 2: General Procedure for Thermal N-Alkylation of a Sulfonamide with a Trichloroacetimidate
This protocol is adapted from J. Org. Chem. 2016, 81 (18), pp 8035–8042.[1][4]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the sulfonamide (1.0 equiv) and toluene.
-
Add the trichloroacetimidate (1.1-1.5 equiv). For optimal yields, the imidate can be added portion-wise (e.g., in 6 portions every 30 minutes).[4]
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Protocol 3: Classical N-Alkylation using an Alkyl Halide and a Strong Base
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the sulfonamide (1.0 equiv) and a suitable anhydrous solvent (e.g., DMF, THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add a strong base, such as sodium hydride (NaH, 1.1 equiv), in portions.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be purified by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. ionike.com [ionike.com]
Technical Support Center: Strategies to Enhance the Bioavailability of 2-Aminothiazole Sulfonamides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to improve the oral bioavailability of 2-aminothiazole sulfonamides. Poor aqueous solubility and extensive first-pass metabolism are common challenges with this class of compounds, often leading to low and variable bioavailability. This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of 2-aminothiazole sulfonamides?
A1: The low oral bioavailability of 2-aminothiazole sulfonamides is typically attributed to two main factors:
-
Poor Aqueous Solubility: Many derivatives in this class are poorly soluble in gastrointestinal fluids, which is a prerequisite for absorption. This is a common issue for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[1]
-
Extensive First-Pass Metabolism: These compounds can be rapidly metabolized by enzymes in the gut wall and liver, primarily via N-acetylation and oxidation by cytochrome P450 (CYP) enzymes, before reaching systemic circulation.[1][2]
Q2: Which strategies are most effective for improving the solubility of 2-aminothiazole sulfonamides?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of these compounds. The choice of strategy depends on the specific physicochemical properties of the molecule.[3] Common approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can significantly increase its dissolution rate.[3][4]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can enhance its aqueous solubility.[5][6][7]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale increases the surface area, leading to faster dissolution.[3]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble derivative that converts to the active parent drug in vivo.[8]
Q3: How can I determine which bioavailability enhancement strategy is best suited for my specific 2-aminothiazole sulfonamide derivative?
A3: A systematic approach is recommended. This involves characterizing the physicochemical properties of your compound and conducting in vitro screening studies to identify the primary absorption barrier. The following workflow can guide your decision-making process.
Decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Low Drug Concentration in Plasma in In Vivo Pharmacokinetic Studies
This is a common indicator of poor oral bioavailability. The following steps can help you troubleshoot the issue.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Solubility | Assess the equilibrium solubility of your compound in simulated gastric and intestinal fluids. | If solubility is low, consider formulation strategies such as solid dispersions, cyclodextrin complexation, or nanoparticle formulation.[3] |
| Low Permeability | Perform a Caco-2 bidirectional transport assay to determine the apparent permeability (Papp). An efflux ratio greater than 2 suggests P-glycoprotein (P-gp) mediated efflux. | If permeability is low, a prodrug approach to mask polar functional groups or the use of permeation enhancers may be necessary. |
| Extensive First-Pass Metabolism | Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the intrinsic clearance. Use specific CYP450 inhibitors to identify the responsible enzymes.[1][2] | If metabolism is high, consider a prodrug strategy to protect the metabolically labile sites. In preclinical studies, co-administration with a known inhibitor of the metabolizing enzyme can confirm this as the primary barrier. |
| Formulation Failure | Ensure the drug is fully dissolved or homogeneously suspended in the dosing vehicle immediately prior to administration. | If using a suspension, ensure adequate particle size reduction and the use of a suitable suspending agent. For solutions, confirm that the drug does not precipitate upon dilution in the gastrointestinal tract. |
Issue 2: High Variability in Bioavailability Between Experimental Subjects
High inter-individual variability can make it difficult to interpret preclinical data.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Food Effects | Compare pharmacokinetic profiles in fasted versus fed states. | Standardize the feeding protocol for all in vivo studies (e.g., overnight fasting).[9] |
| Genetic Polymorphisms | If using a genetically diverse animal model, consider that variations in metabolic enzymes (e.g., N-acetyltransferases) can lead to different metabolic rates. | Use a more genetically uniform animal strain if possible. If variability persists, it may be necessary to phenotype or genotype the animals for relevant enzymes. |
| Inconsistent Dosing | Review and standardize the oral gavage technique to ensure accurate and consistent administration. | Ensure the formulation is homogeneous before each dose, especially for suspensions. |
| Gastrointestinal pH and Transit Time Differences | Acknowledge the inherent physiological variability between animals. | While difficult to control, using a sufficiently large group of animals can help to statistically account for this variability. |
Data on Bioavailability Enhancement Strategies
While specific pharmacokinetic data for formulated 2-aminothiazole sulfonamides is limited in publicly available literature, the following tables provide examples of how these strategies have been successfully applied to other poorly soluble sulfonamides and related compounds.
Table 1: Example of Solid Dispersion for Enhancing Sulfonamide Solubility
| Compound | Formulation | Solubility Enhancement (fold increase) | Dissolution Rate Enhancement (fold increase) | Reference |
| Sulfadiazine | Solid dispersion with PEG4000 | 17 | 3 | [10] |
Table 2: Example of Cyclodextrin Complexation for Bioavailability Enhancement
| Compound | Cyclodextrin | Formulation | Oral Bioavailability Enhancement | Reference |
| Valdecoxib | HP-β-CD | Kneaded complex | Significant increase in Cmax and AUC | [11] |
| Hydrochlorothiazide | Sulfobutyl-ether-β-CD and HP-β-CD | Inclusion complexes in solid lipid nanoparticles | 3-4 times improvement in bioavailability after 120 min | [12] |
Experimental Protocols
Protocol 1: Preparation of a 2-Aminothiazole Sulfonamide Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the dissolution rate of a poorly soluble compound.
Materials:
-
2-aminothiazole sulfonamide derivative
-
Polymer carrier (e.g., PVP K30, Soluplus®)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve the 2-aminothiazole sulfonamide and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:5 drug to polymer by weight).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A solid film will form on the wall of the flask.
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques such as HPLC, USP dissolution apparatus II, and XRPD.
Protocol 2: Preparation of a 2-Aminothiazole Sulfonamide-Cyclodextrin Inclusion Complex
This protocol details the preparation of an inclusion complex to improve the aqueous solubility of the drug.
Materials:
-
2-aminothiazole sulfonamide derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration.
-
Add the 2-aminothiazole sulfonamide to the HP-β-CD solution in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Characterize the complex for solubility enhancement, complexation efficiency, and physical properties using techniques such as phase-solubility studies, NMR, and DSC.[13]
Protocol 3: Identification of Metabolites of 2-Aminothiazole Sulfonamides
This protocol outlines a general procedure for identifying potential metabolites using in vitro systems and LC-MS/MS.
Materials:
-
2-aminothiazole sulfonamide derivative
-
Human liver microsomes (HLM) or S9 fraction
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing the 2-aminothiazole sulfonamide, HLM or S9 fraction, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify potential metabolites by comparing the full scan and product ion spectra with a control sample (without NADPH).[12][14]
-
Common metabolic transformations to look for include hydroxylation, N-acetylation, and epoxidation.[1][15]
Signaling and Metabolic Pathways
PI3K/Akt Signaling Pathway
Many 2-aminothiazole derivatives have been developed as kinase inhibitors, and some have been shown to target the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[16][17][18]
PI3K/Akt signaling pathway with a potential point of inhibition.
Metabolic Pathway of a 2-Aminothiazole Derivative
The metabolic fate of 2-aminothiazole derivatives can involve several enzymatic reactions, primarily mediated by cytochrome P450 enzymes. A key bioactivation pathway involves the epoxidation of the thiazole ring.[15]
Metabolic activation pathway of a 2-aminothiazole derivative.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 14. ijpras.com [ijpras.com]
- 15. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-Aminothiazole Sulfonamide Reactions with TLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Thin-Layer Chromatography (TLC) for monitoring the synthesis of 2-aminothiazole sulfonamides. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and critical data to ensure successful and efficient reaction monitoring.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the TLC monitoring of 2-aminothiazole sulfonamide reactions.
Q1: My starting material (2-aminothiazole) and product have very similar Rf values. How can I improve their separation?
A1: This is a common challenge due to the polar nature of both the starting amine and the sulfonamide product. Here are several strategies to improve separation:
-
Adjusting the Mobile Phase Polarity:
-
If the spots are too high on the plate (high Rf), your solvent system is likely too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) relative to the non-polar solvent (e.g., hexane, dichloromethane).
-
If the spots are too low on the plate (low Rf), the solvent system is not polar enough. Gradually increase the amount of the polar solvent.
-
-
Employing a Different Solvent System: If adjusting polarity is insufficient, changing the solvent system entirely can alter the selectivity. Consider solvent mixtures with different functionalities, such as:
-
Dichloromethane/Methanol
-
Toluene/Ethyl Acetate
-
Chloroform/Acetone
-
-
Adding a Basic Modifier: The basicity of the 2-aminothiazole can cause streaking or poor separation on the acidic silica gel. Adding a small amount of a basic modifier to your mobile phase can often resolve this.
-
Add 0.1-1% triethylamine (Et3N) or a few drops of ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper spots and potentially better separation.
-
Q2: I see a streak from the baseline to the solvent front in my reaction mixture lane. What could be the cause?
A2: Streaking on a TLC plate can be caused by several factors in the context of this reaction:
-
Sample Overloading: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the TLC plate.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
-
Highly Polar Compounds: Very polar byproducts or unreacted starting materials can streak on silica gel. The addition of a polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can help mitigate this.
-
Presence of Salts: If your reaction mixture contains salts (e.g., from the base used in the reaction), they can cause streaking. If possible, perform a micro-workup of a small aliquot of your reaction mixture before TLC analysis.
Q3: I'm not sure which spot is my product. How can I definitively identify the product spot?
A3: The best way to identify your product spot is by using a "co-spot." A co-spot involves spotting your reaction mixture directly on top of a spot of your starting material on the TLC plate.
-
Procedure: On your TLC plate, you should have three lanes:
-
Starting Material (SM): A pure sample of your 2-aminothiazole.
-
Co-spot (C): Spot the starting material first, and then spot your reaction mixture directly on top of it.
-
Reaction Mixture (RXN): Your reaction mixture.
-
-
Interpretation:
-
If the starting material spot in the "C" lane separates into two distinct spots, the new spot is your product.
-
If you see only one elongated spot in the "C" lane, it indicates that your product and starting material have very similar Rf values, and you should try a different solvent system.
-
Q4: My spots are not visible under the UV lamp. How can I visualize them?
A4: While 2-aminothiazoles and many sulfonamides are UV active due to their aromatic rings, the concentration might be too low, or the specific substitution pattern may result in poor UV absorption. In such cases, chemical staining is necessary.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. It will visualize a wide range of functional groups.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines. Your 2-aminothiazole starting material should give a colored spot (typically purple or yellow) with ninhydrin. The sulfonamide product, having a secondary amine (sulfonamide nitrogen), may also stain, but often with a different color or intensity.
-
Bratton-Marshall Reagent: This is a specific stain for aromatic primary amines and sulfonamides. It involves a two-step diazotization and coupling reaction that produces a colored azo dye.
Quantitative Data: Rf Values
The following table provides representative Rf values for starting materials and products in common solvent systems used for monitoring 2-aminothiazole sulfonamide reactions. Note that Rf values can vary based on the specific TLC plate, chamber saturation, and temperature.
| Compound | Structure | Solvent System (v/v) | Approximate Rf Value |
| 2-Aminothiazole | 1:1 Hexane:Ethyl Acetate | 0.3 - 0.4 | |
| Benzenesulfonyl Chloride | 4:1 Hexane:Ethyl Acetate | 0.6 - 0.7 | |
| 4-Methylbenzenesulfonyl Chloride | 4:1 Hexane:Ethyl Acetate | 0.6 - 0.7 | |
| N-(thiazol-2-yl)benzenesulfonamide | 2:1 n-Hexane:Ethyl Acetate | 0.47[1] | |
| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 2:1 n-Hexane:Ethyl Acetate | 0.46[1] | |
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 2:1 n-Hexane:Ethyl Acetate | 0.57[1] | |
| 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | 2:1 n-Hexane:Ethyl Acetate | 0.39[1] | |
| 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 2:1 n-Hexane:Ethyl Acetate | 0.54[1] |
Experimental Protocols
Detailed Methodology for TLC Monitoring of 2-Aminothiazole Sulfonamide Reactions
This protocol outlines the step-by-step procedure for effectively monitoring the progress of a 2-aminothiazole sulfonamide synthesis using TLC.
1. Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane, methanol, triethylamine)
-
Staining solution (e.g., potassium permanganate, ninhydrin)
-
Heat gun or hot plate
2. Preparation of the TLC Chamber:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
3. Sample Preparation and Spotting:
-
Using a pencil, gently draw a baseline on the silica side of the TLC plate, approximately 1 cm from the bottom.
-
Prepare dilute solutions of your starting material (2-aminothiazole) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, spot the starting material, a co-spot, and the reaction mixture on the baseline. Ensure the spots are small and do not spread into each other.
4. Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the solvent.
-
Cover the chamber and allow the solvent front to move up the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
5. Visualization:
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If spots are not visible or for confirmation, use a chemical stain:
-
Potassium Permanganate Stain: Briefly dip the plate into the stain solution and then gently heat with a heat gun until colored spots appear against a purple/pink background.
-
Ninhydrin Stain: Dip the plate in the ninhydrin solution and heat gently. Primary amines will typically produce a purple spot.
-
6. Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
Experimental Workflow for TLC Monitoring
Troubleshooting Logic for Poor Separation
Simplified PI3K/AKT/mTOR Signaling Pathway
Many 2-aminothiazole derivatives are developed as kinase inhibitors. This pathway is a common target for such drugs.
Simplified BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML), and its signaling pathway is a key target for many kinase inhibitors.
References
managing degradation of sulfonamides under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonamides. The following information addresses common issues related to the degradation of sulfonamides under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of sulfonamides in solution?
A1: The stability of sulfonamides in aqueous solutions is primarily influenced by pH and temperature. Generally, sulfonamides are more susceptible to degradation under acidic conditions compared to neutral or alkaline conditions.[1] Increased temperature accelerates the degradation process across all pH levels.[2][3] The ionic form of the sulfonamide, which is pH-dependent, also plays a crucial role; anionic forms, more prevalent at higher pH, are generally less susceptible to hydrolysis.[4]
Q2: What are the common degradation products of sulfonamides under hydrolytic conditions?
A2: Under both acidic and basic hydrolytic stress, the primary degradation pathway involves the cleavage of the sulfonamide (S-N) bond.[5] This cleavage typically results in the formation of sulfanilic acid, sulfanilamide, and aniline as the major degradation products.[6] The specific products and their relative abundance can vary depending on the structure of the parent sulfonamide and the exact pH and temperature conditions.
Q3: My sulfonamide appears to be degrading rapidly during my experiment. What are the likely causes?
A3: Rapid degradation of sulfonamides during an experiment is often due to the pH of the solution. Acidic conditions, in particular, can significantly promote hydrolysis.[1] Elevated temperatures will also increase the rate of degradation.[2][3] It is also important to consider the purity of the solvents and reagents used, as contaminants could potentially catalyze degradation. For photosensitive sulfonamides, exposure to UV light can also lead to degradation.[1]
Q4: How can I minimize the degradation of my sulfonamide sample during storage and analysis?
A4: To minimize degradation, it is recommended to store sulfonamide solutions at a neutral or slightly alkaline pH and at reduced temperatures, such as refrigeration (2-8 °C).[4][7] Protecting solutions from light by using amber vials or covering them with aluminum foil is also a good practice, especially for photosensitive compounds.[1] For analysis, using a stability-indicating HPLC method with appropriate mobile phase pH and temperature control is crucial.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in stability studies.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in pH | Verify and buffer the pH of your solutions. Even small shifts in pH can significantly alter degradation rates.[8] |
| Temperature Variations | Use a calibrated and stable incubator or water bath. Ensure consistent temperature throughout the experiment.[2][3] |
| Inconsistent Sample Preparation | Standardize your sample preparation protocol, including solvent purity, concentration, and handling time. |
| Mobile Phase Variability (HPLC) | Prepare fresh mobile phase for each analysis. Ensure accurate measurement of components, especially for buffered solutions.[9] |
Issue 2: Unexpected peaks in HPLC chromatogram during degradation analysis.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | Compare chromatograms with a non-degraded standard to identify new peaks. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to expected degradation products. |
| Contamination | Check for contamination in solvents, reagents, or from the sample container. Run a blank injection to identify any system peaks.[10] |
| Co-elution | Optimize the HPLC method (e.g., change mobile phase composition, gradient, or column) to improve the separation of the parent drug from its degradation products. |
| Ghost Peaks | This can be due to carryover from previous injections. Implement a robust needle and column wash protocol between sample runs.[11] |
Data Presentation
The stability of sulfonamides is highly dependent on the specific compound, pH, and temperature. The following tables provide a summary of quantitative data for selected sulfonamides.
Table 1: pH-Dependent Stability of Selected Sulfonamides
| Sulfonamide | pH | Temperature (°C) | Stability Observation |
| Sulfamethoxazole | 5.5 | - | More stable at lower pH compared to pH 7.[12] |
| Sulfamethoxazole | 7 | - | Point of maximum stability observed in one study.[2] |
| Sulfadiazine | 4 | 50 | Hydrolytically stable (hydrolysis rate ≤ 10% after 5 days).[4][6] |
| Sulfadiazine | 6.9 | 4 | Lost >10% of initial concentration within 2 days (prepared from tablets).[5] |
| Sulfadiazine | 7 | - | Formulations with pH 6.0 to 8.0 showed stable levels. |
| Sulfadiazine | 8 | - | A cream formulation showed good stability at this pH.[10] |
| Sulfadiazine | 9 | 50 | Hydrolytically stable.[4][6] |
| Sulfadiazine | 9.8 | 4 | Stable for 3 days (prepared from powder).[7] |
| Sulfaguanidine | 4 | 50 | Hydrolytically stable.[4][6] |
| Multiple Sulfonamides | 9 | 50 | All 12 tested sulfonamides were hydrolytically stable.[4][6] |
Table 2: Temperature-Dependent Degradation Kinetics of Sulfonamides
| Sulfonamide | Temperature (°C) | First-Order Rate Constant (k) (min⁻¹) | Half-Life (t½) (min) | Activation Energy (Ea) (kJ/mol) |
| Sulfadiazine | 80 | 0.0108 | 64.2 | 77.5 |
| 100 | 0.0394 | 17.6 | ||
| Sulfamethazine | 80 | 0.0072 | 96.3 | 30.9 |
| 100 | 0.0147 | 47.1 | ||
| Sulfamethoxazole | 80 | 0.0078 | 88.9 | 52.8 |
| 100 | 0.0211 | 32.8 | ||
| Sulfadimethoxine | 80 | 0.0056 | 123.8 | 60.8 |
| 100 | 0.0163 | 42.5 | ||
| Data from a study on degradation in hen eggs under simulated cooking temperatures.[2] |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of a Sulfonamide
This protocol outlines a general procedure for conducting a forced degradation study under acidic and basic conditions.
1. Materials:
- Sulfonamide of interest
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- pH meter
- HPLC-grade water, methanol, and acetonitrile
- Volumetric flasks and pipettes
- HPLC system with a UV or PDA detector
- Stability chamber or water bath
2. Procedure:
a. Stock Solution Preparation:
- Accurately weigh and dissolve the sulfonamide in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
b. Acid Hydrolysis:
- Transfer a known volume of the stock solution into a volumetric flask.
- Add 0.1 M HCl to the flask to achieve the desired final concentration of the drug (e.g., 100 µg/mL).
- Store the solution at a specific temperature (e.g., 60°C) in a stability chamber or water bath.
- Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
c. Base Hydrolysis:
- Transfer a known volume of the stock solution into a volumetric flask.
- Add 0.1 M NaOH to the flask to achieve the desired final concentration of the drug.
- Store the solution at the same temperature as the acid hydrolysis experiment.
- Withdraw aliquots at the same time intervals.
- Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
d. HPLC Analysis:
- Analyze the initial (time 0) and stressed samples using a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of the parent drug and the formation of any degradation products.
3. Data Analysis:
- Calculate the percentage of degradation at each time point.
- Plot the natural logarithm of the remaining drug concentration versus time to determine the degradation kinetics (e.g., first-order).
- Identify and quantify the major degradation products if standards are available.
Visualizations
Caption: General degradation pathways of sulfonamides under acidic and basic conditions.
References
- 1. Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH on the accumulation of sulfonamides by fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Consistent Biological Assay Results
Welcome to the Technical Support Center, your resource for troubleshooting and refining protocols to achieve consistent and reproducible biological assay results. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My ELISA results are inconsistent between plates and experiments. What are the common causes and solutions?
Inconsistent ELISA results can stem from several factors, ranging from reagent handling to environmental conditions. Key areas to investigate include pipetting technique, washing steps, and incubation conditions.[1][2]
Troubleshooting Inconsistent ELISA Results:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use the correct pipette for the volume range. Change pipette tips for each standard, sample, and reagent. Avoid introducing air bubbles.[1][2] |
| Inadequate Washing | Use an automated plate washer for consistency if available. Ensure all wells are completely filled and aspirated during each wash. Increase the number of washes or the soak time.[1][2][3] |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting. Use a plate sealer during incubations to ensure uniform temperature across the plate.[1][4] |
| Reagent Variability | Use reagents from the same lot for an entire experiment. Prepare fresh dilutions of reagents for each assay. Ensure thorough mixing of all reagents before use.[5][6] |
| Edge Effects | Fill the outer wells with sterile water or PBS to maintain humidity. Use specially designed plates that minimize evaporation.[7][8][9] |
Q2: I'm observing high background noise in my Western Blots. How can I reduce it?
High background in Western Blots can obscure the detection of your target protein. This is often due to non-specific antibody binding or inadequate blocking.
Troubleshooting High Background in Western Blots:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking incubation time. Optimize the blocking agent (e.g., 5% non-fat dry milk or BSA). Consider adding a detergent like Tween-20 to the blocking buffer.[10][11] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal and minimizes background.[10][12][13] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[10] |
| Contaminated Buffers | Prepare fresh buffers for each experiment. Ensure cleanliness of all equipment.[13] |
| Non-specific Secondary Antibody Binding | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. Run a control without the primary antibody to check for non-specific binding of the secondary antibody. |
Q3: My PCR/qPCR results show high variability between replicates. What should I check?
Variability in PCR and qPCR can be frustrating and can lead to incorrect quantification. The source of this variability often lies in the initial setup of the reaction.
Troubleshooting PCR/qPCR Variability:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use a master mix to ensure all reaction components are consistent across wells. Use calibrated pipettes and filter tips to prevent cross-contamination.[14][15][16] |
| Poor Template Quality/Quantity | Ensure consistent extraction of high-quality nucleic acids. Quantify the template accurately and use a consistent amount in each reaction.[16][17] |
| Suboptimal Primer/Probe Design | Re-design primers and probes following established guidelines. Ensure optimal annealing temperature through a gradient PCR.[18] |
| Inconsistent Thermal Cycling | Verify the accuracy of the thermal cycler's temperature settings. Ensure the plate is sealed properly to prevent evaporation. |
| Contamination | Use a dedicated workspace for PCR setup. Use aerosol-resistant pipette tips. Run no-template controls (NTCs) to check for contamination.[15] |
Q4: I am experiencing the "edge effect" in my 96-well plate-based cell assays. How can I mitigate this?
The edge effect, where cells in the outer wells of a plate behave differently than those in the inner wells, is a common issue caused by increased evaporation and temperature gradients.[8][19][20]
Strategies to Mitigate the Edge Effect:
| Strategy | Description |
| Plate Hydration | Fill the perimeter wells with sterile water, PBS, or media to create a humidity buffer, which reduces evaporation from the experimental wells.[9][20] |
| Use of Specialized Plates | Employ plates designed with moats or reservoirs around the edge that can be filled with liquid to minimize evaporation.[8] |
| Proper Incubation | Ensure the incubator has stable and uniform temperature and humidity. Avoid stacking plates, which can create temperature gradients.[4][21] |
| Plate Sealing | Use breathable sealing films for cell culture to allow gas exchange while preventing evaporation and contamination.[7][21] |
| Randomized Plate Layout | Randomize the placement of samples and controls across the plate to minimize the systematic bias introduced by the edge effect.[19] |
Experimental Protocols & Workflows
Standard ELISA Protocol Workflow
A typical ELISA workflow involves coating the plate with a capture antibody, blocking non-specific binding sites, adding the sample, detecting with a labeled antibody, and adding a substrate to produce a measurable signal.
Caption: A generalized workflow for a sandwich ELISA protocol.
Western Blot Troubleshooting Logic
When troubleshooting Western Blots, a logical progression of checks can help identify the source of the problem, whether it's no signal, high background, or non-specific bands.
Caption: A logical flow for troubleshooting common Western Blot issues.
Cell-Based Assay Consistency Workflow
Maintaining consistency in cell-based assays requires careful attention to cell culture conditions and handling procedures.
Caption: Key steps for ensuring consistency in cell-based assays.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 3. jg-biotech.com [jg-biotech.com]
- 4. biomatik.com [biomatik.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 8. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 12. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 13. Quick Tips on Improving your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 14. researchgate.net [researchgate.net]
- 15. pcrbio.com [pcrbio.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. dispendix.com [dispendix.com]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
- 19. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 20. m.youtube.com [m.youtube.com]
- 21. thomassci.com [thomassci.com]
Validation & Comparative
A Comparative Analysis of 2-Aminothiazole and 2-Aminooxazole Scaffolds in Drug Discovery
A deep dive into the physicochemical and biological properties of two closely related heterocyclic scaffolds reveals key differences that are critical for rational drug design. This guide provides a comparative analysis of 2-aminothiazole and 2-aminooxazole, offering experimental data and detailed protocols for researchers in drug development.
The 2-aminothiazole core is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its isosteric counterpart, the 2-aminooxazole scaffold, where the sulfur atom is replaced by oxygen, has gained increasing attention as a strategy to modulate physicochemical and pharmacokinetic properties. This comparison guide outlines the key characteristics of each scaffold, supported by experimental data, to aid researchers in selecting the optimal core for their drug discovery programs.
Physicochemical Properties: A Tale of Two Heterocycles
The isosteric replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form a 2-aminooxazole can significantly impact key physicochemical properties that govern a molecule's behavior in biological systems. These differences are crucial for optimizing parameters such as solubility, permeability, and metabolic stability.
One of the notable distinctions lies in their lipophilicity. Generally, 2-aminooxazole derivatives are less lipophilic than their 2-aminothiazole counterparts. This is often quantified by the logarithm of the partition coefficient (LogP) or by chromatographic methods that determine the log k'w. For instance, studies have shown a consistent decrease in log k'w values when a thiazole is replaced with an oxazole, indicating increased hydrophilicity.[3] This enhanced polarity can lead to improved aqueous solubility, a critical factor for oral bioavailability.[4]
The basicity of the amino group, as indicated by the pKa, is also influenced by the heteroatom in the ring. While specific values can vary depending on the substituents, the electronic nature of oxygen versus sulfur can lead to subtle differences in pKa, which in turn affects the ionization state of the molecule at physiological pH.
| Property | 2-Aminothiazole Derivatives | 2-Aminooxazole Derivatives | Key Differences & Implications |
| Lipophilicity (LogP/log k'w) | Generally higher | Generally lower[3] | Lower lipophilicity in oxazoles can lead to improved solubility and potentially reduced off-target toxicity. |
| Aqueous Solubility | Generally lower | Generally higher[4][5][6] | Enhanced solubility of oxazoles is advantageous for formulation and oral absorption. |
| pKa | Varies with substitution | Varies with substitution | Subtle differences in basicity can influence drug-receptor interactions and pharmacokinetic properties. |
| Melting Point (°C) | Varies with substitution and crystal packing | Varies with substitution and crystal packing | Dependent on the overall molecular structure and intermolecular forces. |
| Metabolic Stability | Sulfur atom can be susceptible to oxidation | Lacks an oxidizable sulfur atom, potentially leading to improved metabolic stability[4] | 2-aminooxazoles may offer an advantage in terms of reduced metabolic inactivation.[4] |
Biological Activity: A Scaffold for Diverse Targets
Both 2-aminothiazole and 2-aminooxazole scaffolds have been successfully employed in the development of inhibitors for a wide range of biological targets, particularly protein kinases. The choice of scaffold can influence potency and selectivity.
The 2-aminothiazole moiety is a key component of several potent kinase inhibitors, including the FDA-approved drug Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy.[7] This scaffold has been extensively explored for the inhibition of cyclin-dependent kinases (CDKs), Src family kinases, and the PI3K/Akt/mTOR signaling pathway.[1][7][8][9][10]
The 2-aminooxazole scaffold has also demonstrated significant potential in kinase inhibition. In some cases, the isosteric replacement of thiazole with oxazole has led to compounds with comparable or even improved biological activity. For example, 2-aminooxazole derivatives have been investigated as potent CDK2 inhibitors.[11][12] Furthermore, this scaffold has shown promise in the development of antitubercular agents.
Below is a comparison of reported IC50 values for representative 2-aminothiazole and 2-aminooxazole derivatives against various biological targets.
| Target | 2-Aminothiazole Derivative | IC50 | 2-Aminooxazole Derivative | IC50 | Reference |
| CDK2 | Compound 4 | 20 nM | Compound 14 | 1-10 nM (range for analogues) | [8][11][12] |
| PI3Kα | Derivative with 2-(dialkylamino)ethylurea moiety | 13 nM | Not Reported | - | [1] |
| VEGFR-2 | Compound 9 | 0.40 µM | Not Reported | - | [1] |
| Mycobacterium tuberculosis | N-(4-phenylthiazol-2-yl)picolinamide | 6.25 µg/mL | N-(4-phenyloxazol-2-yl)picolinamide | 6.25 µg/mL | [3] |
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final compound concentration, typically ranging from 1 to 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubate the mixture at room temperature for a set period, for example, 2 hours, with gentle shaking.
-
After incubation, filter the solution through a multi-well filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The kinetic solubility is reported as the highest concentration at which the compound remains in solution.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with human liver microsomes.
Methodology:
-
Prepare an incubation mixture containing the test compound (typically at 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and a phosphate buffer (pH 7.4).
-
Pre-warm the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of compound depletion.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Dissolve the test compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Place the solution in a thermostated vessel and immerse a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Visualizing the Comparison: Synthesis and Signaling
To further illustrate the relationship and application of these scaffolds, the following diagrams are provided.
Caption: Comparative synthesis of 2-aminothiazole and 2-aminooxazole scaffolds.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Both 2-aminothiazole and, by extension, 2-aminooxazole scaffolds can be utilized to design inhibitors that target key kinases within this pathway.
Caption: Targeting the PI3K/Akt/mTOR pathway with aminothiazole/oxazole inhibitors.
Conclusion: Making an Informed Scaffold Choice
The decision to utilize a 2-aminothiazole versus a 2-aminooxazole scaffold in a drug discovery campaign should be data-driven and based on the specific goals of the project.
-
Choose 2-Aminothiazole when: The extensive existing literature and established synthetic routes are advantageous. If higher lipophilicity is not a concern and the potential for sulfur oxidation can be managed through structural modifications, the 2-aminothiazole remains a robust and well-validated scaffold.
-
Choose 2-Aminooxazole when: Improved aqueous solubility and metabolic stability are primary objectives.[4] The lower lipophilicity of the 2-aminooxazole core can be beneficial for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound. While synthetic routes may be less conventional than the Hantzsch synthesis for thiazoles, modern methods have made this scaffold readily accessible.
Ultimately, the isosteric replacement of sulfur with oxygen is a powerful tool in the medicinal chemist's arsenal. By carefully considering the comparative data presented, researchers can make a more informed decision in the design of novel therapeutics with improved efficacy and drug-like properties.
Caption: A decision-making workflow for scaffold selection.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. When coupled with a sulfonamide moiety, this heterocyclic core gives rise to a class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole sulfonamides, supported by experimental data, to aid researchers in the rational design of more potent and selective drug candidates.
Antioxidant Activity
A prominent therapeutic area for 2-aminothiazole sulfonamides is in the mitigation of oxidative stress. The antioxidant capacity of these compounds is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and superoxide dismutase (SOD)-mimic activity assays.
The general structure-activity trend suggests that the nature and position of substituents on the benzenesulfonamide ring play a pivotal role in modulating antioxidant activity. Electron-withdrawing groups, such as chloro and nitro groups, have been shown to enhance the antioxidant potential of these compounds.
For instance, in a series of synthesized 2-aminothiazole sulfonamide derivatives, the compound bearing a chloro group at the para-position of the benzene ring (Compound 8) exhibited the most potent DPPH radical scavenging and SOD-mimic activities.[1][2][3] This was closely followed by the derivative with a nitro group at the meta-position (Compound 10).[1] Conversely, compounds with electron-donating groups like methyl or methoxy at the para-position displayed weaker antioxidant capacities.
Table 1: Antioxidant Activity of Representative 2-Aminothiazole Sulfonamides [1]
| Compound ID | Substituent (R) on Benzene Ring | % DPPH Scavenging (at 300 µg/mL) | % SOD-mimic Activity (at 300 µg/mL) | IC50 (µg/mL) for SOD-mimic Activity |
| 1 | H | 2.99 | Inactive | >300 |
| 2 | 4-CH3 | 17.55 | 17.89 | >300 |
| 3 | 4-OCH3 | 18.25 | 15.68 | >300 |
| 6 | 2-Cl | 47.92 | 64.14 | 234.11 |
| 8 | 4-Cl | 90.09 | 99.02 | 12.09 |
| 9 | 2-NO2 | 31.97 | 50.54 | 297.38 |
| 10 | 3-NO2 | 70.29 | 92.05 | 18.66 |
| 12 | 4-CN | 30.29 | 69.31 | 216.99 |
Enzyme Inhibition
The 2-aminothiazole sulfonamide scaffold has proven to be a versatile framework for the development of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
Carbonic Anhydrase Inhibition
A significant area of investigation for this class of compounds is the inhibition of carbonic anhydrases (CAs), zinc-containing metalloenzymes crucial for various physiological processes.[4] Sulfonamides are a well-established class of CA inhibitors. The SAR studies reveal that modifications on both the 2-aminothiazole and the sulfonamide-appended phenyl ring influence the inhibitory potency and selectivity against different CA isoforms.
For example, a series of 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulfonamides were evaluated for their inhibitory activity against human CA (hCA) isoforms I, II, and VII.[5] The results indicated that these compounds were potent inhibitors of hCA II and VII, with Ki values in the nanomolar range.[5] Notably, the unsubstituted imidazoline derivative was the most effective hCA II inhibitor in this series.[5]
Table 2: Inhibitory Activity of 2-Aminothiazole Sulfonamides against Carbonic Anhydrase Isoforms [5]
| Compound ID | R1 | R2 | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) |
| 6a | H | H | 7590 | 37.6 | 19.8 |
| 6b | Me | Me | 442.4 | 65.6 | 38.7 |
| 6c | Ph | Ph | 689.7 | 59.8 | 30.1 |
| 7a | H | H | 9533 | 577.6 | 298.5 |
| 7b | Me | Me | 4927 | 84.0 | 45.6 |
| 7c | Ph | Ph | 6789 | 125.4 | 67.8 |
Other Enzyme Inhibition
Beyond carbonic anhydrases, these compounds have shown inhibitory potential against other enzymes. A study involving N-sulfonylated and N-alkylated 2-aminothiazole derivatives demonstrated their ability to inhibit urease, α-glucosidase, and α-amylase.[6][7] For instance, compounds 36 , 22 , 34 , and 35 were identified as strong inhibitors of both Jack bean and Bacillus pasteurii urease, with IC50 values ranging from 14.06 to 20.21 µM/mL.[6][7] The same study also highlighted compounds 20 , 26 , 21 , 29 , 30 , 31 , and 32 as potent inhibitors of α-glucosidase and α-amylase, with IC50 values between 20.34 and 37.20 µM/mL.[6][7]
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. The 2-aminothiazole core is a component of several clinically used antimicrobial drugs.[8] While one study on a series of 2-aminothiazole sulfonamides showed no significant antimicrobial activity,[1][2][3] other research has demonstrated their potential. For example, a separate study on functionally substituted 2-aminothiazole derivatives revealed them to be potent antibacterial and antifungal agents, with some compounds exhibiting greater activity than the reference drugs ampicillin and streptomycin.[9][10][11] This highlights the critical influence of the overall molecular architecture on the antimicrobial properties of these compounds.
Experimental Protocols
Synthesis of 2-Aminothiazole Sulfonamides
A general and efficient method for the synthesis of 2-aminothiazole sulfonamides involves the N-sulfonylation of 2-aminothiazole with a corresponding benzenesulfonyl chloride.[1]
Procedure:
-
A mixture of 2-aminothiazole (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, distilled water (20 mL) is added to the reaction mixture.[6]
-
The product is extracted with dichloromethane (3 x 30 mL).[6]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[6]
-
The crude product is then purified by recrystallization or column chromatography.[12]
Caption: Synthetic workflow for 2-aminothiazole sulfonamides.
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a defined volume of the test compound solution at various concentrations.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
Superoxide Dismutase (SOD)-mimic Activity Assay
This assay determines the ability of a compound to mimic the enzymatic activity of SOD, which catalyzes the dismutation of the superoxide anion radical.
Procedure:
-
The reaction mixture typically contains the test compound, a source of superoxide radicals (e.g., xanthine/xanthine oxidase system), and a detection agent (e.g., nitroblue tetrazolium - NBT).
-
The test compound is pre-incubated with the reaction mixture.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The reduction of NBT by superoxide radicals forms a colored formazan product, which is measured spectrophotometrically.
-
The SOD-mimic activity of the test compound is determined by its ability to inhibit the formation of the formazan product.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.
Procedure:
-
The assay is typically performed in a 96-well plate.[1]
-
A solution of the appropriate human carbonic anhydrase isoform in buffer (e.g., Tris-HCl) is prepared.[1]
-
The test compound, dissolved in a suitable solvent, is added to the wells containing the enzyme solution and pre-incubated.[1]
-
The enzymatic reaction is initiated by the addition of a substrate, typically p-nitrophenyl acetate (p-NPA).[1]
-
The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, and the increase in absorbance is monitored kinetically at 400 nm using a microplate reader.[1]
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
The Ki value is determined by fitting the data to the appropriate inhibition model.
Caption: General mechanism of enzyme inhibition.
Conclusion
The 2-aminothiazole sulfonamide scaffold represents a highly adaptable and promising platform for the discovery of new therapeutic agents. Structure-activity relationship studies have consistently demonstrated that strategic modifications to the peripheral substituents on the aromatic ring of the sulfonamide moiety can significantly influence the biological activity and selectivity of these compounds. The data presented in this guide underscore the importance of these structural variations in tuning the antioxidant and enzyme inhibitory properties of this chemical class. Further exploration of diverse substitutions and their impact on a wider range of biological targets will undoubtedly continue to fuel the development of novel 2-aminothiazole sulfonamide-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. excli.de [excli.de]
A Comparative Analysis of the Antimicrobial Properties of 2-Aminothiazole-5-sulfonamide and Sulfathiazole
An objective comparison for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the antimicrobial profiles of two structurally related sulfonamide compounds: 2-Aminothiazole-5-sulfonamide and the well-established antibiotic, sulfathiazole. While both molecules share a common sulfonamide functional group, their antimicrobial efficacy and mechanisms of action diverge significantly based on available scientific literature. This analysis synthesizes experimental data, outlines relevant testing methodologies, and visually represents key biological pathways and experimental workflows to inform research and development in the antimicrobial field.
Executive Summary
Sulfathiazole is a well-characterized antibiotic with a known mechanism of action and a broad spectrum of activity against various bacteria, although its clinical utility has been diminished by widespread resistance. In contrast, there is a notable lack of evidence in the scientific literature to support any significant antimicrobial activity for this compound. Studies on its derivatives have, in some cases, shown a lack of antimicrobial effect. Therefore, a direct comparison of their antimicrobial potency is not feasible based on current data.
Comparative Data on Antimicrobial Activity
The following tables summarize the available quantitative data for the antimicrobial activity of sulfathiazole. No comparable data has been found for this compound in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Sulfathiazole
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Haemophilus parasuis | Negative | 32 - 512[1] |
| Escherichia coli | Negative | Data not readily available |
| Pseudomonas aeruginosa | Negative | Generally resistant |
| Staphylococcus aureus | Positive | Data not readily available |
| Streptococcus pyogenes | Positive | Data not readily available |
Note: The widespread use of sulfathiazole has led to significant resistance, and susceptibility can vary. The MIC for many common pathogens often exceeds clinically achievable concentrations.
Table 2: Antimicrobial Activity of this compound
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Various | - | No antimicrobial activity reported in available literature. One study on a series of 2-aminothiazole sulfonamide derivatives found them to be inactive as antimicrobial agents.[2][3] |
Mechanism of Action
Sulfathiazole: Inhibition of Folic Acid Synthesis
Sulfathiazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the folic acid synthesis pathway, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[4]
This compound
The mechanism of action for this compound as an antimicrobial agent is not established, as there is no conclusive evidence of its antimicrobial activity. While the broader class of 2-aminothiazole derivatives is known to exhibit a variety of biological activities, the specific antimicrobial properties and mechanisms of this compound remain uncharacterized in the public domain.[5]
Experimental Protocols
Standardized methods for determining the antimicrobial susceptibility of compounds include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion susceptibility test.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of a compound's antimicrobial activity.
-
Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and a suspension is prepared and standardized to a 0.5 McFarland turbidity standard. This suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (growth control without the antimicrobial and sterility control with only broth) are included.
-
Incubation: The plate is incubated at a temperature and duration appropriate for the test organism, typically 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of growth.
-
Disk Application: Paper disks impregnated with a standard concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone determines whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized interpretive charts.
Conclusion
Based on a comprehensive review of the available scientific literature, sulfathiazole is a well-documented antimicrobial agent with a clear mechanism of action involving the inhibition of the bacterial folic acid synthesis pathway. While its historical significance is notable, its present clinical application is limited due to the prevalence of bacterial resistance.
In stark contrast, this compound lacks documented evidence of antimicrobial activity. Studies focusing on its derivatives have not demonstrated a significant antibacterial or antifungal effect. Therefore, for researchers and professionals in drug development, sulfathiazole serves as a known, albeit often resisted, antimicrobial scaffold, whereas this compound does not currently represent a viable candidate for antimicrobial applications based on publicly available data. Future research could explore the potential of this compound in other therapeutic areas or investigate novel derivatives that may exhibit antimicrobial properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 63735-95-5 [smolecule.com]
Unveiling Novel Sulfonamides as Potent Carbonic Anhydrase Inhibitors: A Comparative Guide
A detailed analysis of emerging sulfonamide-based inhibitors of carbonic anhydrases reveals promising candidates for targeted therapeutic development. This guide provides a comparative overview of recently developed sulfonamide series, their inhibitory profiles against various carbonic anhydrase isoforms, and the experimental validation behind these findings.
Researchers in drug discovery are continuously exploring novel molecular scaffolds to design potent and selective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. The sulfonamide group remains a cornerstone in the design of CA inhibitors, and recent innovations have led to the development of several novel series with distinct inhibitory activities and isoform selectivities. This guide delves into the validation of these next-generation sulfonamides, offering a comparative analysis for scientists and drug development professionals.
Comparative Inhibitory Activity
The inhibitory potency of novel sulfonamide derivatives is typically evaluated against a panel of human (h) CA isoforms to determine their efficacy and selectivity. The following tables summarize the inhibitory constants (Ki) for representative compounds from two distinct and recently developed series: Organometallic-Acylhydrazone containing Sulfonamides and Pyrazolo[4,3-c]pyridine Sulfonamides. Lower Ki values indicate stronger inhibition. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.
Table 1: Inhibitory Activity (Kᵢ, nM) of Novel Organometallic-Acylhydrazone Containing Sulfonamides against hCA Isoforms [1]
| Compound | hCA I | hCA II | hCA VII | hCA VA |
| AAZ | 250 | 12 | 2.5 | 5.8 |
| Compound A | 157.4 | 0.6 | 8.9 | 12.3 |
| Compound B | 215.3 | 1.2 | 15.4 | 25.7 |
| Compound C | >10000 | 8.7 | 45.2 | 50.1 |
Data sourced from a 2023 study on organometallic acylhydrazone sulfonamides.[1]
Table 2: Inhibitory Activity (Kᵢ, nM) of Novel Pyrazolo[4,3-c]pyridine Sulfonamides against hCA Isoforms [2]
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| AAZ | 250 | 12 | 25 | 5.7 |
| Compound 1f | 45.3 | 9.8 | 125.6 | 18.4 |
| Compound 1g | 52.1 | 15.2 | 140.3 | 22.1 |
| Compound 1h | 68.7 | 20.1 | 155.8 | 25.9 |
| Compound 1k | 48.9 | 11.5 | 132.4 | 20.7 |
Data sourced from a 2023 study on pyrazolo[4,3-c]pyridine sulfonamides.[2]
Experimental Protocols
The validation of carbonic anhydrase inhibition by these novel sulfonamides relies on established biophysical techniques. The most common method is the stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay
This assay measures the catalytic activity of a CA isoform by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂. The inhibition by a sulfonamide is determined by measuring the decrease in the catalytic rate in the presence of the inhibitor.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Novel sulfonamide inhibitor stock solutions (typically in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5 or 20 mM TRIS, pH 8.3)
-
pH indicator (e.g., 0.2 mM Phenol Red)
-
Sodium sulfate (Na₂SO₄) to maintain constant ionic strength
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Solutions of the specific hCA isoform and the sulfonamide inhibitor are pre-incubated to allow for the formation of the enzyme-inhibitor complex.[3]
-
Stopped-Flow Measurement: The assay is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are calculated at different inhibitor concentrations.
-
IC₅₀/Kᵢ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the reaction rates against the inhibitor concentrations. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in the validation of novel sulfonamide inhibitors of carbonic anhydrase.
Caption: Experimental workflow for the validation of novel sulfonamide inhibitors of carbonic anhydrase.
References
A Comparative Guide to the In Vitro Anticancer Activity of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds, including several approved drugs.[1] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating cytotoxic effects across a broad spectrum of human cancer cell lines.[2][3] This guide provides a comparative analysis of the in vitro performance of various 2-aminothiazole derivatives, supported by experimental data from recent studies.
Quantitative Analysis of Cytotoxic Activity
The in vitro anticancer activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines, offering a clear comparison of their potency.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 Value |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa | Cervical Cancer | 1.6 ± 0.8 µM |
| Compound 79b | A549 | Lung Cancer | 1.61 µg/mL (GI50) |
| Compound 10 | HT29 | Colon Cancer | 2.01 µM |
| Compound 79a | MCF-7 | Breast Cancer | 2.32 µg/mL (GI50) |
| Compound 20 | SHG-44 | Glioma | 4.03 µM |
| Compound 20 | H1299 | Lung Cancer | 4.89 µM |
| TH-39 | K562 | Leukemia | 0.78 µM |
| 5a (Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate) | HCT 116 | Colorectal Cancer | 0.72 µM |
| 5b (Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate) | HCT 116 | Colorectal Cancer | 1.55 µM |
| Compounds 23 and 24 | PC12 | Pheochromocytoma | 0.309 mM and 0.298 mM |
| Compounds 23 and 24 | HepG2 | Liver Cancer | 0.51 mM and 0.57 mM |
Mechanisms of Anticancer Action
The anticancer effects of 2-aminothiazole derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[4]
Apoptosis Induction: Many derivatives trigger apoptosis through the intrinsic pathway by modulating the Bcl-2 family of proteins.[4] Specifically, they have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which execute apoptosis.[4]
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phases.[4] This prevents the cancer cells from proceeding through division.
Inhibition of Signaling Pathways: Certain 2-aminothiazole derivatives also exhibit inhibitory activity against key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and VEGFR-2 pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[3]
Experimental Protocols
The evaluation of the in vitro anticancer activity of 2-aminothiazole derivatives typically involves a series of standardized assays. A general experimental workflow is outlined below, followed by a detailed protocol for the widely used MTT assay.
General experimental workflow for evaluating the anticancer activity of 2-aminothiazole derivatives.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (typically 48 or 72 hours).[1]
-
MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[1]
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentrations.
Signaling Pathway Visualization
The diagram below illustrates a simplified representation of the apoptosis induction pathway modulated by 2-aminothiazole derivatives.
Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
References
Unveiling Molecular Architecture: A Comparative Guide to 1H and 13C NMR Spectroscopy
In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate three-dimensional structures of organic molecules. Among the various NMR techniques, 1H (proton) and 13C (carbon-13) NMR are the most fundamental and widely employed methods by researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of 1H and 13C NMR in confirming molecular structure, supported by experimental data and detailed protocols.
Nuclear magnetic resonance spectroscopy is a powerful analytical technique used to determine the structure, dynamics, reaction state, and chemical environment of molecules. It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. Both 1H and 13C NMR provide critical information about the chemical environment and composition of a molecule, but they offer distinct and complementary insights into its structure.[1]
Performance Comparison: 1H vs. 13C NMR
The primary distinction between 1H and 13C NMR lies in the nucleus being observed. 1H NMR detects the spin changes of hydrogen nuclei (protons), while 13C NMR detects the spin changes of carbon-13 nuclei.[2] This fundamental difference leads to significant variations in their sensitivity, the information they provide, and their applications in structure elucidation.
| Feature | 1H NMR Spectroscopy | 13C NMR Spectroscopy |
| Information Provided | Number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[3][4] | Number of different types of carbon atoms and their electronic environments.[5] Provides direct information about the carbon skeleton.[5] |
| Sensitivity | High, due to the high natural abundance (99.98%) and gyromagnetic ratio of the 1H nucleus.[2] | Low, due to the low natural abundance of the 13C isotope (~1.1%) and its lower gyromagnetic ratio.[1][2][5] |
| Chemical Shift Range | Typically 0-13 ppm.[6] | Typically 0-220 ppm.[6] |
| Integration | Peak integrals are proportional to the number of equivalent protons, providing quantitative information.[1][7] | Routine spectra are generally not quantitative due to the nuclear Overhauser effect (nOe) and long relaxation times for non-protonated carbons.[8] |
| Spin-Spin Coupling | 1H-1H coupling is readily observed, providing information about the connectivity of protons (typically over 2-3 bonds).[7] | 13C-13C coupling is rarely observed due to the low natural abundance of 13C. 1H-decoupled spectra are common, showing each unique carbon as a single peak.[2] |
| Sample Requirement | Relatively small amounts of sample are needed. | Larger sample amounts are generally required compared to 1H NMR.[1][2] |
Experimental Protocols
A successful NMR experiment relies on meticulous sample preparation and the appropriate selection of acquisition parameters. The following is a generalized protocol for acquiring 1H and 13C NMR spectra for the purpose of molecular structure confirmation.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) that completely dissolves the sample. The choice of solvent can influence the chemical shifts.
-
Sample Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.5-1.0 mL of solvent is typically sufficient. For 13C NMR, a more concentrated sample (20-100 mg) is often necessary due to the lower sensitivity of the technique.[9]
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution directly into a clean, dry NMR tube using a pipette with a cotton or glass wool plug.
-
Internal Standard: Add a small amount of a reference compound, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for both 1H and 13C NMR spectra.[1][7]
Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve homogeneity, which is crucial for high-resolution spectra.
-
1H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 15 ppm).
-
The acquisition time is typically 2-4 seconds.
-
A short relaxation delay (1-2 seconds) is usually sufficient.
-
Acquire a number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 240 ppm).[9]
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing 1H-13C coupling, resulting in single peaks for each carbon.
-
A longer acquisition time and a relaxation delay (e.g., 2-5 seconds) are often required, especially for observing quaternary carbons.
-
A significantly larger number of scans (e.g., hundreds to thousands) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the 1H spectrum to determine the relative ratios of protons.
-
Data Interpretation and Structure Elucidation Workflow
The process of determining a molecular structure from NMR data is a logical puzzle that involves integrating information from both 1H and 13C spectra, often supplemented by other analytical techniques like mass spectrometry and infrared spectroscopy.[10][11]
Caption: Workflow for molecular structure elucidation using 1H and 13C NMR spectroscopy.
The key parameters derived from NMR spectra and their relationship to the molecular structure are summarized in the following diagram:
Caption: Relationship between NMR parameters and the derived structural information.
Case Study: Elucidation of an Unknown Ester
To illustrate the complementary nature of 1H and 13C NMR, consider the elucidation of an unknown ester with the molecular formula C4H8O2, as determined by mass spectrometry.
1H NMR Data (400 MHz, CDCl3):
-
δ 4.12 (q, 2H, J = 7.1 Hz)
-
δ 2.05 (s, 3H)
-
δ 1.25 (t, 3H, J = 7.1 Hz)
13C NMR Data (100 MHz, CDCl3):
-
δ 171.0
-
δ 60.5
-
δ 21.0
-
δ 14.2
Interpretation:
-
1H NMR Analysis:
-
The singlet at 2.05 ppm integrating to 3H suggests a methyl group with no adjacent protons.
-
The triplet at 1.25 ppm (3H) and the quartet at 4.12 ppm (2H) are characteristic of an ethyl group (-CH2CH3). The coupling constant (J = 7.1 Hz) is identical for both signals, confirming their connectivity.
-
-
13C NMR Analysis:
-
Four distinct signals indicate four unique carbon environments, consistent with the molecular formula.
-
The signal at 171.0 ppm is in the characteristic range for a carbonyl carbon of an ester.
-
The signal at 60.5 ppm is typical for a carbon atom single-bonded to an oxygen atom.
-
The signals at 21.0 and 14.2 ppm are in the aliphatic region, corresponding to methyl carbons.
-
-
Structure Assembly:
-
The 1H NMR data suggest the presence of a -CH3 group and a -CH2CH3 group.
-
The 13C NMR confirms the presence of an ester carbonyl group.
-
Combining these fragments, the only possible structure is ethyl acetate . The quartet at 4.12 ppm corresponds to the -OCH2- protons, which are deshielded by the adjacent oxygen atom. The singlet at 2.05 ppm corresponds to the methyl group attached to the carbonyl.
-
Conclusion
1H and 13C NMR spectroscopy are indispensable and complementary techniques for the unambiguous confirmation of molecular structures. While 1H NMR provides rich detail on the proton framework, including connectivity and relative numbers, 13C NMR offers a direct view of the carbon backbone.[5][9] The higher sensitivity of 1H NMR makes it the initial go-to experiment, while the broader chemical shift range and simpler spectra of 13C NMR provide crucial information for more complex molecules. For challenging structural problems, a combination of 1D and 2D NMR experiments is often necessary for complete and confident structure determination.[12] The strategic application of both techniques empowers researchers to confidently elucidate the structures of novel compounds, a critical step in chemical research and drug development.
References
- 1. fiveable.me [fiveable.me]
- 2. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. sc.edu [sc.edu]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. emerypharma.com [emerypharma.com]
Comparative Docking Analysis of 2-Aminothiazole-Based Inhibitors: A Guide for Researchers
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1][2][3] This guide provides a comparative overview of recent in silico docking studies of various 2-aminothiazole-based inhibitors against different biological targets. The presented data, sourced from peer-reviewed literature, offers valuable insights for researchers, scientists, and drug development professionals engaged in the rational design of next-generation inhibitors.
Performance Comparison of 2-Aminothiazole Derivatives
The following tables summarize quantitative data from several comparative docking studies, providing a clear comparison of the binding affinities and inhibitory activities of different 2-aminothiazole derivatives against various protein targets.
Table 1: In Silico Docking and In Vitro Biological Activity Against PI3Kγ [4]
| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code |
| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS5 | 118.069 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS14 | 134.458 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS15 | 138.055 | Not Reported | PI3Kγ | 7JWE |
| OMS16 | 153.032 | Not Reported | PI3Kγ | 7JWE |
| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE |
Table 2: Docking Scores of 2-Aminothiazole Derivatives Against Cancer-Related Targets [5][6][7]
| Compound | Target Protein | PDB Code | Docking Score (kcal/mol) |
| Designed Molecule 1 | Hec1/Nek2 | - | - |
| Designed Molecule 2 | Hec1/Nek2 | - | - |
| Designed Molecule 3 | Hec1/Nek2 | - | - |
| Compound 1a | mTOR | 4DRH | Stronger than Doxorubicin & Rapamycin |
| Compound 2a | mTOR | 4DRH | Stronger than Doxorubicin & Rapamycin |
| Compound 1a | EGFR | 4RJ3 | Stronger than Doxorubicin & Rapamycin |
| Compound 2a | EGFR | 4RJ3 | Stronger than Doxorubicin & Rapamycin |
| Compound 5c | Tubulin | - | -13.88 to -14.50 |
| Compound 6e | Tubulin | - | -13.88 to -14.50 |
| Compound 7b-d | Tubulin | - | -13.88 to -14.50 |
| Compound 9a,b | Tubulin | - | -13.88 to -14.50 |
| Compound 12 | Tubulin | - | -13.88 to -14.50 |
| CA-4 (Reference) | Tubulin | - | -13.42 |
Table 3: Inhibitory Potential of 2-Aminothiazole Derivatives Against α-Glucosidase [8]
| Compound | Ki (µM) |
| 2-amino-4-(4-bromophenyl) thiazole | 56.61 ± 1.31 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general protocols employed in the cited molecular docking studies.
Molecular Docking Protocol
A generalized workflow for molecular docking studies of 2-aminothiazole inhibitors involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the 2-aminothiazole derivatives are sketched and converted to 3D structures. The ligands are then subjected to energy minimization using a force field like CHARMm.[4]
-
Active Site Definition: The binding site of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction algorithms.
-
Docking Simulation: A docking algorithm is used to predict the binding conformation and affinity of each ligand within the protein's active site. The docking scores, representing the predicted binding energy, are then calculated.
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by 2-aminothiazole inhibitors and a typical experimental workflow for computational docking studies.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 2-aminothiazole derivatives on PI3K.
Caption: General workflow for computational molecular docking studies.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Antioxidant Potential: DPPH and SOD-Mimic Assays
For Researchers, Scientists, and Drug Development Professionals
The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents and the characterization of natural products. Two of the most widely employed in vitro methods for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the superoxide dismutase (SOD)-mimic activity assay. This guide provides a detailed comparison of these two methods, including their principles, experimental protocols, and a comparative analysis of antioxidant activity for select compounds.
Principles of Antioxidant Validation
Antioxidants are molecules that inhibit the oxidation of other molecules. They do so by neutralizing free radicals, which are highly reactive molecules that can damage cells. The DPPH and SOD-mimic assays measure the ability of a compound to scavenge specific types of free radicals.
The DPPH assay is a simple and rapid spectrophotometric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2] This neutralization of the DPPH radical results in a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.[1]
The SOD-mimic assay , on the other hand, assesses the ability of a compound to mimic the enzymatic activity of superoxide dismutase. SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The assay typically involves a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system, and a detection agent like nitroblue tetrazolium (NBT) that reacts with superoxide to produce a colored formazan product.[3] A compound with SOD-mimic activity will compete with NBT for the superoxide radicals, thereby inhibiting the color formation.[3]
Comparative Antioxidant Activity
The antioxidant potential of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table presents a comparison of the IC50 values for various plant extracts and standard antioxidants obtained from DPPH and superoxide radical scavenging assays.
| Sample | DPPH IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) | Reference |
| Syzygium aqueum (Methanol Leaf Extract) | 9.71 | Not Reported (H₂O₂ scavenging IC50: 16.44) | [4] |
| Syzygium aqueum (Ethyl Acetate Leaf Extract) | 38.69 | Not Reported (H₂O₂ scavenging IC50: 44.02) | [4] |
| Polygonum aviculare L. Extract | 50 | 0.9 (H₂O₂ scavenging) | [5] |
| Psoralea semicorylifolia Extract | 166.61 | 177.69 | [5] |
| Quercetin | 19.17 | 36.22 (H₂O₂ scavenging) | |
| Ascorbic Acid | 0.74 | 16.26 (H₂O₂ scavenging) |
Experimental Protocols
DPPH Radical Scavenging Assay
1. Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (analytical grade)
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Quercetin, or Gallic acid)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of Test Samples: Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.
-
Reaction Mixture: Add a specific volume of the DPPH solution to an equal volume of each sample dilution. A control is prepared by mixing the DPPH solution with the solvent used to dissolve the sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
3. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with the test sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
SOD-Mimic Activity Assay (NBT Method)
1. Materials:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Positive control (e.g., Superoxide Dismutase)
-
Spectrophotometer capable of measuring absorbance at 560 nm
2. Procedure: [3]
-
Reaction Mixture Preparation: In a suitable container, mix the phosphate buffer, xanthine, and NBT.
-
Addition of Test Sample: Add various concentrations of the test compound to the reaction mixture.
-
Initiation of Reaction: Add xanthine oxidase to the mixture to initiate the generation of superoxide radicals. A control reaction is performed without the test compound.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 20 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 560 nm.
3. Data Analysis: The percentage of inhibition of NBT reduction is calculated as follows:
Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with the test sample.
The IC50 value, representing the concentration of the sample that causes 50% inhibition of NBT reduction, is determined from a plot of percent inhibition versus sample concentration.
Visualizing the Methodologies
To further elucidate the experimental workflows and the underlying principles of these assays, the following diagrams are provided.
References
- 1. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Determination of superoxide dismutase mimetic activity in common culinary herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparison of synthetic routes for 2-aminothiazole sulfonamides
A Comprehensive Comparison of Synthetic Routes for 2-Aminothiazole Sulfonamides
The 2-aminothiazole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The efficient synthesis of these molecules is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of the most common synthetic routes to 2-aminothiazole sulfonamides, complete with experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate method for a given research objective.
Key Synthetic Strategies
Three primary synthetic strategies for the preparation of 2-aminothiazole sulfonamides have been identified from the literature:
-
Route A: Direct N-Sulfonylation of 2-Aminothiazole. This is a straightforward and widely used method that involves the direct reaction of a pre-existing 2-aminothiazole core with a variety of sulfonyl chlorides.
-
Route B: Hantzsch Thiazole Synthesis. A classic and versatile method for the formation of the thiazole ring itself, this route can be adapted to produce sulfonamide derivatives by using appropriately substituted starting materials.[3][4][5][6]
-
Route C: Multi-Step Synthesis via Acylation and Subsequent Reactions. This approach involves the initial acylation of 2-aminothiazole, followed by further chemical transformations to introduce the sulfonamide moiety and other desired functional groups.[2]
The following sections will delve into the details of each of these synthetic routes, providing a comparative analysis of their advantages and disadvantages.
Comparative Data
The following table summarizes the key quantitative data for each of the synthetic routes, providing a basis for objective comparison.
| Parameter | Route A: Direct N-Sulfonylation | Route B: Hantzsch Thiazole Synthesis | Route C: Multi-Step Synthesis via Acylation |
| Starting Materials | 2-Aminothiazole, Sulfonyl Chloride | α-Haloketone, Thiourea/Thioamide | 2-Aminothiazole, Chloroacetyl Chloride |
| Key Reagents | Base (e.g., Na2CO3, Pyridine) | Ethanol, Water | DMF, Triethylamine |
| Reaction Steps | 1 | 1 (for thiazole ring formation) | 2+ |
| Typical Reaction Time | Hours to completion (monitored by TLC)[1] | 30 minutes to 8 hours[3][7] | Several hours per step |
| Typical Yield | Good to excellent | High[3] | Variable, depends on the number of steps |
| Scalability | Readily scalable | Generally scalable | Can be more complex to scale |
Experimental Protocols
Route A: General Procedure for Direct N-Sulfonylation of 2-Aminothiazole
This protocol is adapted from the work of Lu et al.[1]
-
A mixture of 2-aminothiazole (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, distilled water (20 mL) is added to the reaction mixture.
-
The mixture is then extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Route B: General Procedure for Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on the classic Hantzsch synthesis.[3][8]
-
In a round-bottom flask, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and thiourea (7.5 mmol).
-
Add a suitable solvent, such as methanol (5 mL), and a stir bar.
-
Heat the mixture with stirring on a hot plate (e.g., at 100°C) for 30 minutes to several hours, monitoring the reaction by TLC.[3]
-
After cooling to room temperature, the reaction mixture is poured into a beaker containing a weak base solution (e.g., 5% Na2CO3, 20 mL) to neutralize the initially formed hydrohalide salt and precipitate the product.[8]
-
The precipitate is collected by filtration through a Buchner funnel, washed with water, and air-dried.
-
The final product can be purified by recrystallization.
Route C: General Procedure for Multi-Step Synthesis via Acylation
This protocol is based on the synthesis of N-chloro aryl acetamide substituted thiazoles.
Step 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide
-
To a solution of 2-aminothiazole in a suitable solvent, chloroacetyl chloride is added dropwise at 0°C.
-
The reaction is stirred at room temperature for several hours.
-
The resulting mixture is then worked up to isolate the 2-chloro-N-(thiazol-2-yl)acetamide intermediate.
Step 2: Further Functionalization
-
The intermediate from Step 1 can then be reacted with a variety of nucleophiles or undergo further transformations to introduce the desired sulfonamide group and other functionalities. For example, a mixture of the intermediate and a sulfonamide derivative in a solvent like DMF can be refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product, which is then filtered, dried, and purified.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations for each synthetic route.
Caption: Route A: Direct N-Sulfonylation of 2-Aminothiazole.
Caption: Route B: Hantzsch Thiazole Synthesis.
Caption: Route C: Multi-Step Synthesis via Acylation.
Conclusion
The choice of synthetic route for the preparation of 2-aminothiazole sulfonamides depends on several factors, including the availability of starting materials, the desired substitution pattern on the final molecule, and the required scale of the synthesis.
-
Route A (Direct N-Sulfonylation) is the most direct and often the simplest method when the desired 2-aminothiazole core is commercially available or easily synthesized. It is a high-yielding, one-step process that is well-suited for generating libraries of analogs with different sulfonyl groups.
-
Route B (Hantzsch Thiazole Synthesis) offers great flexibility in the construction of the thiazole ring itself, allowing for the introduction of various substituents at the 4- and 5-positions.[3] This method is particularly advantageous when the target molecule has a complex or non-commercially available thiazole core.
-
Route C (Multi-Step Synthesis via Acylation) provides a pathway for more complex derivatives where the sulfonamide moiety is introduced as part of a larger, multi-functional side chain. While this route involves more steps and may have lower overall yields, it allows for the construction of more elaborate molecular architectures.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for their specific 2-aminothiazole sulfonamide targets. The information and protocols provided in this guide offer a solid foundation for making an informed decision.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
In Vitro Toxicity Profile of 2-Aminothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core structure have demonstrated significant potential as therapeutic agents, particularly in oncology.[2] However, a thorough understanding of their toxicity profile is paramount for further development. This guide provides a comparative analysis of the in vitro toxicity of various 2-aminothiazole derivatives, supported by experimental data and detailed methodologies. The 2-aminothiazole functionality has been identified as a privileged structure in drug discovery but has also been classified as a potential toxicophore, warranting careful evaluation of its safety profile.[3]
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of 2-aminothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes. The following tables summarize the IC50 values for several derivatives, showcasing their varied efficacy across different cancer types.
Table 1: Cytotoxicity of 2-Aminothiazole Derivatives against Various Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (2,8-dimethyl-7-(3-trifluoromethyl-benzyl)pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one) | Human Leukemia Cells | Not specified, induced apoptosis | [4] |
| Compound 2 (7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one) | Human Leukemia Cells | Not specified, induced apoptosis | [4] |
| TH-39 | K562 (Leukemia) | 0.78 | [2] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 | [2] |
| SHG-44 (Glioma) | 4.03 | [2] | |
| Compound 21 | K563 (Leukemia) | 16.3 | [2] |
| MCF-7 (Breast Cancer) | 20.2 | [2] | |
| HT-29 (Colon Cancer) | 21.6 | [2] | |
| Compound 23 | HepG2 (Liver Cancer) | 510 | [2] |
| PC12 (Pheochromocytoma) | 309 | [2] | |
| Compound 24 | HepG2 (Liver Cancer) | 570 | [2] |
| PC12 (Pheochromocytoma) | 298 | [2] | |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 | [2] |
| Paeonol-2-aminothiazole-phenylsulfonyl F derivative | Various Cancer Cell Lines | Potent cytotoxic effects | [1] |
| Paeonol-2-aminothiazole-phenylsulfonyl OCH3 derivative | Various Cancer Cell Lines | Potent cytotoxic effects | [1] |
| Imidazo[2,1-b]thiazole derivative 71 | HepG2 (Liver Cancer) | Potent cytotoxicity | [1] |
| Thiourea derivative 88 | HS 578T (Breast Cancer) | 0.8 | [1] |
| Thiazole-amino acid hybrid 5a | A549 (Lung Cancer) | 8.02 | [5] |
| HeLa (Cervical Cancer) | 6.51 | [5] | |
| MCF-7 (Breast Cancer) | 6.84 | [5] | |
| Thiazole-amino acid hybrid 5f | A549 (Lung Cancer) | < 3.49 | [5] |
| HeLa (Cervical Cancer) | < 7.59 | [5] | |
| MCF-7 (Breast Cancer) | < 8.74 | [5] | |
| Thiazole-amino acid hybrid 5o | A549 (Lung Cancer) | < 3.49 | [5] |
| HeLa (Cervical Cancer) | < 7.59 | [5] | |
| MCF-7 (Breast Cancer) | < 8.74 | [5] | |
| Thiazole-amino acid hybrid 5ac | A549 (Lung Cancer) | 4.57 | [5] |
| HeLa (Cervical Cancer) | 5.41 | [5] | |
| MCF-7 (Breast Cancer) | 6.71 | [5] | |
| Thiazole-amino acid hybrid 5ad | A549 (Lung Cancer) | 3.68 | [5] |
| HeLa (Cervical Cancer) | 5.07 | [5] | |
| MCF-7 (Breast Cancer) | 8.51 | [5] | |
| Steroidal Thiazole 4 | HepG2 (Liver Cancer) | 9.71 | [6] |
| A549 (Lung Cancer) | 11.32 | [6] | |
| SW480 (Colon Cancer) | 13.04 | [6] | |
| HeLa (Cervical Cancer) | 13.17 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of 2-aminothiazole derivative toxicity are provided below.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[7]
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new plate.[10]
-
LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to the supernatant.[10]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at 490 nm.[10] The amount of formazan produced is proportional to the amount of LDH released.[11]
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes.
-
Cell Preparation: Induce apoptosis in cells by treating them with the 2-aminothiazole derivatives.
-
Harvesting and Washing: Harvest the cells and wash them with cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
2. Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases.[15]
-
Cell Lysis: Lyse the treated and untreated cells to release their contents.
-
Substrate Addition: Add a luminogenic or colorimetric substrate for caspase-3/7 (e.g., a peptide containing the DEVD sequence).[15][16]
-
Incubation: Incubate the reaction to allow active caspases to cleave the substrate.
-
Signal Detection: Measure the resulting luminescent or colorimetric signal, which is proportional to the caspase-3/7 activity.[16]
Mechanisms of Toxicity and Signaling Pathways
Several studies suggest that 2-aminothiazole derivatives induce cytotoxicity primarily through the induction of apoptosis.[17] A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This is often characterized by the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4][18] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[18] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[18][19]
Below is a diagram illustrating the general experimental workflow for assessing the in vitro toxicity of 2-aminothiazole derivatives.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 19. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Novel 2-Aminothiazole Sulfonamides Against Market-Leading Drugs
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed comparative analysis of newly synthesized 2-aminothiazole sulfonamides against a range of commercially available drugs. The objective of this publication is to offer a clear, data-driven benchmark of the performance of these novel compounds across several key biological activities, including antibacterial, carbonic anhydrase inhibition, and anticancer effects. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the cited assays are provided to ensure reproducibility. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows generated using Graphviz to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activity of novel 2-aminothiazole sulfonamides in comparison to established market drugs.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy was determined by the Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound/Drug | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | Reference |
| New 2-Aminothiazole Sulfonamides | ||||
| Sulfonamide Derivative 1a | 64 - 256 | - | - | [1] |
| Sulfonamide Derivative 1b | 64 - 512 | - | - | [1] |
| Nano-sulfadiazine | 32 | - | 16-32 | [2] |
| Marketed Sulfonamide Antibiotics | ||||
| Sulfamethoxazole | >64 (some resistant strains) | Wild-type: 0.03-0.25 | - | [3] |
| Sulfisoxazole | - | - | - | [4] |
| Sulfadiazine | 64 - 128 | - | 64 - 128 | [2] |
| Mafenide | >2mm zone of inhibition | - | >2mm zone of inhibition | [5] |
Note: MIC values can vary based on the specific strain and testing conditions.
Carbonic Anhydrase Inhibition: IC50 Values
The inhibitory activity against human carbonic anhydrase isoforms I (hCA I) and II (hCA II) is presented as IC50 values in nM. Lower IC50 values indicate greater potency.
| Compound/Drug | hCA I (IC50 in nM) | hCA II (IC50 in nM) | Reference |
| New 2-Aminothiazole Sulfonamides | |||
| Pyrazoline-Sulfonamide 11 | 402.9 | 458.6 | [6] |
| Pyrazoline-Sulfonamide 14 | 402.9 | 620.4 | [6] |
| Pyrazoline-Sulfonamide 16 | 554.8 | 489.4 | [6] |
| Marketed Carbonic Anhydrase Inhibitors | |||
| Acetazolamide | 985.8 | 489.4 | [6] |
| Dorzolamide | 600 | 0.18 | [7] |
| Brinzolamide | - | 3.19 | [8] |
Anticancer Activity: IC50 Values
The cytotoxic effects against various human cancer cell lines (MCF-7: breast, A549: lung, HeLa: cervical) are reported as IC50 values in µM.
| Compound/Drug | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HeLa (IC50 in µM) | Reference |
| New 2-Aminothiazole Sulfonamides | ||||
| Thiazole-Benzazole Amide | 17.2 - 80.6 | 17.2 - 80.6 | - | [9] |
| Marketed Anticancer Drugs | ||||
| Doxorubicin | ~0.1 - 2.0 | ~0.5 - 5.0 | ~0.1 - 1.0 | [4] |
| Paclitaxel | 3.5 | - | 2.5 - 7.5 (range) | [10][11] |
| Cisplatin | Varies widely | Varies widely | Varies widely | [12] |
Note: IC50 values for anticancer drugs can show significant variation between studies due to different experimental conditions.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (2-aminothiazole sulfonamides and marketed drugs)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well microtiter plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.
Materials:
-
Human carbonic anhydrase isoenzymes (hCA I and hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a standard inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (pH 7.4)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoenzymes and various concentrations of the test compounds and the standard inhibitor in the Tris-HCl buffer.
-
Reaction Mixture: In the wells of a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution.
-
Measurement: Immediately measure the absorbance at 400-405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated relative to the uninhibited enzyme activity. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-aminothiazole sulfonamides and a general workflow for their experimental evaluation.
Signaling Pathways in Cancer
2-aminothiazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis.
References
- 1. purformhealth.com [purformhealth.com]
- 2. Development of Sulfadiazine by Nano Method and Study Its Effect Against Multi-Drug Resistant Bacteria [jns.kashanu.ac.ir]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. The Effective Duration of Antimicrobial Activity of Mafenide Acetate After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vjoncology.com [vjoncology.com]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of 2-Aminothiazole-5-sulfonamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-Aminothiazole-5-sulfonamide are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with general best practices for sulfonamides and related chemical classes. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to use appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable federal, state, and local regulations. The following protocol outlines the necessary steps for its safe disposal as hazardous waste.
Step 1: Waste Identification and Segregation
All waste containing this compound must be clearly identified and labeled. This includes the pure compound, solutions containing the compound, and any contaminated materials such as vials, pipette tips, and absorbent pads.[1] It is crucial to segregate this waste from other laboratory waste streams to prevent potentially hazardous chemical reactions.[1] Specifically, it should be kept separate from incompatible materials like strong oxidizing agents.[1][2]
Step 2: Containerization
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1] The container must be in good condition with a secure, leak-proof lid.[1] The label should prominently display "Hazardous Waste" and include the full chemical name "this compound," along with its approximate concentration and quantity.[1]
Step 3: Storage
The sealed hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1] The SAA should be inspected weekly for any signs of leaks or container deterioration.[1]
Step 4: Professional Disposal
Engage a licensed and reputable chemical waste management company for the final disposal of the waste.[3] These specialized contractors are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[3] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[3]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation. [3]
-
Remove all sources of ignition. [3]
-
Contain the spill to prevent it from entering drains or water courses.[3]
-
For solid spills: Carefully sweep or scoop up the material, avoiding dust generation.[3]
-
For liquid spills: Absorb the solution with a non-combustible, absorbent material.
-
Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.[3]
-
Decontaminate the spill area thoroughly with soap and water.[3]
Quantitative Data and Physical Properties
| Property | Value (for related compounds) | Reference |
| Melting Point | 36 °F / 2 °C (for a related compound) | |
| Boiling Point | 448 °F / 231 °C (for a related compound) | |
| Density | 1.238 g/cm³ at 77 °F / 25 °C (for a related compound) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 2-Aminothiazole-5-sulfonamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Aminothiazole-5-sulfonamide (CAS: 63735-95-5).
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE based on the known hazards.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation from splashes or dust.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin contact. | To prevent skin irritation.[2] |
| Respiratory Protection | A NIOSH-approved respirator should be used in case of dust formation or insufficient ventilation. | To prevent respiratory tract irritation.[2] |
Always inspect PPE for integrity before use and dispose of contaminated gear in accordance with institutional and regulatory guidelines.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection.
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials.
-
Wash hands thoroughly after handling.
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to the relevant environmental health and safety (EHS) department.
Disposal Plan: this compound and any contaminated materials should be treated as hazardous waste.
-
Waste Segregation: Collect waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[3][4] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
Quantitative Data
The following table summarizes the GHS hazard classifications for this compound. Currently, specific occupational exposure limits (OELs) have not been established for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
